molecular formula C14H15NO8 B116903 Pancratistatin CAS No. 96203-70-2

Pancratistatin

Cat. No.: B116903
CAS No.: 96203-70-2
M. Wt: 325.27 g/mol
InChI Key: VREZDOWOLGNDPW-ALTGWBOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pancratistatin is a citraconoyl group.
This compound has been reported in Brachystola magna, Hymenocallis littoralis, and other organisms with data available.
This compound is a isoquinoline alkaloid from amaryllis with antineoplastic activity.
an isocarbostyril from Amaryllidaceae

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREZDOWOLGNDPW-ALTGWBOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315881
Record name (+)-Pancratistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 1 (mg/mL), Acetate buffer (pH4) < 1 (mg/mL), Carbonate buffer (pH9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH ~ 5-7 (mg/mL), MeOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL), 10% EtOH < 1 (mg/mL), CHCl3 < 1 (mg/mL), DMF 10-15 (mg/mL)
Record name PANCRATISTATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349156%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

96203-70-2
Record name (+)-Pancratistatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96203-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pancratistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096203702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pancratistatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+)-Pancratistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pancratistatin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUM4B7K5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pancratistatin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action from Hymenocallis littoralis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancratistatin (PST) is a naturally occurring polyhydroxylated alkaloid first isolated from the Hawaiian spider lily, Hymenocallis littoralis (also known as Pancratium littorale)[1][2][3][4]. This phenanthridone isocarbostyril compound has garnered significant scientific interest due to its potent antineoplastic and antiviral properties[1]. A remarkable characteristic of this compound is its ability to selectively induce apoptosis in a wide range of cancer cell lines while exhibiting minimal toxicity to normal, non-cancerous cells. This selectivity suggests a novel mechanism of action, potentially targeting unique features of cancer cell mitochondria. This guide provides an in-depth overview of the discovery of this compound, its isolation from Hymenocallis littoralis, and the key experimental findings elucidating its pro-apoptotic mechanism of action.

Discovery and Natural Abundance

This compound was first isolated and characterized in 1984 as part of a research initiative to identify antineoplastic agents from natural sources. It is primarily found in the bulbs of plants from the Amaryllidaceae family, with Hymenocallis littoralis being a principal source. The natural yield of this compound is relatively low and can vary significantly based on the source and growing conditions, which presents a challenge for its development as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the quantitative data related to the yield of this compound from its natural source and its efficacy against various cancer cell lines.

Table 1: Natural Yield of this compound from Hymenocallis littoralis

Source/ConditionPlant PartYield (mg/kg fresh weight)Reference
Wild-type (Hawaii)Bulbs100 - 150
Commercially Cultivated (Arizona, peak)Bulbs~22
Commercially Cultivated (Arizona, dormant)Bulbs~4
Field-grownBulbs2 - 5
Tissue Culture-derived (Field-grown)Bulbs~22
Tissue Culture-derived (Field-grown)RootsLesser degree than bulbs
Tissue Culture-derived (Field-grown)Leaves, SeedsNot produced

Table 2: In Vitro Efficacy of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIC50 ConcentrationExposure TimeReference
Various Cancer Cell LinesMultipleSub-micromolarNot Specified
JurkatT-cell Leukemia~1 µM (induces >80% apoptosis)24 hours
HT-29Colorectal CarcinomaNot SpecifiedNot Specified
HCT116Colorectal CarcinomaNot SpecifiedNot Specified
DU145Metastatic Prostate CancerDose-dependent24-72 hours
LNCaPMetastatic Prostate CancerDose-dependent24-72 hours
MCF-7Breast CancerNot SpecifiedNot Specified
Hs-578-TBreast CancerNot SpecifiedNot Specified

Experimental Protocols

Extraction and Isolation of this compound from Hymenocallis littoralis Bulbs

This protocol describes a general method for the extraction and isolation of alkaloids, including this compound, from the bulbs of H. littoralis.

  • Preparation of Plant Material: Fresh, wet bulbs (1 kg) of Hymenocallis littoralis are minced or finely chopped.

  • Initial Extraction: The minced material is soaked overnight in a 3L methanol (B129727)/dichloromethane (1:1, v/v) mixture. The extraction is facilitated using ultrasonic extraction.

  • Filtration and Concentration: The extract is filtered. The resulting filtrate is concentrated under vacuum to remove the solvents.

  • Solvent Partitioning: The concentrated extract is subjected to solvent-solvent partitioning. An n-butanol extraction is performed to separate the alkaloid-rich fraction.

  • Purification: The n-butanol concentrate is dissolved in methanol and acetone. Further purification is achieved through chromatographic techniques, such as column chromatography and preparative thin-layer chromatography, to isolate pure this compound.

Hoechst Staining for Apoptosis Detection

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Cell Culture and Treatment: Cancer cells (e.g., Jurkat) are cultured to approximately 70% confluence in appropriate media.

  • Drug Incubation: Cells are treated with this compound (e.g., 1 µM) or a vehicle control (e.g., 0.001% DMSO) for a specified period (e.g., 24 or 48 hours).

  • Staining: After incubation, the cell-permeable Hoechst 33342 dye is added directly to the cell culture medium and incubated for 5-10 minutes.

  • Visualization: Cells are observed under a fluorescence microscope. Apoptotic nuclei appear condensed and brightly stained, whereas healthy nuclei are larger with diffuse, pale staining.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic nuclei relative to the total number of cells in several fields of view.

Annexin V Assay for Phosphatidylserine (B164497) Externalization

This flow cytometry-based assay detects an early hallmark of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with this compound (e.g., 1 µM for 24 hours) as described previously.

  • Cell Harvesting and Washing: Cells are harvested and washed twice with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer (10 mM HEPES/NaOH pH 7.5, 140 mM NaCl, 2.5 mM CaCl2). Annexin V conjugated to a fluorochrome (e.g., Alexa Fluor 488 or FITC) is added at a 1:50 dilution and incubated for 15 minutes at room temperature in the dark.

  • Analysis: Samples are analyzed on a flow cytometer. An increase in fluorescence intensity indicates the binding of Annexin V to externalized PS on the surface of apoptotic cells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

  • Cell Lysis: Following treatment with this compound, cells are harvested and lysed to release cellular proteins.

  • Substrate Incubation: The cell lysate is incubated with a specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.

  • Detection: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase-3 activity in the sample. This compound treatment leads to a significant activation of caspase-3 in cancer cells.

Mechanism of Action and Signaling Pathways

This compound selectively induces apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway. It is hypothesized to target cancer cell mitochondria directly, exploiting the differences between the mitochondria of cancerous and non-cancerous cells. The key events in this pathway are initiated without causing DNA damage, a common mechanism for many conventional chemotherapeutics.

The proposed sequence of events is as follows:

  • Mitochondrial Targeting: this compound interacts with the mitochondria of cancer cells.

  • ROS Generation: It induces the production of Reactive Oxygen Species (ROS) within the cancer cells.

  • Mitochondrial Membrane Permeabilization (MMP): This leads to the disruption of the mitochondrial membrane potential (ΔΨm) and permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: Pro-apoptotic factors, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates the initiator caspase, caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3.

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of programmed cell death.

Pancratistatin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PST This compound Mito Mitochondrial Membrane PST->Mito Targets Cancer Cell Mitochondria Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_active Active Caspase-9 Casp3 Pro-Caspase-3 Casp9_active->Casp3 Cleavage/ Activation Casp3_active Active Caspase-3 Apoptosis Apoptosis Casp3_active->Apoptosis Execution Apoptosome->Casp9_active Activation ROS ROS Generation Mito->ROS MMP Membrane Potential Disruption (ΔΨm ↓) ROS->MMP CytC Cytochrome c MMP->CytC Release CytC->Apaf1

General Experimental Workflow

The process of investigating this compound, from its natural source to the confirmation of its biological activity, follows a structured workflow. This involves extraction from the plant, purification of the compound, and a series of in vitro assays to determine its mechanism of action.

Experimental_Workflow cluster_assays In Vitro Bioassays Plant Hymenocallis littoralis (Bulbs) Extraction Extraction & Partitioning Plant->Extraction Purification Chromatographic Purification Extraction->Purification PST Pure this compound Purification->PST Treatment Cell Treatment PST->Treatment CellCulture Cancer & Normal Cell Lines CellCulture->Treatment ApoptosisAssay Apoptosis Assays (Hoechst, Annexin V) Treatment->ApoptosisAssay CaspaseAssay Caspase Activity Assay Treatment->CaspaseAssay MitoAssay Mitochondrial Function (ΔΨm, ROS) Treatment->MitoAssay Data Data Analysis: Selective Apoptosis Confirmed ApoptosisAssay->Data CaspaseAssay->Data MitoAssay->Data

Conclusion

This compound, a natural alkaloid from Hymenocallis littoralis, stands out as a promising anti-cancer agent due to its potent and selective induction of apoptosis in cancer cells. Its unique mechanism, which involves the direct targeting of cancer cell mitochondria without inflicting genotoxic damage, distinguishes it from many conventional chemotherapies and suggests a potentially wider therapeutic window. While challenges related to its low natural yield and complex chemical synthesis remain, ongoing research into its precise molecular target and the development of synthetic analogs continues to advance its potential for clinical application in oncology. The compelling preclinical data underscore the importance of this compound as a lead compound for the development of novel, targeted anti-cancer therapies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancratistatin, a potent antineoplastic agent, and its structurally related alkaloids have garnered significant interest in the scientific community for their selective cytotoxicity towards cancer cells. These compounds are naturally occurring phenanthridone alkaloids found within various species of the Amaryllidaceae plant family. This technical guide provides a comprehensive overview of the natural sources of this compound and its congeners, detailing their extraction, isolation, and quantification. Furthermore, it delves into the biosynthetic pathways of these alkaloids and the molecular mechanisms underlying their therapeutic effects, particularly the induction of apoptosis.

Natural Sources and Quantitative Yields

This compound and its related alkaloids are primarily isolated from plants belonging to the Amaryllidaceae family. The concentration of these compounds can vary significantly depending on the species, geographical location, and cultivation conditions. The bulbs of these plants are generally the most abundant source.[1][2][3][4][5]

Plant SpeciesAlkaloidPlant PartYieldGeographic Origin/CultivationReference(s)
Hymenocallis littoralis (Hawaiian spider lily)This compoundBulbs100-150 mg/kg (fresh weight)Hawaii (wild)[3]
Hymenocallis littoralisThis compoundBulbsup to 22 mg/kg (fresh weight)Arizona (cultivated, peak in October)[3][6]
Hymenocallis littoralisThis compoundBulbs4 mg/kg (fresh weight)Arizona (cultivated, May)[3]
Hymenocallis littoralisThis compoundBulbs9–24 mg/kg (fresh weight)Arizona (cultivated)[5]
Hymenocallis littoralisThis compoundBulbs0.028%Hawaii[7]
Haemanthus kalbreyeri7-Deoxythis compoundIndia[7]
Hymenocallis pedalisThis compoundSeychelles[7]
Hymenocallis speciosaThis compoundSingapore[7]
Hymenocallis sonoranensisThis compoundMexico[7]
Brachystola magna (Texas grasshopper)This compoundFrozen extracts0.041%[7]

Experimental Protocols

Extraction and Isolation of this compound and Related Alkaloids

This protocol is a generalized procedure based on methods described for the extraction of Amaryllidaceae alkaloids.[8][9]

Materials:

Procedure:

  • Maceration: Soak the dried and powdered plant material in a 1:1 (v/v) mixture of methanol and dichloromethane overnight.

  • Extraction: Perform ultrasonic extraction of the macerate. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Acidify the concentrated extract to approximately pH 2 with 2% sulfuric acid.

    • Wash the acidic solution with a nonpolar organic solvent like hexane to remove neutral lipids and pigments.

    • Basify the aqueous phase to approximately pH 9-10 with ammonium hydroxide.

    • Extract the aqueous phase multiple times with n-butanol. The alkaloids will partition into the organic phase.

  • Purification by Column Chromatography:

    • Concentrate the n-butanol extract to dryness.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Pack a silica gel column with a nonpolar solvent (e.g., hexane).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the desired alkaloids and concentrate them to yield the purified compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in plant extracts.[10]

Materials:

  • Purified this compound standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Acetic acid

  • C18 HPLC column (e.g., Hypersil BDS, 15 cm)

  • HPLC system with a UV detector

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Sample Preparation:

    • Extract the plant material as described above.

    • For plasma samples, perform solid-phase extraction using C18 cartridges to clean up the sample and concentrate the analyte.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 13% acetonitrile in an aqueous solution of 1% (w/v) acetic acid.

    • Flow Rate: 1.0 mL/min (example, may need optimization).

    • Column: C18 reverse-phase column.

    • Detection: UV detection at an appropriate wavelength for this compound (e.g., 227 nm).

    • Injection Volume: 20 µL (example, may need optimization).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared plant extract or sample.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Apoptosis Assays

This protocol is a standard method to detect and quantify apoptosis.[11][12][13][14][15]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the desired concentration of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This protocol is used to detect the activation of caspase-3, a key executioner caspase in apoptosis.[16][17][18][19]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein. Determine protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Detect the signal using an imaging system. The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis.

Signaling Pathways and Logical Relationships

Biosynthesis of Amaryllidaceae Alkaloids

The biosynthesis of Amaryllidaceae alkaloids begins with the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) to form the common precursor, norbelladine (B1215549).[2][20][21] This initial step is catalyzed by norbelladine synthase (NBS). The norbelladine core then undergoes a series of modifications, including methylation and oxidative coupling, to generate the diverse skeletons of this alkaloid family. 4'-O-methylnorbelladine is a key intermediate that can undergo different types of phenol-phenol coupling to yield precursors for crinine, lycorine, and galanthamine-type alkaloids.[20] The haemanthamine (B1211331) skeleton, from which this compound is derived, is formed through a para-para' coupling.[20]

Amaryllidaceae Alkaloid Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_scaffolds Scaffold Formation cluster_alkaloid_types Alkaloid Types Tyramine Tyramine Norbelladine Norbelladine Tyramine->Norbelladine Norbelladine Synthase (NBS) 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde->Norbelladine 4'-O-Methylnorbelladine 4'-O-Methylnorbelladine Norbelladine->4'-O-Methylnorbelladine Methylation para-para' coupling para-para' coupling 4'-O-Methylnorbelladine->para-para' coupling ortho-para' coupling ortho-para' coupling 4'-O-Methylnorbelladine->ortho-para' coupling para-ortho' coupling para-ortho' coupling 4'-O-Methylnorbelladine->para-ortho' coupling Crinine/Haemanthamine Type Crinine/Haemanthamine Type para-para' coupling->Crinine/Haemanthamine Type Lycorine Type Lycorine Type ortho-para' coupling->Lycorine Type Galanthamine Type Galanthamine Type para-ortho' coupling->Galanthamine Type This compound This compound Crinine/Haemanthamine Type->this compound Further Modifications

Caption: Biosynthesis of Amaryllidaceae alkaloids.

Experimental Workflow for Isolation and Bioactivity Screening

The general workflow for investigating the therapeutic potential of this compound and related alkaloids involves a multi-step process from plant material to the evaluation of biological activity.

Caption: General experimental workflow.

This compound-Induced Apoptotic Signaling Pathway

This compound selectively induces apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway.[1][22][23] It is believed to interact with the mitochondrial membrane, leading to a cascade of events that culminate in cell death.[23][24][25] While the precise initial molecular target on the mitochondria is still under investigation, studies suggest an interaction with components of the mitochondrial membrane, such as cardiolipin, which disrupts membrane potential.[23][24][25] This leads to the release of pro-apoptotic factors and the activation of caspases. Some studies also suggest an interaction with Bcl-2 family proteins and the voltage-dependent anion channel (VDAC).[26][27][28][29]

This compound Apoptosis Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Targets Disruption of Mitochondrial Membrane Potential Disruption of Mitochondrial Membrane Potential Mitochondrion->Disruption of Mitochondrial Membrane Potential Release of Cytochrome c Release of Cytochrome c Disruption of Mitochondrial Membrane Potential->Release of Cytochrome c Apoptosome Formation Apoptosome Formation Release of Cytochrome c->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pancratistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancratistatin, a natural phenanthridone alkaloid isolated from plants of the Amaryllidaceae family, has garnered significant attention within the scientific community for its potent and selective anticancer and antiviral properties.[1][2] Its complex molecular architecture, characterized by a stereochemically dense aminocyclitol ring fused to a phenanthridone core, presents a formidable challenge for synthetic chemists and a fascinating subject for structure-activity relationship studies. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of this compound. Detailed summaries of its spectroscopic data, along with insights into its mechanism of action and established experimental protocols for its isolation and synthesis, are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound possesses a rigid tetracyclic ring system. The core of this structure is a phenanthridone skeleton, which is fused to a highly oxygenated and stereochemically complex aminocyclitol C-ring.[3]

The IUPAC name for (+)-pancratistatin is (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1][4]dioxolo[4,5-j]phenanthridin-6-one. The molecule contains six contiguous stereogenic centers on the C-ring, leading to a high degree of stereochemical complexity. The absolute configuration of these stereocenters is crucial for its biological activity.

The determination of this compound's intricate three-dimensional structure and absolute stereochemistry was definitively established through X-ray crystallographic analysis of its monomethyl ether derivative. Subsequent X-ray analysis of the natural product itself further confirmed these findings. The trans-fusion of the B and C rings is a critical structural feature for its potent anticancer effects. Any alteration in the stereochemistry at the C10a-C10b ring junction leads to a significant reduction or complete loss of biological activity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and further development.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various sources and are summarized in the table below. Its low aqueous solubility presents a significant challenge for formulation and clinical development.

PropertyValueReference
Molecular FormulaC₁₄H₁₅NO₈
Molecular Weight325.27 g/mol
IUPAC Name(1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-dioxolo[4,5-j]phenanthridin-6-one
CAS Number96203-70-2
AppearanceWhite solid
SolubilityH₂O: < 1 mg/mL; 0.1 N NaOH: ~5-7 mg/mL
Optical Rotation [α]²⁵_D_+44° ± 2° (c = 1, H₂O)
Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and quality control of this compound. A summary of the key spectroscopic data is provided below.

TechniqueData
¹H NMR The proton NMR spectrum of this compound displays characteristic signals for the aromatic, olefinic, and methine protons of the phenanthridone and aminocyclitol rings. Due to the complexity of the spin systems, detailed 2D NMR experiments are typically required for complete assignment.
¹³C NMR The carbon NMR spectrum shows 14 distinct signals corresponding to the carbon atoms of the this compound skeleton. The chemical shifts of the carbons in the highly substituted C-ring are particularly informative for structural confirmation.
IR (Infrared) The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl (-OH), amine (N-H), lactam carbonyl (C=O), and aromatic (C=C) functional groups. Key absorptions are typically observed around 3400-3200 cm⁻¹ (O-H and N-H stretching), 1680 cm⁻¹ (C=O stretching), and 1600-1450 cm⁻¹ (aromatic C=C stretching).
MS (Mass Spectrometry) Electron impact mass spectrometry of this compound typically shows a molecular ion peak [M]⁺ at m/z 325. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Biological Activity

This compound has demonstrated a remarkable spectrum of biological activities, most notably its potent and selective anticancer and promising antiviral effects.

Anticancer Activity

This compound exhibits significant cytotoxicity against a broad range of cancer cell lines, while showing minimal toxicity to normal, non-cancerous cells. Its selective induction of apoptosis in cancer cells makes it a highly promising candidate for cancer therapy.

Cell LineCancer TypeIC₅₀ (µM)Reference
DU145Prostate Cancer~0.1
LNCaPProstate Cancer~0.1
HT-29Colorectal CarcinomaNot specified
HCT116Colorectal CarcinomaNot specified
HCT-15Colorectal Cancer15-25
JurkatHuman LymphomaNot specified
A549Lung Cancer0.0087 (for a derivative)
Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity against several RNA viruses. It has been reported to be effective against Japanese encephalitis virus, and has also demonstrated inhibitory effects against hepatitis B virus (HBV) and yellow fever virus. However, detailed quantitative data on its antiviral efficacy is still emerging.

VirusFamilyActivityReference
Japanese Encephalitis VirusFlaviviridaeSignificant chemotherapeutic efficacy in a mouse model
Hepatitis B Virus (HBV)HepadnaviridaeInhibitory activity
Yellow Fever VirusFlaviviridaeInhibitory activity
Dengue Virus (DENV)FlaviviridaeAll Amaryllidaceae alkaloids tested showed ability to impede DENV replication

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its anticancer effects is through the selective induction of apoptosis in cancer cells. This programmed cell death is initiated via the intrinsic, or mitochondrial, pathway.

The key steps in the this compound-induced apoptotic pathway are as follows:

  • Mitochondrial Targeting: this compound selectively targets the mitochondria of cancer cells.

  • Disruption of Mitochondrial Membrane Potential: It causes a collapse of the mitochondrial membrane potential.

  • Release of Pro-apoptotic Factors: This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.

  • Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.

  • Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

  • Execution of Apoptosis: Caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Pancratistatin_Apoptosis_Pathway cluster_mitochondrion Mitochondrion This compound This compound Mito Mitochondrial Membrane This compound->Mito Targets Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Caspase9 Activated Caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Activated Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase9 Activates CytochromeC_cyto Cytochrome c Mito->CytochromeC_cyto Release CytochromeC_mito Cytochrome c

This compound-induced mitochondrial apoptosis pathway.

Experimental Protocols

Isolation from Natural Sources

This compound is naturally found in the bulbs of plants from the Amaryllidaceae family, such as Hymenocallis littoralis (Hawaiian spider lily). The yield of this compound can vary depending on the geographical location and cultivation conditions.

General Isolation Procedure:

  • Extraction: The fresh or dried bulbs of Hymenocallis littoralis are ground and extracted with a mixture of polar and non-polar solvents, such as methanol/dichloromethane (B109758).

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between dichloromethane and water, to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound is further purified using a series of chromatographic techniques. This typically involves column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Isolation_Workflow Start Hymenocallis littoralis Bulbs Grinding Grinding and Extraction (e.g., MeOH/DCM) Start->Grinding Partitioning Liquid-Liquid Partitioning (e.g., DCM/H₂O) Grinding->Partitioning Silica Silica Gel Column Chromatography Partitioning->Silica HPLC Preparative HPLC Silica->HPLC End Pure this compound HPLC->End

General workflow for the isolation of this compound.
Total Synthesis

The low natural abundance of this compound has spurred significant efforts in its total synthesis. Numerous synthetic strategies have been developed, with the first racemic total synthesis accomplished by Danishefsky and Lee in 1989.

Overview of the Danishefsky Total Synthesis (Racemic):

The Danishefsky synthesis is a landmark achievement in the field of natural product synthesis and showcases a creative and effective strategy for the construction of the complex this compound scaffold.

  • Ring C Construction: The synthesis commences with the construction of the C-ring via a Diels-Alder reaction.

  • Introduction of Nitrogen: A key step involves the introduction of the nitrogen atom at the C4a position with the correct stereochemistry using an Overman rearrangement.

  • Functional Group Manipulations: A series of functional group interconversions and protections are then carried out to install the remaining hydroxyl groups on the C-ring with the desired stereochemistry.

  • Lactam Ring Formation: The final key step is the closure of the B-ring to form the characteristic lactam of the phenanthridone core.

Danishefsky_Synthesis_Workflow Start Starting Materials (Pyrogallol derivative) DielsAlder Diels-Alder Reaction (C-Ring Formation) Start->DielsAlder Overman Overman Rearrangement (Nitrogen Introduction) DielsAlder->Overman FGI Functional Group Interconversions Overman->FGI Lactamization Lactam Ring Formation (B-Ring Closure) FGI->Lactamization End This compound (Racemic) Lactamization->End

Simplified workflow of the Danishefsky total synthesis.

Conclusion

This compound stands as a testament to the vast chemical diversity and therapeutic potential of natural products. Its intricate chemical structure and potent, selective biological activities have made it a subject of intense research. This technical guide has provided a detailed overview of its chemical and stereochemical features, physicochemical and spectroscopic properties, and its mechanism of action. The summarized experimental protocols for its isolation and synthesis offer a valuable starting point for researchers aiming to work with this remarkable molecule. Further research into this compound and its analogues holds the promise of developing novel and more effective therapies for cancer and viral diseases.

References

Pancratistatin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancratistatin (PST), a natural isoquinoline (B145761) alkaloid extracted from plants of the Amaryllidaceae family, has garnered significant attention for its potent and selective anticancer properties.[1] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cells while largely sparing their non-cancerous counterparts.[2][3][4] The core of its action lies in the targeted disruption of mitochondrial function, initiating a cascade of events that culminate in programmed cell death (apoptosis).[5] This document details the signaling pathways involved, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the critical mechanisms.

Core Mechanism: Selective Targeting of Cancer Cell Mitochondria

A primary and defining characteristic of this compound's anticancer activity is its ability to selectively target the mitochondria of cancer cells. This selectivity is thought to be linked to the distinct metabolic and physiological differences between cancerous and normal mitochondria. This compound's interaction with the inner mitochondrial membrane, potentially with a preference for cardiolipin, leads to a cascade of pro-apoptotic events.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

This compound treatment leads to a significant decrease in the mitochondrial membrane potential in various cancer cell lines, including colorectal, prostate, and leukemia cells. This disruption is a critical early event in the apoptotic process, indicating a loss of mitochondrial integrity. The collapse of ΔΨm is a key initiator for the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Generation of Reactive Oxygen Species (ROS)

Following the disruption of the mitochondrial membrane, there is a marked increase in the production of reactive oxygen species (ROS) within the cancer cells. This surge in ROS creates a state of oxidative stress that overwhelms the cellular antioxidant capacity, leading to damage of cellular components and further promoting apoptosis.

Induction of the Intrinsic Apoptotic Pathway

This compound is a potent inducer of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the following key events:

  • Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane permits the release of key pro-apoptotic proteins, such as cytochrome c, into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c, in conjunction with Apaf-1, activates caspase-9, an initiator caspase in the intrinsic pathway. Active caspase-9 then proceeds to cleave and activate executioner caspases, most notably caspase-3. The activation of caspase-3 is a central event, as it is responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

  • Phosphatidylserine (B164497) Externalization: A hallmark of early apoptosis is the "flipping" of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This compound treatment has been shown to cause this event, which serves as a signal for phagocytic cells to clear the apoptotic cell.

Interestingly, the apoptotic cell death induced by this compound appears to be independent of Bax and p53 status in some cancer cell lines.

Additional Anticancer Mechanisms

Beyond its primary role in inducing apoptosis, this compound has been shown to affect other critical cellular processes in cancer cells.

Induction of Autophagy

In certain cancer cell types, such as metastatic prostate cancer cells, this compound treatment has been observed to induce autophagy. Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While often a survival mechanism, under certain conditions, it can contribute to cell death.

G2/M Cell Cycle Arrest

This compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This is achieved by inhibiting the phosphorylation of key cell cycle regulators cdc2/cyclin-dependent kinase 1 (CDK1) and Cdc25c, and reducing the expression of cyclin B1.

Inhibition of Protein and DNA Synthesis

Based on its structural similarity to narciclasine, it has been suggested that this compound may also exert its antitumor effects by disrupting protein biosynthesis. Some studies have also pointed towards an inhibition of DNA synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 ValueReference
HCT-15Colorectal Carcinoma15 µM
HCT116Colorectal Carcinoma0.1 µM
HT-29Colorectal Carcinoma0.1 µM
DU145Prostate Cancer (Androgen-Refractory)~100 nM
LNCaPProstate Cancer (Androgen-Responsive)~100 nM
JurkatLeukemiaNot specified, but potent
MDA-MB-231Breast Cancer0.058 µM
HeLaCervical Cancer0.058 µM
CCD-18CoNormal Colon Fibroblast>100 µM
NHFNormal Human FibroblastEC50 > 1 µM

Table 2: Summary of Key Molecular Effects of this compound

Molecular EffectCell Line(s)Method of MeasurementQuantitative ChangeReference
Apoptosis InductionHCT-15Annexin-V/PI Staining24.2% apoptotic cells at 30 µM
JurkatHoechst Staining>40% apoptosis with 10 µM AMD5 (analog)
Caspase-9 ActivationLNCaPCaspase Activity Assay4-fold increase over control
DU145Caspase Activity Assay~5-fold increase over control
Caspase-3 ActivationLNCaPCaspase Activity Assay5-fold increase over control
ROS ProductionDU145H2DCFDA Assay~10-fold increase over control
LNCaPH2DCFDA Assay~5-fold increase over control
Protein ExpressionHCT-15Western BlotIncreased Bax, Decreased Bcl-2

Detailed Experimental Protocols

Apoptosis Detection by Hoechst Staining
  • Cell Culture and Treatment: Seed Jurkat cells in a suitable culture plate and incubate with varying concentrations of this compound (e.g., up to 10 µM) or its analogs for a specified duration (e.g., 48-72 hours).

  • Staining: Add Hoechst 33342 dye to the cell culture medium at a final concentration of 1 µg/mL and incubate for 10-15 minutes at 37°C.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained, while normal nuclei will be larger and faintly stained.

  • Quantification: Count the number of apoptotic nuclei and express it as a percentage of the total number of cells in multiple fields of view.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Culture and Treatment: Culture cancer cells (e.g., DU145, LNCaP) and treat with this compound (e.g., 1 µM) for a designated time (e.g., 72 hours).

  • Staining: Incubate the cells with a fluorescent dye sensitive to ΔΨm, such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.

  • Analysis: Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in fluorescence intensity indicates a collapse of the mitochondrial membrane potential.

Caspase Activity Assay
  • Cell Lysis: Treat cancer cells (e.g., LNCaP, DU145) with this compound. After the desired incubation period, lyse the cells to release their contents.

  • Substrate Incubation: Add a fluorogenic caspase substrate (e.g., a substrate specific for caspase-3 or caspase-9) to the cell lysate.

  • Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a fluorometer. The rate of fluorescence increase is proportional to the caspase activity.

  • Normalization: Normalize the caspase activity to the total protein concentration in the lysate.

Visualizations

Caption: this compound-induced intrinsic apoptotic pathway in cancer cells.

Apoptosis_Detection_Workflow start Start: Cancer Cell Culture treatment Treat cells with this compound (and control) start->treatment incubation Incubate for specified time (e.g., 48-72h) treatment->incubation staining Add Hoechst 33342 dye incubation->staining microscopy Fluorescence Microscopy staining->microscopy analysis Quantify apoptotic nuclei (condensed, bright) microscopy->analysis end End: Determine % Apoptosis analysis->end

Caption: Experimental workflow for detecting apoptosis using Hoechst staining.

Mitochondrial_Dysfunction_Cascade PST This compound Mito_Target Mitochondrial Targeting PST->Mito_Target MMP_Loss Loss of Mitochondrial Membrane Potential Mito_Target->MMP_Loss Autophagy Autophagy Mito_Target->Autophagy CellCycle_Arrest G2/M Cell Cycle Arrest Mito_Target->CellCycle_Arrest ROS ROS Generation MMP_Loss->ROS CytC_Release Cytochrome c Release MMP_Loss->CytC_Release Caspase_Activation Caspase Cascade Activation CytC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Logical relationship of this compound-induced mitochondrial dysfunction.

References

A Technical Guide to Pancratistatin-Induced Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pancratistatin (PST), a natural Amaryllidaceae alkaloid, has garnered significant attention for its potent and selective anticancer properties.[1][2] It preferentially induces apoptosis in a wide range of cancer cell lines while exhibiting minimal cytotoxicity towards non-cancerous cells.[3][4][5] This selectivity presents a compelling advantage over traditional chemotherapeutics that often damage healthy tissues. A key attribute of this compound is its non-genotoxic mechanism of action; it triggers apoptosis without causing DNA damage, a common side effect of many current cancer drugs. This guide delineates the core molecular pathways governing PST-induced apoptosis, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascades.

Core Mechanism: The Intrinsic (Mitochondrial) Apoptosis Pathway

The primary mechanism of this compound's action is the targeted initiation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is a highly regulated process centered on the mitochondria, which integrate various stress signals to decide the cell's fate. The process unfolds in a sequential cascade as detailed below.

Direct Targeting of Cancer Cell Mitochondria

This compound's selectivity appears to stem from its ability to specifically target the mitochondria within cancer cells. Research suggests that PST interacts with the inner mitochondrial membrane (IMM), possibly through a preferential association with the phospholipid cardiolipin. This interaction is believed to induce biophysical changes, such as stiffening the membrane, which initiates a cascade of pro-apoptotic events.

Mitochondrial Destabilization and Permeabilization

Following its interaction with the IMM, this compound triggers two critical events:

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): A hallmark of early apoptosis, the dissipation of the electrochemical gradient across the mitochondrial membrane is consistently observed following PST treatment.

  • Generation of Reactive Oxygen Species (ROS): PST treatment leads to an increase in ROS production, which causes oxidative stress and further contributes to mitochondrial damage and the apoptotic cascade.

This mitochondrial distress culminates in Mitochondrial Outer Membrane Permeabilization (MOMP), a point-of-no-return in the apoptotic process.

Caspase Activation Cascade

The permeabilization of the mitochondrial membrane allows for the release of pro-apoptotic proteins into the cytoplasm, initiating a proteolytic cascade mediated by a family of cysteine proteases called caspases.

  • Cytochrome c Release and Apoptosome Formation: Released cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a large protein complex known as the apoptosome.

  • Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, the key initiator caspase in the intrinsic pathway. Studies have demonstrated that this compound treatment leads to a significant increase in caspase-9 activity in prostate cancer cells.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3. Early activation of caspase-3 is a defining feature of this compound-induced apoptosis.

Execution Phase of Apoptosis

Once activated, caspase-3 orchestrates the systematic dismantling of the cell by cleaving a multitude of cellular substrates. This leads to the characteristic morphological and biochemical hallmarks of apoptosis:

  • Phosphatidylserine (B164497) (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis, it is "flipped" to the outer leaflet, acting as an "eat-me" signal for phagocytes.

  • Nuclear Condensation and Fragmentation: Caspase-3 activation leads to the cleavage of nuclear lamins and other substrates, resulting in chromatin condensation and nuclear fragmentation, which can be visualized by microscopy.

The following diagram illustrates this core signaling pathway.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PST This compound (PST) Mito Mitochondrial Inner Membrane (IMM) PST->Mito Interacts with IMM (Cardiolipin association) Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms CytC Cytochrome c CytC->Apaf1 CytC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Active Caspase-3 Casp9->Casp3 Cleaves & Activates ProCasp3 Pro-Caspase-3 Apoptosis Apoptosis (Nuclear Condensation, PS Flipping) Casp3->Apoptosis Executes Mito->CytC Release ROS ↑ ROS Mito->ROS MMP ↓ ΔΨm Collapse Mito->MMP CytC_Mito Cytochrome c

Caption: this compound's core mitochondrial apoptosis pathway.

Quantitative Data on this compound's Efficacy

The pro-apoptotic effects of this compound have been quantified across numerous studies, highlighting its potency against cancer cells and its selectivity.

Table 1: Cytotoxicity of this compound (IC50/EC50 Values)
Cell LineCancer TypeIC50 / EC50 ValueNon-Cancerous ControlIC50 / EC50 Value
DU145Prostate~100 nMNHF (Fibroblast)> 50% viability at 1 µM
LNCaPProstate~100 nMNHF (Fibroblast)> 50% viability at 1 µM
HCT-15Colorectal15–25 µMCCD-18Co (Fibroblast)> 100 µM
JurkatT-cell LeukemiaEffective at 1 µMncPBMCsMinimal Effect

Data compiled from references. EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) represent the concentration required to achieve 50% of the maximum effect or inhibit a process by 50%, respectively.

Table 2: Quantification of Apoptotic Events
Cell LineAssayTreatmentResult
LNCaPCaspase-9 Activity1 µM PST~4-fold increase over control
DU145Caspase-9 Activity1 µM PST~5-fold increase over control
LNCaPCaspase-3 Activity1 µM PST~5-fold increase over control
JurkatAnnexin-V Staining1 µM PST (24h)>80% of cells are apoptotic
Leukemia IsolatesHoechst Staining1 µM PST (48h)Significant increase in apoptosis vs. ncPBMCs

Data compiled from references.

Experimental Protocols for Apoptosis Assessment

Investigating this compound-induced apoptosis involves a series of established assays to detect the key events in the pathway.

cluster_assays Apoptosis Assays (Chronological Order) start Cell Culture & Treatment (e.g., Cancer cell line + PST) jc1 Mitochondrial Membrane Potential (JC-1 Assay) Detects early event: ΔΨm collapse start->jc1 Early Time Points annexin Plasma Membrane Asymmetry (Annexin V Staining) Detects mid-event: PS flipping jc1->annexin caspase Caspase Activity (Colorimetric/Fluorometric Assay) Detects mid-event: Caspase-3/9 activation annexin->caspase hoechst Nuclear Morphology (Hoechst Staining) Detects late event: Nuclear condensation caspase->hoechst Mid/Late Time Points end Data Analysis & Interpretation hoechst->end

Caption: Recommended experimental workflow for assessing apoptosis.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

This assay is used to detect the collapse in ΔΨm, an early indicator of apoptosis.

  • Principle: The lipophilic cationic dye JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. Upon mitochondrial depolarization, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates ΔΨm collapse.

  • Protocol Outline:

    • Cell Treatment: Seed cells in a multi-well plate and treat with this compound for desired time points (e.g., 2, 4, 6 hours). Include untreated (negative) and CCCP-treated (positive control for depolarization) wells.

    • JC-1 Staining: Remove media and incubate cells with JC-1 staining solution (typically 1-10 µg/mL in media) for 15-30 minutes at 37°C.

    • Washing: Gently wash cells twice with a suitable assay buffer (e.g., PBS).

    • Analysis: Immediately analyze cells using a fluorescence microscope or flow cytometer. Quantify the ratio of red (Ex/Em ~585/590 nm) to green (Ex/Em ~510/527 nm) fluorescence.

Detection of Phosphatidylserine Externalization (Annexin V Staining)

This is the gold standard for detecting apoptosis by flow cytometry.

  • Principle: Annexin V is a protein with a high affinity for phosphatidylserine (PS). When conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488), it can label apoptotic cells that have externalized PS. Propidium Iodide (PI), a vital dye, is co-used to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

  • Protocol Outline:

    • Cell Harvesting: Treat cells with this compound for the desired duration (e.g., 24, 48 hours). Collect both adherent and floating cells.

    • Washing: Wash cells once with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add additional 1X Binding Buffer and analyze immediately by flow cytometry.

Caspase Activity Assay (Colorimetric)

This assay quantifies the activity of specific caspases, such as the executioner caspase-3.

  • Principle: Cell lysates are incubated with a synthetic peptide substrate corresponding to the caspase's cleavage site, which is conjugated to a chromophore (e.g., p-nitroaniline, pNA). Cleavage of the substrate by the active caspase releases the chromophore, which can be measured using a spectrophotometer (at ~405 nm).

  • Protocol Outline:

    • Cell Lysis: Treat and harvest cells. Lyse the cells using a specific lysis buffer on ice.

    • Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading.

    • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubation: Incubate the plate at 37°C for 1-2 hours.

    • Measurement: Read the absorbance at 405 nm using a microplate reader. Activity is proportional to the colorimetric signal.

Analysis of Nuclear Morphology (Hoechst Staining)

This microscopic technique provides a qualitative or quantitative assessment of late-stage apoptosis.

  • Principle: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue. In apoptotic cells, the condensed chromatin stains much more brightly than the chromatin in normal cells.

  • Protocol Outline:

    • Cell Treatment: Grow and treat cells on coverslips or in imaging-grade multi-well plates.

    • Staining: Add Hoechst 33342 dye directly to the culture medium (final concentration ~1 µg/mL) and incubate for 10-20 minutes at 37°C.

    • Visualization: Observe the cells under a fluorescence microscope using a UV filter set.

    • Quantification: Apoptotic cells are identified by their condensed, brightly stained, and often fragmented nuclei. The percentage of apoptotic cells can be determined by counting at least 300 cells across several random fields.

References

Pancratistatin's Impact on Mitochondrial Function in Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancratistatin (PST), a natural isoquinoline (B145761) alkaloid extracted from plants of the Amaryllidaceae family, has demonstrated significant potential as a selective anti-cancer agent.[1][2] Its primary mechanism of action involves the targeted disruption of mitochondrial function in tumor cells, leading to the induction of apoptosis while largely sparing non-cancerous cells.[2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on tumor cell mitochondria, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel mitochondria-targeting cancer therapies.

Introduction

The search for cancer therapeutics with high specificity for malignant cells remains a paramount challenge in oncology. Unlike many conventional chemotherapeutic agents that indiscriminately target rapidly dividing cells and often rely on genotoxic mechanisms, this compound presents a promising alternative by exploiting the unique bioenergetic and regulatory characteristics of cancer cell mitochondria. This document will explore the core effects of this compound on mitochondrial function, including its impact on membrane potential, reactive oxygen species (ROS) production, ATP synthesis, and the intrinsic apoptotic pathway.

Core Mechanism of Action: Targeting the Mitochondria

This compound's selective cytotoxicity against cancer cells is intrinsically linked to its ability to target and disrupt mitochondrial homeostasis. This selectivity is thought to arise from the distinct metabolic and biochemical signatures of cancer cell mitochondria compared to their counterparts in healthy cells. The key events in this compound-induced mitochondrial dysfunction are outlined below.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

A critical initiating event in this compound-induced apoptosis is the dissipation of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm compromises the integrity of the inner mitochondrial membrane and is a key indicator of mitochondrial dysfunction.

Table 1: Effect of this compound on Mitochondrial Membrane Potential

Cell LineThis compound ConcentrationTreatment DurationAssayObserved EffectReference
HT-29 (colorectal carcinoma)1 µM72 hoursJC-1 StainingCollapse of mitochondrial membrane potential
HCT116 (colorectal carcinoma)Not specifiedNot specifiedNot specifiedDecreased mitochondrial membrane potential
DU145 (prostate cancer)1 µM72 hoursTMRM DyeNear complete loss of TMRM puncta, indicating collapse of MMP
LNCaP (prostate cancer)1 µM72 hoursTMRM DyeNear complete loss of TMRM puncta, indicating collapse of MMP
Jurkat (T-cell leukemia)1 µMNot specifiedNot specifiedLoss of mitochondrial membrane potential
SHSY-5Y (neuroblastoma)Not specified3, 6, and 24 hoursJC-1 DyeDiffuse staining indicative of a loss in mitochondrial membrane potential
Induction of Reactive Oxygen Species (ROS) Production

Following the disruption of the mitochondrial membrane potential, there is a subsequent increase in the production of reactive oxygen species (ROS). Elevated ROS levels contribute to oxidative stress, further damaging mitochondrial components and promoting the apoptotic cascade.

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

Cell LineThis compound ConcentrationTreatment DurationAssayObserved EffectReference
MCF-7 (breast cancer)Not specifiedNot specifiedNot specifiedIncreased levels of reactive oxygen species
Hs-578-T (breast cancer)Not specifiedNot specifiedNot specifiedIncreased levels of reactive oxygen species
DU145 (prostate cancer)1 µM24, 48, 72 hoursH2DCFDASignificant increase in cellular ROS levels over time
LNCaP (prostate cancer)1 µM24, 48, 72 hoursH2DCFDASignificant increase in cellular ROS levels over time
MV-4-11 (leukemia)Not specified3 hoursH2DCFDAIncreased production of ROS
U-937 (lymphoma)Not specified3 hoursH2DCFDAIncreased production of ROS
Alterations in Cellular Bioenergetics

This compound has been shown to impair the bioenergetic function of cancer cells by decreasing ATP levels. This is a direct consequence of the disruption of the mitochondrial electron transport chain and oxidative phosphorylation.

Table 3: Effect of this compound on Cellular ATP Levels

Cell LineThis compound ConcentrationTreatment DurationAssayObserved EffectReference
MCF-7 (breast cancer)Not specifiedNot specifiedNot specifiedDecreased ATP
Hs-578-T (breast cancer)Not specifiedNot specifiedNot specifiedDecreased ATP

Induction of the Intrinsic Apoptotic Pathway

The mitochondrial perturbations initiated by this compound converge on the activation of the intrinsic, or mitochondrial-mediated, pathway of apoptosis. This pathway is characterized by the release of pro-apoptotic factors from the mitochondrial intermembrane space and the subsequent activation of caspases.

Signaling Pathway

This compound treatment leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Pancratistatin_Apoptosis_Pathway PST This compound Mito Mitochondrion PST->Mito MMP ΔΨm Collapse Mito->MMP ROS ↑ ROS Production Mito->ROS CytC_release Cytochrome c Release MMP->CytC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
Caspase Activation

The activation of caspases is a hallmark of this compound-induced apoptosis. Studies have demonstrated the activation of both initiator caspase-9 and effector caspase-3 in response to this compound treatment.

Table 4: Caspase Activation by this compound

Cell LineThis compound ConcentrationTreatment DurationAssayObserved EffectReference
DU145 (prostate cancer)1 µM24, 48, 72 hoursFluorogenic substrate cleavage~5-fold increase in Caspase-9 activity after 72h. <2-fold increase in Caspase-3 activity after 72h.
LNCaP (prostate cancer)1 µM24, 48, 72 hoursFluorogenic substrate cleavage4-fold increase in Caspase-9 activity after 24h. 5-fold increase in Caspase-3 activity after 48h.
Jurkat (human lymphoma)Not specifiedNot specifiedNot specifiedEarly activation of Caspase-3

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

4.1.1. JC-1 Staining

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Protocol:

    • Seed cells in a suitable plate or on coverslips and treat with this compound for the desired time.

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess dye.

    • Analyze the cells using fluorescence microscopy or a flow cytometer. For microscopy, capture images in both the red and green channels. For flow cytometry, measure the fluorescence intensity in the FL1 (green) and FL2 (red) channels.

    • Quantify the change in ΔΨm by calculating the ratio of red to green fluorescence intensity.

4.1.2. TMRM Staining

  • Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. Loss of the punctate staining pattern indicates a collapse of the ΔΨm.

  • Protocol:

    • Culture cells on glass coverslips and treat with this compound.

    • Incubate the cells with TMRM (typically 20-100 nM in culture medium) for 20-30 minutes at 37°C.

    • Counterstain the nuclei with a suitable dye such as Hoechst 33342.

    • Wash the cells with pre-warmed medium.

    • Image the cells immediately using fluorescence microscopy.

Measurement of Reactive Oxygen Species (ROS)

4.2.1. H2DCFDA Staining

  • Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Plate cells in a multi-well plate and treat with this compound.

    • At the end of the treatment period, incubate the cells with H2DCFDA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

    • Normalize the fluorescence values to the cell number or protein concentration.

Caspase Activity Assay
  • Principle: This assay utilizes fluorogenic substrates that are specifically cleaved by active caspases. The cleavage of the substrate releases a fluorescent molecule, and the resulting fluorescence is proportional to the caspase activity.

  • Protocol:

    • Treat cells with this compound and harvest the cell lysates.

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-LEHD-AFC for caspase-9).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the specific fluorophore.

    • Express the caspase activity as relative fluorescence units (RFU) per microgram of protein.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Mitochondrial Function Assays Cell_Culture Cancer Cell Culture PST_Treatment This compound Treatment Cell_Culture->PST_Treatment MMP_Assay ΔΨm Measurement (JC-1 / TMRM) PST_Treatment->MMP_Assay ROS_Assay ROS Measurement (H2DCFDA) PST_Treatment->ROS_Assay Caspase_Assay Caspase Activity Assay PST_Treatment->Caspase_Assay

General experimental workflow for assessing this compound's effects.

Conclusion

This compound represents a compelling candidate for anti-cancer drug development due to its selective targeting of tumor cell mitochondria. Its multifaceted attack on mitochondrial function, including the disruption of membrane potential, induction of oxidative stress, and impairment of cellular bioenergetics, culminates in the efficient activation of the intrinsic apoptotic pathway. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for further research into this compound and its analogs, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies. The continued investigation into the precise molecular interactions of this compound within the mitochondria will be crucial for optimizing its therapeutic potential.

References

Pancratistatin Structure-Activity Relationship (SAR) Studies: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2, 2025

Introduction

Pancratistatin (PST), a natural isoquinoline (B145761) alkaloid extracted from plants of the Amaryllidaceae family, has garnered significant attention in the field of oncology for its potent and selective anticancer properties.[1] This compound has demonstrated the ability to induce apoptosis in a wide range of cancer cell lines while exhibiting minimal toxicity towards normal, non-cancerous cells.[1][2][3] The primary mechanism of action involves the targeting of mitochondria in cancer cells, leading to the disruption of mitochondrial function and the initiation of the apoptotic cascade.[3][4][5] Due to its promising therapeutic profile, extensive research has been conducted to understand the structure-activity relationship (SAR) of this compound, aiming to develop synthetic analogs with improved efficacy, solubility, and bioavailability. This technical guide provides an in-depth overview of the current understanding of this compound's SAR, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows.

Core Structure and Pharmacophore

The fundamental structure of this compound consists of a phenanthridone nucleus with three distinct rings: A, B, and C. The SAR studies have revealed that the intact tricyclic nucleus is essential for its cytotoxic activity, as truncated analogs have shown significantly reduced potency.[6] The key pharmacophoric elements are distributed across these rings, with the aminocyclitol C-ring playing a crucial role in its biological activity.

Structure-Activity Relationship Data

The following tables summarize the quantitative data from various SAR studies on this compound analogs, focusing on modifications of the A, B, and C rings. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: C-Ring Modifications and Cytotoxicity

The C-ring, with its multiple hydroxyl groups, is a critical determinant of this compound's anticancer activity. Modifications to this ring have a profound impact on cytotoxicity.

CompoundModificationCancer Cell LineIC50 (µM)Reference
This compound-VariousPotent (nM to low µM range)[7]
7-deoxythis compoundRemoval of C7-OHVarious~10-fold less potent than PST[8][9]
C-1 hydroxymethyl analogAddition of CH2OH at C1Jurkat0.08 ± 0.01[7]
C-1 acetoxymethyl analogAddition of CH2OAc at C1Jurkat0.04 ± 0.01[7]
C-ring opened analogsCleavage of C3-C4 bondHeLa, MCF-7/AZWeak to inactive[10][11]
Lactol analog (closed C-ring)Truncated C-ringHeLa, MCF-7/AZModerately active[10][11]

It is evident from the data that the hydroxyl groups on the C-ring are crucial for activity. While removal of the C7-hydroxyl group reduces potency, certain modifications at the C-1 position can be tolerated or even enhance activity.

Table 2: A-Ring Modifications and Cytotoxicity

The A-ring of this compound, a methylenedioxy-substituted aromatic ring, also contributes to its biological activity.

CompoundModificationCancer Cell LineIC50 (µM)Reference
This compoundMethylenedioxy groupVariousPotent[9]
Analog with single alkoxy groupReplacement of methylenedioxyVarious~100-fold less potent than PST[9]
Indole bioisostereReplacement of methylenedioxybenzene with indoleP388Borderline activity (~10 µM)[7]
7,9-dideoxy analogsVaried A-ring substituentsMCF-7Varied (some active)[4]

These studies suggest that the methylenedioxy moiety on the A-ring is important for optimal activity, and significant alterations can lead to a substantial loss of potency.

Table 3: B-Ring Modifications and Cytotoxicity

The B-ring, a lactam ring, and its stereochemistry are vital for maintaining the rigid conformation of the this compound molecule.

CompoundModificationCancer Cell LineIC50 (µM)Reference
This compoundIntact lactam ringVariousPotent[12]
Seco-B,C-pancratistatin analogsOpened B and C ringsMCF-7Inactive (>30 µg/mL)[13][14]
Ring B opened analogsCleavage of C10a-C10b bondVariousInactive[12]
C10b-(S)-epimersAltered stereochemistry at C10bVariousSignificantly reduced potency or inactive[12]

The integrity and correct stereochemistry of the B-ring are critical for the anticancer activity of this compound, with modifications often leading to a complete loss of function.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogs and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).

  • After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly and measure the absorbance at 540 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[6][15][16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Flow cytometer

  • Cancer cell lines

  • This compound analogs

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Binding Buffer (containing CaCl2)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Induce apoptosis by treating cells with the this compound analogs for the desired time. Include untreated cells as a negative control.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[1][2][3][8]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Fluorometer or spectrophotometer

  • Cancer cell lines

  • This compound analogs

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)

  • Reaction buffer

Procedure:

  • Treat cells with this compound analogs to induce apoptosis.

  • Lyse the cells using the provided cell lysis buffer and incubate on ice.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the cell lysate.

  • In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (excitation at 380 nm and emission at 420-460 nm for AMC) using a plate reader.

  • The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to the untreated control.[17][13][18][19]

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the process of SAR studies.

Pancratistatin_Apoptosis_Pathway This compound This compound Mitochondria Cancer Cell Mitochondria This compound->Mitochondria MMP Disruption of Mitochondrial Membrane Potential Mitochondria->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SAR_Workflow Lead Lead Compound (this compound) Design Analog Design & Chemical Synthesis Lead->Design Screening In Vitro Screening (Cytotoxicity Assays) Design->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis SAR_Analysis->Design Feedback Optimization Lead Optimization SAR_Analysis->Optimization SAR_Logic cluster_A A-Ring cluster_B B-Ring cluster_C C-Ring Core This compound Core Structure A_Mod Methylenedioxy Group B_Mod Intact Lactam & Correct Stereochemistry C_Mod Hydroxyl Groups (C1, C2, C3, C4, C7) Activity Biological Activity A_Mod->Activity Important B_Mod->Activity Essential C_Mod->Activity Critical

References

Pancratistatin: A Technical Guide to its Antiviral and Antiparasitic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancratistatin (PST) is a natural isoquinoline (B145761) alkaloid extracted from plants of the Amaryllidaceae family, such as Hymenocallis littoralis (Spider Lily).[1][2] While extensively studied for its potent and selective anticancer properties, a growing body of evidence highlights its significant antiviral and antiparasitic activities.[1][3] This document provides an in-depth technical overview of the antiviral and antiparasitic potential of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The core of this compound's bioactivity, including its effects against viruses and parasites, is linked to its ability to selectively induce apoptosis in targeted cells by acting on the mitochondria.[4] This targeted action, with minimal toxicity to normal cells, makes it a promising candidate for further therapeutic development.

Antiviral Properties of this compound

This compound has demonstrated notable activity against several RNA viruses, particularly those belonging to the Flaviviridae family. Its efficacy has been noted in both in vitro and in vivo models, suggesting its potential as a broad-spectrum antiviral agent.

Quantitative Antiviral Data

While specific EC50 and CC50 values for this compound against a wide range of viruses are not extensively detailed in the reviewed literature, studies on related Amaryllidaceae alkaloids and qualitative descriptions of this compound's efficacy provide a strong basis for its antiviral potential. Research has shown that this compound and its derivative, 7-deoxythis compound, are significantly effective in animal models infected with Japanese encephalitis virus. Furthermore, activity has been reported against hepatitis B virus (HBV) and yellow fever virus.

For a comparative perspective, the table below includes data for other Amaryllidaceae alkaloids isolated from Pancratium maritimum, tested against Dengue virus (DENV), another member of the Flaviviridae family.

CompoundVirusAssay SystemEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
HaemanthamineDENVDENVGFP Reporter0.337>100>296
PancracineDENVDENVGFP Reporter0.3576.2517.5
HaemanthidineDENVDENVGFP Reporter0.476>100>210
LycorineDENVDENVGFP Reporter1.1510.338.9

Table 1: Antiviral activity of select Amaryllidaceae alkaloids against Dengue Virus (DENV). Data is derived from studies on compounds related to this compound.

Antiviral Mechanism of Action

The primary antiviral mechanism of this compound is believed to be linked to its profound ability to induce apoptosis in host cells. By triggering programmed cell death in infected cells, this compound can effectively halt the viral replication cycle. Another proposed mechanism, based on its structural similarity to the known protein synthesis inhibitor narciclasine, is the disruption of viral protein production.

  • Induction of Apoptosis: this compound selectively targets the mitochondria of compromised (e.g., virally infected) cells, leading to a cascade of events culminating in apoptosis. This includes disruption of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and activation of executioner caspases.

  • Inhibition of Protein Synthesis: Like other Amaryllidaceae alkaloids, this compound may inhibit the ribosome, thereby blocking the translation of viral proteins essential for replication and assembly.

Antiparasitic Properties of this compound

This compound has also shown promise as an antiparasitic agent, with activity reported against protozoan and helminthic infections. The mechanism of action is presumed to be similar to its anticancer and antiviral effects, primarily through the induction of apoptosis.

Quantitative Antiparasitic Data

Detailed quantitative data on the antiparasitic activity of this compound is limited in the available literature. The information is largely qualitative, noting its "powerful antiparasitic activities". Further research is required to establish specific IC50 values against a panel of parasites such as Plasmodium falciparum, Trypanosoma brucei, and Leishmania species.

CompoundParasiteIC50 (µM)Reference
This compoundData Not Available--

Table 2: Antiparasitic activity of this compound. Specific quantitative data is a key area for future research.

Core Mechanism of Action: Selective Mitochondrial-Mediated Apoptosis

The cornerstone of this compound's therapeutic potential across cancer, viral infections, and parasitic diseases is its ability to selectively induce apoptosis in aberrant cells while sparing healthy ones. The process is initiated at the mitochondria.

  • Mitochondrial Targeting: this compound interacts with the mitochondria of target cells. It is suggested that differences between the mitochondria in cancerous or infected cells versus normal cells may be the basis for PST's selectivity.

  • Disruption of Mitochondrial Membrane Potential (MMP): PST treatment leads to the collapse of the MMP, a critical indicator of mitochondrial health.

  • Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function leads to a surge in ROS, causing significant oxidative stress.

  • Cytochrome C Release: The compromised outer mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome and activates a cascade of caspases, including the key executioner caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the externalization of phosphatidylserine (B164497).

G cluster_cell Target Cell (Infected/Parasitized) cluster_mito Mitochondrion PST This compound Mito Mitochondrial Targeting PST->Mito MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) ROS ROS Generation CytC_Release Cytochrome C Release Casp9 Caspase-9 Activation CytC_Release->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

This compound's Mitochondrial Apoptosis Pathway

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's biological activities.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that is toxic to host cells (CC50), which is crucial for calculating the selectivity index.

A. WST-1/MTT Assay:

  • Cell Plating: Seed cells (e.g., Vero, Huh-7, or normal human fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that mirrors the antiviral/antiparasitic assay (e.g., 48-72 hours).

  • Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm (for WST-1) or 570 nm (after solubilizing formazan (B1609692) crystals for MTT) using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

B. Trypan Blue Exclusion Assay:

  • Treatment: Treat cells in a 6-well plate with this compound at various concentrations.

  • Cell Harvesting: After the incubation period, trypsinize and collect the cells.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Analysis: Calculate the percentage of viable cells for each concentration.

Antiviral Assays

Objective: To quantify the efficacy of this compound in inhibiting viral replication (EC50).

A. Pseudotyped Particle (PP) Entry Assay:

  • Principle: This assay measures the inhibition of viral entry. It uses a safe, replication-deficient viral core (e.g., MLV or HIV) pseudotyped with the envelope protein of the target virus (e.g., Dengue or SARS-CoV-2 Spike). The core contains a reporter gene, such as luciferase.

  • Protocol:

    • Plate susceptible host cells (e.g., HEK293-ACE2 for SARS-CoV-2) in a 96-well plate.

    • Pre-incubate the pseudotyped viral particles with serial dilutions of this compound for 1 hour at 37°C.

    • Add the virus-compound mixture to the cells and incubate for 48-72 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Determine the EC50 value from the dose-response curve.

B. Plaque Reduction Neutralization Test (PRNT):

  • Principle: This is a gold-standard assay that measures the reduction in infectious virus particles.

  • Protocol:

    • Prepare serial dilutions of this compound.

    • Mix each dilution with a standard amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

    • Inoculate confluent cell monolayers in 6-well plates with the virus-compound mixtures.

    • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.

    • Incubate for several days until visible plaques (zones of cell death) form.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the plaques and calculate the percentage of plaque reduction compared to the virus control. The EC50 is the concentration that reduces the plaque count by 50%.

Apoptosis Assays

Objective: To confirm that the mechanism of cell death induced by this compound is apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining:

  • Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect this event. PI is a nuclear stain that is excluded by live cells but stains the nucleus of late apoptotic or necrotic cells.

  • Protocol:

    • Treat cells with this compound for various time points (e.g., 6, 12, 24 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative.

B. Caspase-3 Activity Assay:

  • Principle: This is a colorimetric or fluorometric assay that measures the activity of the executioner caspase-3.

  • Protocol:

    • Treat cells with this compound and prepare cell lysates.

    • Add the lysate to a reaction buffer containing a caspase-3 substrate conjugated to a chromophore (e.g., p-nitroanilide) or a fluorophore.

    • If active caspase-3 is present, it will cleave the substrate, releasing the reporter molecule.

    • Measure the signal using a spectrophotometer or fluorometer.

G Compound Compound Library (incl. This compound) Cytotoxicity Cytotoxicity Assay (e.g., WST-1 on Host Cells) Determine CC50 Compound->Cytotoxicity PrimaryScreen Primary Antiviral/Antiparasitic Screen (e.g., Pseudoparticle Entry Assay) Compound->PrimaryScreen Hit Identify 'Hits' (Compounds with Activity) PrimaryScreen->Hit Confirmatory Confirmatory Assay (e.g., Plaque Reduction Assay) Hit->Confirmatory Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Hit->Mechanism Result Lead Candidate Confirmatory->Result Mechanism->Result

Workflow for Screening Antiviral/Antiparasitic Compounds

Conclusion and Future Directions

This compound exhibits compelling antiviral and antiparasitic properties that are mechanistically linked to its ability to selectively induce mitochondrial-mediated apoptosis. While its efficacy against certain RNA viruses like Japanese encephalitis virus is established, there is a clear need for further quantitative studies to define its spectrum of activity against a broader range of viruses and parasites. Future research should focus on:

  • Quantitative Screening: Determining EC50/IC50 values against panels of clinically relevant viruses (e.g., Dengue, Zika, Chikungunya, Coronaviruses) and parasites (Plasmodium, Trypanosoma, Leishmania).

  • Mechanism Elucidation: Further investigating the potential role of protein synthesis inhibition in its antimicrobial activity.

  • Pharmacokinetics and In Vivo Efficacy: Evaluating the bioavailability and efficacy of this compound in more advanced animal models of infectious disease.

The selective and potent nature of this compound makes it a highly valuable lead compound for the development of novel host-targeted therapies for infectious diseases.

References

The Pharmacological Potential of Amaryllidaceae Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Amaryllidaceae family of plants, renowned for their ornamental beauty, is also a rich reservoir of structurally diverse and pharmacologically potent alkaloids. These nitrogen-containing secondary metabolites have garnered significant attention in the scientific community for their wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the core pharmacological properties of Amaryllidaceae alkaloids, with a focus on their anticancer, neuroprotective, and antiviral activities. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these fascinating natural products.

Anticancer Properties of Amaryllidaceae Alkaloids

A significant body of research has demonstrated the potent cytotoxic and pro-apoptotic effects of various Amaryllidaceae alkaloids against a range of cancer cell lines.[1][2] Mechanistic studies have revealed that these compounds can induce cell cycle arrest, inhibit angiogenesis, and trigger programmed cell death through various signaling pathways.[1][2]

Key Anticancer Alkaloids and their Mechanisms of Action
  • Lycorine: This is one of the most extensively studied Amaryllidaceae alkaloids and exhibits potent antitumor activity.[2] Lycorine has been shown to induce apoptosis in various cancer cells, including lung, pancreatic, and oral squamous cell carcinoma.[3][4][5] Its mechanism of action involves the activation of the AMPK-mTOR-S6K signaling pathway, leading to autophagy at lower concentrations and apoptosis at higher concentrations.[3][6] Lycorine also promotes apoptosis through the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway and the JNK signaling pathway.[4][5] This involves the upregulation of pro-apoptotic proteins like Bax and Bim, and the downregulation of anti-apoptotic proteins like Mcl-1, leading to the release of cytochrome c and activation of caspases.[5]

  • Pancratistatin: This alkaloid displays remarkable selectivity in inducing apoptosis in cancer cells with minimal toxicity to normal cells.[7][8] The primary target of this compound is the mitochondria of cancer cells.[7][8] It disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspase-3, a key executioner of apoptosis.[8] this compound's action is also associated with the generation of reactive oxygen species (ROS) within cancer cells.[8]

  • Haemanthamine and Crinine-type Alkaloids: Haemanthamine and other crinine-type alkaloids have also demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines.[9]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Amaryllidaceae alkaloids are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for selected alkaloids against various cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Reference
LycorineA549 (Lung Carcinoma)8.5 (24h)[3]
LycorinePANC-1 (Pancreatic Cancer)Varies[4]
LycorineHSC-3 (Oral Squamous Cell Carcinoma)Varies[5]
LycorineAGS (Gastric Adenocarcinoma)< 0.5[1]
HaemanthamineAGS (Gastric Adenocarcinoma)7.5 (24h and 48h)[1]
HaemanthidineAGS (Gastric Adenocarcinoma)5.0 (24h)[1]
Ambelline (B1262613) Derivative (32)MOLT-4 (T-lymphoblastic leukemia)0.6 ± 0.1[10]
This compoundVarious Cancer Cell LinesVaries[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the Amaryllidaceae alkaloid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[12]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Neuroprotective Properties: Acetylcholinesterase Inhibition

Several Amaryllidaceae alkaloids exhibit inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This property is particularly relevant for the treatment of Alzheimer's disease, which is characterized by a cholinergic deficit.

Galanthamine: A Dual-Acting Alzheimer's Drug

Galanthamine is a well-known Amaryllidaceae alkaloid that is clinically approved for the treatment of mild to moderate Alzheimer's disease.[13][14] It possesses a unique dual mechanism of action:

  • Competitive and Reversible AChE Inhibition: Galanthamine binds to and reversibly inhibits AChE, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[13][15][16]

  • Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine binds to an allosteric site on nAChRs, potentiating their response to acetylcholine. This further enhances cholinergic signaling.[13][15][17]

Quantitative Data: Acetylcholinesterase Inhibitory Activity

The AChE inhibitory potential of Amaryllidaceae alkaloids is expressed as IC50 values.

AlkaloidIC50 (µM)Reference
1-O-acetyllycorine0.96 ± 0.04[16]
Crinine461 ± 14[16]
Crinamidine300 ± 27[16]
Epivittatine239 ± 9[16]
6-hydroxycrinamine490 ± 7[16]
Lycorine213 ± 1[16]
1,2-di-O-acetyllycorine211 ± 10[16]
SanguinineMore active than galanthamine[9]
Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used colorimetric assay to measure AChE activity.

Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing a phosphate (B84403) buffer (pH 8), the test alkaloid at various concentrations, and the AChE enzyme solution (e.g., 0.86 U/ml).

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 20 minutes).

  • Initiation of Reaction: Start the reaction by adding DTNB (e.g., 0.05 mM) and the substrate acetylthiocholine iodide (ATCI) (e.g., 0.06 mM).[7]

  • Absorbance Measurement: Monitor the change in absorbance at 405 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Antiviral Activity

Amaryllidaceae alkaloids have also demonstrated promising activity against a variety of viruses, including flaviviruses like Dengue and Zika virus, and coronaviruses.[4][18]

Key Antiviral Alkaloids
  • Lycorine: Exhibits broad-spectrum antiviral activity.

  • Cherylline: Has been identified as a novel inhibitor of Dengue and Zika virus replication.[18]

  • Haemanthamine and Pancracine: Also show inhibitory effects against Dengue virus.[19]

Quantitative Data: Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50).

AlkaloidVirusCell LineEC50 (µM)Reference
CheryllineDengue Virus (DENV)Huh78.8[2]
CheryllineZika Virus (ZIKV)Huh720.3[2]
O-demethyl-norlycoramineSARS-CoV-2Vero-E645[5]
6α-hydroxyhippeastidineSARS-CoV-2Vero-E644[5]
6β-hydroxyhippeastidineSARS-CoV-2Vero-E639[5]
2-epi-lycorineSARS-CoV-2Vero-E654[5]
AmarbellisineHCoV-OC430.2[4]
CrinamineHCoV-OC430.5[4]
UngeremineHCoV-OC431.6[4]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to reduce the number of viral plaques (localized areas of cell death) in a cell monolayer.

Procedure:

  • Cell Culture: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus and Compound Incubation: Pre-incubate a known amount of virus with different concentrations of the Amaryllidaceae alkaloid.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates to allow for plaque formation.

  • Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Signaling Pathways and Molecular Mechanisms

Understanding the molecular pathways modulated by Amaryllidaceae alkaloids is crucial for rational drug design and development.

Lycorine-Induced Apoptosis Signaling Pathway

Lycorine_Apoptosis Lycorine Lycorine ROS ROS Generation Lycorine->ROS AMPK AMPK Activation Lycorine->AMPK Bax_Bim Bax, Bim ↑ Lycorine->Bax_Bim Mcl1 Mcl-1 ↓ Lycorine->Mcl1 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria mTOR_S6K mTOR/S6K Inhibition AMPK->mTOR_S6K Apoptosis Apoptosis mTOR_S6K->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bim->Mitochondria Mcl1->Mitochondria Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Lycorine-induced apoptosis pathway.

This compound-Induced Mitochondrial Apoptosis

Pancratistatin_Apoptosis This compound This compound Mitochondria Cancer Cell Mitochondria This compound->Mitochondria Membrane_Potential Disruption of Mitochondrial Membrane Potential Mitochondria->Membrane_Potential Pro_apoptotic_factors Release of Pro-apoptotic Factors (e.g., Cytochrome c) Membrane_Potential->Pro_apoptotic_factors Caspase_3 Caspase-3 Activation Pro_apoptotic_factors->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound's mechanism of action.

Galanthamine's Dual Mechanism of Action

Caption: Galanthamine's dual mechanism.

Conclusion and Future Perspectives

Amaryllidaceae alkaloids represent a vast and largely untapped resource for the discovery of new therapeutic agents. Their diverse chemical structures and potent biological activities, particularly in the areas of oncology, neurodegenerative diseases, and virology, make them highly attractive for further investigation. While significant progress has been made in understanding their pharmacological properties, further research is needed to fully elucidate their mechanisms of action, identify novel molecular targets, and optimize their therapeutic potential through medicinal chemistry and synthetic biology approaches. This technical guide provides a solid foundation for researchers to delve into the exciting field of Amaryllidaceae alkaloid pharmacology and contribute to the development of next-generation medicines.

References

Pancratistatin's Role in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancratistatin (PST), a natural Amaryllidaceae alkaloid, has demonstrated significant potential as a selective anti-cancer agent. Its primary mechanism of action involves the induction of apoptosis through mitochondrial targeting, showing high efficacy against cancerous cells with minimal toxicity to normal cells.[1][2] A crucial aspect of its anti-proliferative effect is its ability to induce cell cycle arrest, thereby inhibiting the division and growth of cancer cells. This technical guide provides an in-depth examination of the role of this compound in cell cycle arrest, summarizing quantitative data, detailing experimental protocols, and visualizing the key signaling pathways. While a notable study by Xiong et al. on colorectal cancer cells has been retracted due to data integrity issues, its findings on G2/M arrest are partially corroborated by other independent research, a point of discussion within this guide.[1][3][4]

Introduction to this compound and Cell Cycle Control

The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints between these phases ensure the fidelity of DNA replication and cell division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. This compound has emerged as a promising therapeutic candidate due to its ability to interfere with this process in cancer cells. It is a natural compound extracted from plants of the Amaryllidaceae family, such as the Hawaiian spider lily.

Mechanism of Action: Cell Cycle Arrest

This compound and its derivatives have been shown to induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. The most frequently reported effect is an arrest at the G2/M and G0/G1 phases.

G2/M Phase Arrest

Evidence, primarily from a now-retracted study on HCT-15 colorectal cancer cells, suggests that this compound can induce a significant G2/M phase arrest. This arrest is reportedly concentration-dependent. Although this specific study has been retracted, the general finding is supported by research on a water-soluble synthetic derivative of this compound, which was also found to cause a G2/M block in a human colon adenocarcinoma model (DLD-1).

The proposed mechanism for this G2/M arrest involves the modulation of key regulatory proteins. Specifically, this compound has been reported to inhibit the phosphorylation of cdc2 (also known as CDK1) and Cdc25c, and to decrease the expression of cyclin B1. The cdc2/cyclin B1 complex is a critical regulator of the G2/M transition, and its inactivation prevents cells from entering mitosis.

G0/G1 and S Phase Arrest

In addition to G2/M arrest, this compound and its derivatives have been observed to inhibit the progression of cells from the G0/G1 phase to the S phase. Other studies have indicated that a derivative of this compound can also block further progression through the S phase.

Quantitative Data

IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary across different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HCT-15Colorectal Cancer15
HT-29Colorectal Cancer15-25
SW948Colorectal Cancer15-25
DLD-1Colorectal Cancer15-25
CCD-18Co (normal)Colon Fibroblast>100

Note: The IC50 values for colorectal cancer cell lines are sourced from the retracted Xiong et al. paper. While the specific values should be interpreted with caution, they provide an indication of the concentration range at which this compound exhibits activity.

Cell Cycle Distribution

The following table, derived from the retracted Xiong et al. study, illustrates the dose-dependent effect of this compound on the cell cycle distribution of HCT-15 colorectal cancer cells after 24 hours of treatment.

This compound Conc. (µM)% of Cells in G2/M Phase
0 (Control)9%
7.525.5%
1531.7%
3058%

Disclaimer: This data is from a retracted publication and should be viewed as illustrative of the reported findings, pending independent verification.

Signaling Pathways and Visualizations

This compound-Induced G2/M Arrest Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound induces G2/M cell cycle arrest.

G2_M_Arrest_Pathway This compound This compound Cdc25c_p Phosphorylated Cdc25c (active) This compound->Cdc25c_p inhibition CyclinB1 Cyclin B1 This compound->CyclinB1 decreases expression G2_M_Arrest G2/M Arrest This compound->G2_M_Arrest cdc2_p Phosphorylated cdc2 (inactive) Cdc25c_p->cdc2_p Cdc25c Cdc25c (inactive) cdc2 cdc2 (active) cdc2_p->cdc2 cdc2_CyclinB1 cdc2/Cyclin B1 Complex (MPF) cdc2->cdc2_CyclinB1 CyclinB1->cdc2_CyclinB1 M_Phase M Phase (Mitosis) cdc2_CyclinB1->M_Phase promotes entry G2_Phase G2 Phase G2_Phase->M_Phase

Caption: Proposed signaling pathway of this compound-induced G2/M arrest.

This compound-Induced Apoptosis Pathway

The primary anti-cancer effect of this compound is the induction of apoptosis via the mitochondrial pathway.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria targets ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generates MMP Mitochondrial Membrane Potential (ΔΨm) Disruption Mitochondria->MMP leads to Apoptosis Apoptosis ROS->Apoptosis CytochromeC Cytochrome c Release MMP->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Caspase3->Apoptosis

Caption: Mitochondrial pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of this compound in cell cycle arrest.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cells (e.g., HCT-15, HT-29) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25, 30 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to detect the expression levels of cell cycle regulatory proteins.

  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cdc2, phospho-cdc2, cyclin B1, Cdc25c, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion Start Cancer Cell Culture (e.g., HCT-15) Treatment This compound Treatment (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Expression Analysis (Western Blot) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 Distribution Cell Cycle Phase Distribution (%) CellCycle->Distribution ProteinLevels Quantify Protein Levels (cdc2, Cyclin B1, etc.) WesternBlot->ProteinLevels Conclusion Elucidate Mechanism of This compound-induced Cell Cycle Arrest IC50->Conclusion Distribution->Conclusion ProteinLevels->Conclusion

Caption: General experimental workflow for investigating this compound's effect on cell cycle.

Conclusion and Future Directions

This compound demonstrates a multi-faceted approach to inhibiting cancer cell proliferation, with induction of apoptosis via the mitochondrial pathway being its primary mechanism. Its ability to induce cell cycle arrest, particularly at the G2/M checkpoint in colorectal cancer cells, represents a significant secondary mechanism that warrants further investigation. While the retraction of a key paper highlights the need for more robust, independent studies to confirm the precise quantitative effects and the underlying molecular players, the existing evidence strongly suggests that this compound's interference with the cell cycle is a critical component of its anti-cancer activity.

Future research should focus on:

  • Independently verifying the G2/M arrest in a broader range of colorectal cancer cell lines.

  • Elucidating the detailed mechanism of G0/G1 arrest in other cancer types.

  • Identifying the direct molecular targets of this compound that lead to the observed effects on cell cycle regulatory proteins.

  • Investigating the potential for synergistic effects when combining this compound with other chemotherapeutic agents that target different phases of the cell cycle.

A deeper understanding of this compound's impact on cell cycle regulation will be instrumental in its development as a novel and selective cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Pancratistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pancratistatin is a natural Amaryllidaceae isocarbostyril alkaloid that exhibits significant anticancer, antiviral, and antiparasitic activities.[1] Its potent biological profile and low natural abundance have made it a compelling and challenging target for total synthesis since its isolation. The complex, stereochemically dense structure, featuring a highly oxygenated aminocyclitol C-ring fused to a phenanthridone core, has spurred the development of numerous innovative synthetic strategies over several decades. These methodologies provide valuable insights into modern synthetic organic chemistry and offer pathways to produce this compound and its analogues for further biological evaluation.

This document outlines and compares several key methodologies for the total synthesis of (+)-pancratistatin, providing detailed protocols for pivotal experimental steps and visual workflows for each major strategy.

Comparative Summary of this compound Total Syntheses

The diverse strategies employed to synthesize this compound highlight a continuous effort to improve efficiency, stereocontrol, and overall yield. Early syntheses established foundational routes, while more recent approaches have focused on conciseness and novel bond-forming methodologies. The following table summarizes key quantitative data from several notable total syntheses.

Principal Investigator(s) Year Starting Material(s) Key Strategy/Reaction Longest Linear Sequence (Steps) Overall Yield (%)
Danishefsky & Lee1989PyrogallolDiels-Alder, Overman Rearrangement270.13 (racemic)
Hudlicky et al.1995BromobenzeneChemoenzymatic Dihydroxylation17N/A
Trost & Pulley1995BenzoquinonePd-catalyzed Desymmetrization~15N/A
Magnus & Sebhat1998o-Vanillinβ-Azidonation of a Silyl Enol Ether~16N/A
Rigby et al.2000Enantiopure Vinyl IsocyanateEnamide Photocyclization230.35
Potter & Ellman2017D-glucose derivativeRh(III)-catalyzed C-H Bond Addition10N/A
Sarlah et al.2017BenzeneCatalytic Dearomative Carboamination712

The Danishefsky Synthesis (1989): A Diels-Alder Approach

The first total synthesis of (±)-pancratistatin, accomplished by Danishefsky and Lee, established a landmark route that constructed the C-ring via a Diels-Alder reaction and installed the crucial C4a nitrogen stereocenter using an Overman rearrangement.[2]

Synthetic Workflow

G start Pyrogallol int1 Diene Precursor start->int1 Carbamoylation & Diene formation int2 Diels-Alder Adduct int1->int2 Diels-Alder Cycloaddition int3 Overman Rearrangement Substrate int2->int3 Functional Group Manipulation int4 Lactone Intermediate int3->int4 Overman Rearrangement product (±)-Pancratistatin int4->product Lactam Formation & Deprotection

Danishefsky's racemic synthesis of this compound.
Key Experimental Protocol: Diels-Alder Cycloaddition

This step constructs the core cyclohexene (B86901) ring (Ring C) of this compound. The protocol involves the [4+2] cycloaddition of a functionalized diene with an acetylene (B1199291) equivalent dienophile.[2]

  • Reaction: Diels-Alder reaction of diene 24 with β-nitrovinyl sulfone 25 .

  • Reagents & Conditions:

    • Diene 24 (1.0 equiv)

    • β-nitrovinyl sulfone 25 (1.2 equiv)

    • Solvent: Toluene (B28343)

    • Temperature: Reflux

    • Time: Not specified, reaction monitored to completion.

  • Procedure Outline:

    • A solution of diene 24 and β-nitrovinyl sulfone 25 in toluene is heated at reflux.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting cycloadduct 26 is purified by column chromatography.

  • Reported Yield: 96% for the cycloaddition step.[2]

The Trost Synthesis (1995): Palladium-Catalyzed Desymmetrization

Trost's asymmetric synthesis of (+)-pancratistatin introduced an elegant method for establishing chirality using a palladium-catalyzed desymmetrization of a meso-diol derivative.[2] This approach allows for the conversion of an entire symmetric starting material into a single enantiomer of a key intermediate.[2]

Synthetic Workflow

G start Benzoquinone int1 meso-Conduritol Dicarbonate (90) start->int1 5 Steps (69% yield) int2 Chiral Azide (91) int1->int2 Pd-catalyzed Desymmetrization int3 Diol Intermediate int2->int3 SN2' Arylation & Dihydroxylation product (+)-Pancratistatin int3->product Lactam Formation & Finishing Steps G start Bromobenzene int1 Enantiopure cis-Diol (49a) start->int1 Enzymatic Dihydroxylation (P. putida) int2 Aziridine Intermediate int1->int2 Multi-step Conversion int3 Aryl-Coupled Intermediate int2->int3 Cuprate-mediated Aziridine Opening product (+)-Pancratistatin int3->product Lactam Formation & Dihydroxylation G start Benzene int1 Dearomatized Diene start->int1 Dearomative Carboamination int2 Hexasubstituted Core int1->int2 Olefin Difunctionalization int3 (+)-7-deoxythis compound int2->int3 Lactam Formation product (+)-Pancratistatin int3->product Late-stage C-7 Hydroxylation

References

Application Notes and Protocols: Chemoenzymatic Synthesis of Pancratistatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemoenzymatic synthesis of pancratistatin analogs, compounds of significant interest in cancer research due to their potent apoptotic activity. The limited availability of this compound from natural sources necessitates the development of efficient synthetic routes. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful approach to generate these complex molecules and their analogs for further investigation.

This document outlines the key enzymatic and chemical transformations, provides representative experimental protocols, and summarizes the biological activities of selected this compound analogs. Additionally, a schematic of the this compound-induced apoptotic signaling pathway is presented to provide context for the biological evaluation of these compounds.

Data Presentation

The following tables summarize the yields for key steps in the chemoenzymatic synthesis of this compound analogs and the in vitro anticancer activities of selected compounds.

Table 1: Representative Yields for Key Synthetic Steps

StepIntermediate/ProductTypical Yield (%)Reference(s)
Enzymatic Dihydroxylation of Bromobenzene (B47551)(+)-(1S,2R)-3-Bromo-3,5-cyclohexadiene-1,2-diol>95[1][2]
Acetonide ProtectionCorresponding acetonide~90[2]
Epoxidation and AziridinationEpoxyaziridine intermediate60-70[1]
Regioselective Opening of Epoxyaziridine with Aryl AlanePhenanthrene (B1679779) precursor~75[1]
Solid-State Intramolecular Aziridine (B145994) Opening (Silica Gel)Phenanthrene intermediate~74
Oxidative Cleavage and Recyclization to Phenanthridone7-Deoxythis compound (B1221876) analog core50-60

Table 2: In Vitro Anticancer Activity (IC50, µM) of this compound and Analogs

CompoundCell Line: DU-145 (Prostate)Cell Line: LNCaP (Prostate)Cell Line: NCI-H460 (Lung)Cell Line: MCF7 (Breast)Reference(s)
This compound~0.1~0.10.0480.08
7-Deoxythis compound~1.0-0.29-
C-1 Hydroxymethyl Analog0.16---
C-1 Acetoxymethyl Analog0.18---
Narciclasine (Standard)0.03---

Experimental Protocols

The following are representative protocols for the key steps in the chemoenzymatic synthesis of this compound analogs. These protocols are generalized and may require optimization for specific substrates and scales.

Protocol 1: Enzymatic Dihydroxylation of Bromobenzene

This protocol describes the whole-cell fermentation of bromobenzene using a mutant strain of Pseudomonas putida to produce the chiral diol, a key starting material.

Materials:

  • Pseudomonas putida 39/D strain

  • Minimal salts medium

  • Glucose (carbon source)

  • Bromobenzene

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Fermentor vessel

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Culture Preparation: Inoculate a sterile minimal salts medium containing glucose with Pseudomonas putida 39/D. Grow the culture in a fermentor at 30°C with aeration and agitation until the late exponential phase.

  • Biotransformation: Once the desired cell density is reached, introduce bromobenzene to the culture. The addition can be done neat or as a solution in a biocompatible solvent to minimize toxicity.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Harvesting: After the consumption of bromobenzene (typically 24-48 hours), harvest the cells by centrifugation.

  • Extraction: Extract the supernatant with ethyl acetate (3x volume).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (+)-(1S,2R)-3-bromo-3,5-cyclohexadiene-1,2-diol.

  • Purification: Purify the crude diol by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of the Phenanthridone Core via Aziridine Intermediates

This protocol outlines the chemical transformations to construct the core structure of 7-deoxythis compound analogs from the chiral diol.

Materials:

Procedure:

  • Protection: Protect the diol as an acetonide using 2,2-dimethoxypropane or acetone in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Epoxidation and Aziridination: Treat the protected diene with m-CPBA to form the epoxide, followed by reaction with sodium azide and then triphenylphosphine to yield the corresponding epoxyaziridine.

  • Regioselective Aziridine Opening: React the epoxyaziridine with a pre-formed aryl alane reagent. This step couples the A and C rings of the this compound scaffold.

  • Intramolecular Cyclization: Adsorb the product from the previous step onto silica gel and heat under vacuum. This solid-state reaction induces an intramolecular opening of the aziridine to form the phenanthrene core.

  • Oxidative Cleavage and Recyclization: Subject the phenanthrene intermediate to oxidative cleavage using a mixture of potassium permanganate and sodium periodate, followed by in situ cyclization to form the phenanthridone lactam core of the 7-deoxythis compound analog.

  • Purification: Purify the intermediates and the final product at each step using flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the chemoenzymatic synthesis workflow and the signaling pathway of this compound-induced apoptosis.

chemoenzymatic_synthesis A Bromobenzene B Pseudomonas putida 39/D (Dihydroxylation) A->B Enzymatic Step C Chiral Diol B->C D Chemical Transformations (Protection, Epoxidation, Aziridination) C->D E Epoxyaziridine Intermediate D->E F Aryl Alane Coupling E->F G Phenanthrene Precursor F->G H Intramolecular Aziridine Opening G->H I Phenanthrene Intermediate H->I J Oxidative Cleavage & Recyclization I->J K This compound Analog J->K

Caption: Chemoenzymatic synthesis workflow for this compound analogs.

pancratistatin_apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Analog ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS targets MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytoC_release Cytochrome c Release MMP->CytoC_release CytoC Cytochrome c CytoC_release->CytoC Apaf1 Apaf-1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes CytoC->Apaf1 binds

Caption: this compound-induced apoptosis signaling pathway.

References

Application Notes and Protocols: Extraction and Isolation of Pancratistatin from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pancratistatin (PST) is a potent, naturally occurring isoquinoline (B145761) alkaloid demonstrating significant antineoplastic, antiviral, and antiparasitic properties.[1][2] First isolated in 1984 from the Hawaiian spider lily, Hymenocallis littoralis (also known as Pancratium littorale), this compound has garnered substantial interest from the scientific community.[2][3][4] this compound selectively induces apoptosis in cancer cells by targeting mitochondria, making it a promising candidate for cancer therapy with potentially fewer side effects than traditional chemotherapies.[1][5] However, its low natural abundance presents a considerable challenge for research and clinical development, necessitating efficient and optimized extraction and isolation protocols.[3]

These application notes provide detailed methodologies for the extraction and isolation of this compound from its primary plant sources, particularly the bulbs of the Amaryllidaceae family.

Data Presentation: this compound Yield from Plant Sources

The concentration of this compound varies significantly based on the plant source, geographical location, and cultivation conditions.[6] The bulbs are the primary plant part used for extraction.[3][6]

Plant SourceCommon NamePrimary Plant PartReported YieldReference
Hymenocallis littoralis (wild type, Hawaii)Spider LilyBulb100 - 150 mg/kg[3][6]
Hymenocallis littoralis (greenhouse-grown, Arizona)Spider LilyBulbUp to 22 mg/kg (peak in October)[6][7]
Hymenocallis littoralis (field-grown)Spider LilyBulb2 - 5 mg/kg[3]
Pancratium littoraleSpider LilyBulb0.028% (280 mg/kg)[2]
Haemanthus kalbreyeriBulbSource of this compound[2]
Hymenocallis pedalisBulbSource of this compound[2]
Hymenocallis speciosaBulbSource of this compound[2]

Experimental Protocols

Protocol 1: General Methanolic Extraction and Solvent Partitioning

This protocol is a comprehensive method adapted from procedures used for isolating Amaryllidaceae alkaloids, including this compound.[8][9]

1. Materials and Equipment:

  • Fresh or dried plant bulbs (Hymenocallis littoralis)

  • Methanol (B129727) (CH₃OH)

  • Hexane (B92381) (C₆H₁₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water (H₂O)

  • Grinder or blender

  • Large glass barrels or containers for soaking

  • Rotary evaporator

  • Separatory funnels (various sizes)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • pH meter or pH strips

2. Procedure:

  • Step 1: Plant Material Preparation

    • Thoroughly wash fresh bulbs to remove soil and debris. Slice them into thin pieces to facilitate drying and extraction.

    • Dry the sliced bulbs at 40°C for 48 hours or until brittle.[9]

    • Grind the dried material into a fine powder.

  • Step 2: Methanolic Extraction

    • Soak the powdered bulb material (e.g., 1 kg) in methanol (e.g., 10 L) in a large container.[8][9]

    • Allow the mixture to macerate for at least 24-48 hours at room temperature. For exhaustive extraction, this process can be repeated multiple times (e.g., 3x).

    • Filter the extract to separate the plant debris from the methanol solution. Combine the methanol fractions.

    • Concentrate the crude methanol extract under reduced pressure using a rotary evaporator to obtain a thick, viscous residue.

  • Step 3: Solvent Partitioning (Liquid-Liquid Extraction)

    • Suspend the crude extract in a 9:1 methanol-water solution.

    • Perform a defatting step by partitioning against hexane multiple times. Discard the upper hexane layers which contain lipids and nonpolar compounds.[8]

    • Adjust the aqueous methanol phase to a 3:2 methanol-water ratio by adding more water.

    • Extract this phase with dichloromethane. Combine the dichloromethane fractions, which will contain a portion of the alkaloids.[8]

    • Remove the methanol from the remaining aqueous layer via rotary evaporation.

    • Sequentially extract the final aqueous phase with ethyl acetate and then n-butanol.[8] These fractions are often rich in polar alkaloids like this compound.

  • Step 4: Fraction Concentration

    • Dry and concentrate each of the solvent fractions (dichloromethane, ethyl acetate, n-butanol) separately using a rotary evaporator.

    • The resulting residues are now ready for chromatographic isolation. The ethyl acetate and n-butanol fractions are typically enriched with this compound.[8]

Protocol 2: Isolation and Purification by Column Chromatography

This protocol outlines the purification of this compound from the enriched fractions obtained in Protocol 1.

1. Materials and Equipment:

  • Enriched extracts from Protocol 1

  • Sephadex LH-20 resin

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for mobile phase (e.g., methanol, chloroform (B151607), ethyl acetate, hexane gradients)

  • Glass chromatography columns

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)

2. Procedure:

  • Step 1: Gel Permeation Chromatography

    • Dissolve the dried ethyl acetate or n-butanol extract in a minimal amount of methanol.

    • Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.[8]

    • Elute the column with methanol, collecting fractions.

    • Monitor the fractions using TLC to identify those containing this compound. Combine the relevant fractions.

  • Step 2: Silica Gel Column Chromatography

    • Concentrate the this compound-containing fractions from the previous step.

    • Adsorb the concentrate onto a small amount of silica gel and dry it.

    • Load the dried material onto a silica gel column.

    • Elute the column with a solvent gradient (e.g., a gradient of increasing methanol in chloroform or ethyl acetate).

    • Collect fractions and analyze them by TLC. Fractions showing a spot corresponding to a this compound standard are combined.

  • Step 3: Final Purification (Optional)

    • For very high purity, the combined fractions from the silica gel column can be subjected to preparative HPLC.

    • The purity of the final isolated this compound can be confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations: Workflows and Signaling Pathways

Extraction_Workflow Plant Plant Material (H. littoralis bulbs) Grind Drying and Grinding Plant->Grind Extract Methanol Extraction Grind->Extract Filter Filtration Extract->Filter Concentrate1 Concentration (Rotary Evaporator) Filter->Concentrate1 Waste1 Plant Debris Filter->Waste1 Discard Partition1 Hexane Partitioning (Defatting) Concentrate1->Partition1 Partition2 DCM / EtOAc / n-BuOH Partitioning Partition1->Partition2 Aqueous Phase Waste2 Hexane Fraction (Lipids) Partition1->Waste2 Discard Concentrate2 Fraction Concentration Partition2->Concentrate2 Crude Enriched this compound Fractions Concentrate2->Crude Isolation_Workflow Crude Enriched Fractions Sephadex Gel Permeation Chromatography (Sephadex LH-20) Crude->Sephadex TLC1 TLC Analysis & Pooling Sephadex->TLC1 Silica Silica Gel Chromatography TLC1->Silica TLC2 TLC Analysis & Pooling Silica->TLC2 HPLC Preparative HPLC (Optional) TLC2->HPLC PurePST Pure this compound TLC2->PurePST If sufficient purity HPLC->PurePST Analysis Purity Analysis (HPLC, MS, NMR) PurePST->Analysis Apoptosis_Pathway PST This compound Mito Mitochondria (Cancer Cell) PST->Mito targets Casp3 Caspase-3 Activation PST->Casp3 may also directly activate MMP Disruption of Mitochondrial Membrane Potential Mito->MMP ROS Generation of Reactive Oxygen Species (ROS) Mito->ROS CytoC Release of Cytochrome C MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

References

Application Notes and Protocols: Induction of Apoptosis with Pancratistatin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancratistatin (PST), a natural isoquinoline (B145761) alkaloid extracted from plants of the Amaryllidaceae family, has demonstrated potent anticancer properties.[1] It selectively induces apoptosis in a wide range of cancer cell lines with minimal toxic effects on non-cancerous cells.[1][2] This selectivity makes this compound a promising candidate for the development of targeted cancer therapies. These application notes provide a detailed protocol for inducing and evaluating apoptosis in cancer cell lines using this compound, summarizing key quantitative data and outlining the underlying signaling pathways.

The primary mechanism of this compound's anticancer activity is the induction of programmed cell death (apoptosis) through the intrinsic or mitochondrial pathway.[3][4] Key events include the disruption of mitochondrial membrane potential, generation of reactive oxygen species (ROS), release of cytochrome c, and subsequent activation of caspase-3.[1][5]

Data Presentation

The efficacy of this compound varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for this compound in several cancer cell lines.

Cell LineCancer TypeIC50 (µM)Treatment Time (hours)
HCT-15Colorectal Cancer15Not Specified
HT-29Colorectal Cancer15-25Not Specified
SW948Colorectal Cancer15-25Not Specified
DLD-1Colorectal Cancer15-25Not Specified
JurkatT-cell Leukemia~124
LNCaPProstate Cancer~0.172
DU145Prostate Cancer~0.172
MelanomaMelanoma0.043Not Specified
Lung CancerLung Cancer0.056Not Specified
Prostate CancerProstate Cancer0.073Not Specified
LeukemiaLeukemia0.098Not Specified
Breast CancerBreast Cancer0.082Not Specified

Signaling Pathway of this compound-Induced Apoptosis

This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. The signaling cascade is initiated by this compound targeting the mitochondria, leading to a series of events culminating in programmed cell death.

PST This compound Mito Mitochondria PST->Mito Targets Bax ↑ Bax PST->Bax Bcl2 ↓ Bcl-2 PST->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Bax->Mito Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Experimental Workflow

A typical workflow for studying this compound-induced apoptosis involves cell culture, treatment, and subsequent analysis using various assays to detect apoptotic markers.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis CellCulture 1. Cell Culture (e.g., Jurkat, HCT-15) PST_Prep 2. This compound Preparation (Stock solution in DMSO) Treatment 3. Cell Treatment (Varying concentrations of PST and incubation times) PST_Prep->Treatment AnnexinV 4a. Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase 4b. Caspase-3 Activity Assay (Colorimetric/Fluorometric) Treatment->Caspase Western 4c. Western Blot (Bcl-2, Bax expression) Treatment->Western

References

Application Notes and Protocols: The Use of Pancratistatin in Colorectal Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancratistatin, a natural alkaloid extracted from the spider lily (Hymenocallis littoralis), has demonstrated significant potential as an anti-cancer agent.[1][2] This compound exhibits selective cytotoxicity towards various cancer cell lines while showing minimal effects on non-cancerous cells. In the context of colorectal cancer, one of the most prevalent cancers worldwide, this compound has been shown to inhibit cell growth by inducing apoptosis, autophagy, and cell cycle arrest.[1][3] These application notes provide a comprehensive overview of the use of this compound in colorectal cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action in Colorectal Cancer

This compound's primary mechanism of action in colorectal cancer cells is the induction of apoptosis through the intrinsic mitochondrial pathway.[2] It selectively targets the mitochondria of cancer cells, leading to a decrease in mitochondrial membrane potential. This disruption triggers a cascade of events culminating in programmed cell death.

Key molecular events associated with this compound treatment in colorectal cancer cells include:

  • Apoptosis Induction: this compound treatment leads to characteristic morphological changes of apoptosis, such as nuclear fragmentation. This is further confirmed by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.

  • Autophagy: The compound has been observed to induce autophagy in colorectal cancer cells, as evidenced by the increased expression of autophagic proteins like LC3II and beclin-1.

  • Cell Cycle Arrest: this compound can cause cell cycle arrest at the G2/M phase. This is associated with the inhibition of key cell cycle regulatory proteins, including the phosphorylation of cdc2/cyclin-dependent kinase 1 (CDK1) and Cdc25c, and a reduction in cyclin B1 expression.

  • Inhibition of Cell Migration: Studies have also shown that this compound can reduce the migration of colorectal cancer cells.

Data Presentation

The following tables summarize the quantitative data from studies on the effects of this compound on colorectal cancer cell lines.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

Cell LineThis compound IC50 (µM)Normal Cell LineThis compound IC50 (µM)
HCT-1515-25CCD-18Co (normal colonic fibroblast)>100
HT-29Not explicitly quantified in the provided results
SW948Not explicitly quantified in the provided results
DLD-1Not explicitly quantified in the provided results

Table 2: Effects of this compound on Apoptosis and Autophagy Markers

Cell LineTreatmentMarkerObservation
HCT-15This compoundBaxIncreased expression
HCT-15This compoundBcl-2Decreased expression
HCT-15This compoundLC3IIIncreased expression
HCT-15This compoundBeclin-1Increased expression

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., HCT-15, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.

Materials:

  • Colorectal cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell viability assay.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

Materials:

  • Colorectal cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

Mandatory Visualizations

Pancratistatin_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates MMP_Collapse Mitochondrial Membrane Potential Collapse Mitochondrion->MMP_Collapse Induces Cytochrome_c Cytochrome c Release MMP_Collapse->Cytochrome_c Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Colorectal Cancer Cells Pancratistatin_Treatment Treat with This compound Cell_Seeding->Pancratistatin_Treatment MTT_Assay MTT Assay (Cell Viability) Pancratistatin_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Pancratistatin_Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Pancratistatin_Treatment->Western_Blot IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Protein_Level_Analysis Protein Level Analysis Western_Blot->Protein_Level_Analysis

Caption: Experimental workflow for studying this compound.

References

Pancratistatin: A Promising Candidate for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Pancratistatin (PST), a natural isoquinoline (B145761) alkaloid extracted from plants of the Amaryllidaceae family, such as the Hawaiian spider lily (Hymenocallis littoralis), has emerged as a potent and selective anti-cancer agent.[1][2][3] Extensive research has demonstrated its ability to induce apoptosis in a wide range of cancer cell lines, with a particularly noteworthy efficacy against leukemia.[1][2][4] A key attribute of this compound is its remarkable selectivity, showing minimal cytotoxic effects on non-cancerous cells, a significant advantage over conventional chemotherapeutic agents.[1][5][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the potential of this compound as a therapeutic agent for leukemia.

Mechanism of Action

This compound primarily induces apoptosis in leukemia cells through the intrinsic, or mitochondrial, pathway.[3][4] The proposed mechanism involves several key events:

  • Mitochondrial Targeting: this compound selectively targets the mitochondria of cancer cells.[1][5][6] It is suggested that this compound interacts with and stiffens the inner mitochondrial membrane, potentially by associating with cardiolipin.[5][6][7]

  • Disruption of Mitochondrial Membrane Potential: Treatment with this compound leads to a decrease in the mitochondrial membrane potential.[1][4]

  • Generation of Reactive Oxygen Species (ROS): The compound triggers the production of ROS, leading to oxidative stress within the cancer cells.[1][4][7]

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm.[1][8]

  • Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, with caspase-3 being a key executioner caspase.[1][4][7] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death.[1]

  • Phosphatidylserine (B164497) Externalization: A hallmark of apoptosis, the flipping of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, is observed following this compound treatment.[1][4]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies on the effectiveness of this compound against leukemia cells.

Table 1: Apoptosis Induction in Leukemia Cells

Cell Line/SampleThis compound ConcentrationTreatment DurationPercent Apoptosis InductionComparatorComparator Percent ApoptosisCitation(s)
Jurkat (T-cell leukemia)1 µM24 hours>80%Paclitaxel (500 nM)~25%[2][4][9]
Patient-derived leukemia cells (n=15)1 µM48 hours40-60% (average)Untreated ControlBaseline[4][8][10]
Non-cancerous PBMCs (n=8)1 µM48 hoursMinimal/InsignificantUntreated ControlBaseline[4][8][9]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeIC50 (µM)Citation(s)
Leukemia0.098[1]
Melanoma0.043[1]
Lung Cancer0.056[1]
Prostate Cancer0.073[1]
Breast Cancer0.082[1]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the efficacy of this compound against leukemia cells.

Protocol 1: In Vitro Treatment of Leukemia Cells
  • Cell Culture: Culture human leukemia cell lines (e.g., Jurkat) or patient-derived peripheral blood mononuclear cells (PBMCs) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[6] Further dilute the stock solution in culture media to the desired final concentrations (e.g., 1 µM).[4] Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability.

  • Treatment: Seed the leukemia cells at a suitable density in multi-well plates. Add the this compound-containing media to the cells. Include appropriate controls, such as untreated cells and vehicle-treated (DMSO) cells.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours).[4]

Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V Staining)
  • Cell Harvesting: After treatment, harvest the cells by centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome conjugate) and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.[8] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Assessment of Nuclear Morphology by Fluorescence Microscopy (Hoechst Staining)
  • Cell Preparation: After treatment, cytospin the cells onto glass slides or grow them on coverslips.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining: Stain the cells with a cell-permeable DNA dye such as Hoechst 33342.

  • Washing: Wash the cells to remove excess stain.

  • Visualization: Mount the slides/coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and brightly stained nuclei.[4]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Pancratistatin_Apoptosis_Pathway This compound This compound Mitochondria Cancer Cell Mitochondria This compound->Mitochondria Targets ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytC Cytochrome c Release MMP->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PS_Flip Phosphatidylserine Externalization Caspase3->PS_Flip Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Leukemia Cell Culture (e.g., Jurkat, Patient Samples) Treatment In Vitro Treatment (e.g., 1 µM for 24-48h) Cell_Culture->Treatment PST_Prep This compound Stock Preparation PST_Prep->Treatment Flow_Cytometry Apoptosis Assay (Annexin V/PI Staining) Treatment->Flow_Cytometry Microscopy Nuclear Morphology (Hoechst Staining) Treatment->Microscopy Data_Analysis Quantitative Analysis of Apoptosis Flow_Cytometry->Data_Analysis Microscopy->Data_Analysis Pancratistatin_Selectivity cluster_cancer Cancer Cells (e.g., Leukemia) cluster_normal Non-Cancerous Cells (e.g., PBMCs) This compound This compound Cancer_Mito Mitochondrial Dysfunction This compound->Cancer_Mito Selectively Targets Normal_Mito Stable Mitochondria This compound->Normal_Mito Minimal Effect Cancer_Apoptosis Induction of Apoptosis Cancer_Mito->Cancer_Apoptosis Normal_Viability Maintained Viability Normal_Mito->Normal_Viability

References

Application Notes and Protocols: Flow Cytometry Analysis of Pancratistatin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pancratistatin (PST) is a natural Amaryllidaceae alkaloid that has demonstrated potent anticancer properties.[1][2] It selectively induces apoptosis in a wide range of cancer cell lines while exhibiting minimal toxicity to non-cancerous cells.[1][3][4][5] The primary mechanism of action involves targeting the mitochondria of cancer cells, which triggers a cascade of events leading to programmed cell death.[1][2][5][6] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to this compound treatment. This document provides detailed protocols for analyzing apoptosis, cell cycle progression, and reactive oxygen species (ROS) generation in this compound-treated cells using flow cytometry.

Mechanism of Action of this compound

This compound exerts its selective anticancer effects through a multi-faceted mechanism originating at the mitochondrion.[1][2][5] This leads to:

  • Mitochondrial Membrane Potential Disruption: this compound treatment leads to the collapse of the mitochondrial membrane potential.[1][5][6][7]

  • Reactive Oxygen Species (ROS) Generation: The disruption of mitochondrial function results in an increase in intracellular ROS levels, contributing to oxidative stress.[1][5][6][7]

  • Caspase-3 Activation: this compound treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1][3]

  • Phosphatidylserine (PS) Externalization: A hallmark of early apoptosis, the flipping of PS from the inner to the outer leaflet of the plasma membrane, is induced by this compound.[1][2][3]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G2/M phase, in some cancer cell lines.[8][9]

Data Presentation

The following tables summarize quantitative data on the effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Cell Viability (IC50)

Cell Line TypeCell LineIC50 ValueComments
Colorectal CancerHCT-1515-25 µMLimited effect on normal CCD-18Co cells (IC50 >100 µM).[8][9][10]
LeukemiaJurkat~1 µMRapid induction of apoptosis in >80% of cells after 24h.[5]
Prostate CancerDU145, LNCaPDose-dependentInsignificant effect on normal human fibroblast (NHF) cells at the effective dose.[7]

Table 2: this compound-Induced Apoptosis in Jurkat Leukemia Cells

TreatmentDuration% Apoptotic Cells (Annexin-V Positive)
1 µM this compound24 h>80%
500 nM Paclitaxel24 h~25%

Data from Griffin C., et al. (2010).[5]

Table 3: this compound-Induced G2/M Cell Cycle Arrest in HCT-15 Colorectal Cancer Cells

This compound Concentration% of Cells in G2/M Phase
0 µM (Control)9%
7.5 µM25.5%
15 µM31.7%
30 µM58%

Data from Xiong Y., et al. (2019).[8]

Signaling Pathway and Experimental Workflow Diagrams

Pancratistatin_Signaling_Pathway This compound This compound Mitochondria Cancer Cell Mitochondria This compound->Mitochondria MMP_Collapse Disruption of Mitochondrial Membrane Potential Mitochondria->MMP_Collapse ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Cytochrome_c Cytochrome c Release MMP_Collapse->Cytochrome_c Apoptosis Apoptosis ROS->Apoptosis Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 PS_Flipping Phosphatidylserine Externalization Caspase3->PS_Flipping Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining for Different Assays Cell_Culture Culture Cancer Cells Treatment Treat with this compound (and Controls) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Apoptosis_Stain Annexin V/PI Staining (Apoptosis) Harvest->Apoptosis_Stain CellCycle_Stain Propidium Iodide Staining (Cell Cycle) Harvest->CellCycle_Stain ROS_Stain DCFDA Staining (ROS Detection) Harvest->ROS_Stain Acquisition Flow Cytometry Data Acquisition Apoptosis_Stain->Acquisition CellCycle_Stain->Acquisition ROS_Stain->Acquisition Analysis Data Analysis (Gating and Quantification) Acquisition->Analysis

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Materials:

  • This compound

  • Cancer cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V binding buffer (10X)

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, collect by centrifugation.

    • Collect all cells, including those in the supernatant (which may contain apoptotic cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.[11]

    • Prepare 1X Annexin V binding buffer by diluting the 10X stock with distilled water.[12]

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11]

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[12]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X binding buffer to each tube.[11]

    • Just prior to analysis, add 5-10 µL of PI staining solution. Do not wash the cells after adding PI.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[11]

    • Use unstained and single-stained controls for setting up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.

Materials:

  • This compound

  • Cancer cells of interest

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (containing RNase A and a non-ionic detergent like Triton X-100)[13][14]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in a small volume of PBS to achieve a single-cell suspension.

    • While vortexing gently, slowly add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.[15]

    • Fix the cells for at least 2 hours at 4°C (or overnight).[14][15]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.[13]

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution.[13]

    • Incubate for 30 minutes at room temperature or 15 minutes at 37°C in the dark.[13][14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve resolution.

    • Gate on the single-cell population to exclude doublets and aggregates.

    • Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA), a cell-permeable probe that fluoresces upon oxidation by ROS.[16][17]

Materials:

  • This compound

  • Cancer cells of interest

  • Complete cell culture medium

  • Serum-free medium or PBS

  • DCFDA (stock solution in DMSO)

  • Positive control for ROS induction (e.g., H₂O₂)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with this compound and controls for the desired duration. For a positive control, treat a separate sample with an ROS-inducing agent like H₂O₂ (e.g., 100 µM) for 30-60 minutes.[16]

  • DCFDA Staining:

    • Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium or PBS at a final concentration of 5-20 µM.[16][18]

    • Remove the treatment media from the cells and wash once with warm PBS.[16]

    • Add the DCFDA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[18][19]

  • Cell Harvesting:

    • For adherent cells, aspirate the DCFDA solution, wash with PBS, and detach using trypsin-EDTA. Neutralize with complete medium.[16] For suspension cells, gently collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[16]

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 300-500 µL of cold PBS.[16]

    • Analyze the samples immediately on a flow cytometer.[16]

    • Use an excitation wavelength of 488 nm and detect the emission at ~535 nm.[19]

    • Record the Mean Fluorescence Intensity (MFI) for each sample, which is indicative of the intracellular ROS levels.[16]

Conclusion

This compound is a promising anticancer agent with a selective mechanism of action that culminates in the induction of apoptosis in cancer cells. Flow cytometry provides a robust and quantitative platform to investigate the cellular responses to this compound treatment. The protocols outlined in these application notes offer a systematic approach to analyzing apoptosis, cell cycle progression, and ROS generation, thereby facilitating further research and development of this compound as a potential therapeutic.

References

Application Notes: Analysis of Apoptosis Markers Induced by Pancratistatin using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pancratistatin (PST), a natural compound isolated from the spider lily (Hymenocallis littoralis), has demonstrated potent anti-cancer activity by selectively inducing apoptosis in a variety of cancer cell lines with minimal effects on non-cancerous cells.[1][2] This selective cytotoxicity makes PST a promising candidate for targeted cancer therapy.[3] The primary mechanism of PST-induced cell death involves the induction of the intrinsic apoptotic pathway, which is characterized by a cascade of molecular events including the activation of caspases and the regulation by Bcl-2 family proteins.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to analyze key apoptosis markers in cancer cells following treatment with this compound using Western blot analysis. The key markers of apoptosis that are central to PST's mechanism of action include the executioner caspase, Caspase-3, its substrate Poly (ADP-ribose) polymerase (PARP), and the pro- and anti-apoptotic Bcl-2 family members, Bax and Bcl-2, respectively.

Mechanism of this compound-Induced Apoptosis

This compound primarily targets the mitochondria of cancer cells, disrupting their function and initiating a cascade of events leading to programmed cell death.[2] The induction of apoptosis by PST is an early event, characterized by the activation of Caspase-3 and the externalization of phosphatidylserine.[4] This process is largely independent of DNA damage, highlighting a non-genotoxic mechanism of action.

The intrinsic apoptotic pathway initiated by PST involves the following key steps:

  • Mitochondrial Targeting: PST selectively acts on the mitochondria of cancer cells.

  • Bcl-2 Family Regulation: PST treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis.

  • Caspase Activation: The altered mitochondrial membrane potential leads to the activation of a caspase cascade, culminating in the cleavage and activation of the executioner Caspase-3.

  • Substrate Cleavage: Activated Caspase-3 cleaves various cellular substrates, including PARP. The cleavage of PARP is a hallmark of apoptosis.

Data Presentation

The following tables summarize the expected quantitative changes in key apoptosis markers after this compound treatment, as determined by Western blot analysis. The data is presented as a general trend observed in various cancer cell lines. Researchers should perform their own quantitative analysis to determine the specific effects in their experimental system.

Table 1: Effect of this compound on the Expression of Bax and Bcl-2

Apoptosis MarkerTreatmentCell LineChange in Protein Expression (Fold Change or %)Reference
BaxThis compoundHCT-15 (Colon Cancer)Increased
Bcl-2This compoundHCT-15 (Colon Cancer)Decreased
Bax/Bcl-2 Ratio This compound HCT-15 (Colon Cancer) Increased ****

Table 2: Effect of this compound on the Cleavage of Caspase-3 and PARP

Apoptosis MarkerTreatmentCell LineChange in Protein CleavageReference
Cleaved Caspase-3This compoundJurkat (T-cell leukemia)Increased
Cleaved PARPThis compoundVarious Cancer CellsIncreased

Experimental Protocols

Detailed methodologies for the Western blot analysis of each apoptosis marker are provided below.

Protocol 1: Western Blot Analysis of Cleaved Caspase-3

1. Cell Lysis and Protein Quantification:

  • After treating cells with this compound for the desired time and concentration, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Load approximately 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (e.g., Asp175) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • The appearance of a band at ~17/19 kDa indicates the presence of cleaved Caspase-3.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Western Blot Analysis of Cleaved PARP

1. Sample Preparation and SDS-PAGE:

  • Follow the same procedure for cell lysis and protein quantification as described in Protocol 1.

  • Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

2. Protein Transfer and Immunoblotting:

  • Transfer the proteins to a membrane as previously described.

  • Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

3. Detection and Quantification:

  • Detect the protein bands using an ECL substrate.

  • The appearance of an 89 kDa band and a concurrent decrease in the 116 kDa full-length PARP band indicates apoptosis.

  • Quantify the extent of PARP cleavage by calculating the ratio of the densitometric intensity of the 89 kDa band to the total intensity of both the 116 kDa and 89 kDa bands.

Protocol 3: Western Blot Analysis of Bax and Bcl-2

1. Sample Preparation and SDS-PAGE:

  • Prepare cell lysates and quantify protein concentration as outlined in Protocol 1.

  • Load 30-50 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

2. Protein Transfer and Immunoblotting:

  • Transfer the proteins to a membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for Bax or Bcl-2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

3. Detection and Analysis:

  • Detect the protein bands using an ECL substrate.

  • Bax will appear as a band at ~21-23 kDa, and Bcl-2 at ~26 kDa.

  • Quantify the band intensities using densitometry software and normalize to a loading control.

  • Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.

Mandatory Visualizations

Pancratistatin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria (Cancer Cell) This compound->Mitochondria targets Bcl2 Bcl-2 Mitochondria->Bcl2 inhibits Bax Bax Mitochondria->Bax activates Bcl2->Bax inhibits Caspase3_inactive Pro-Caspase-3 Bax->Caspase3_inactive activates Caspase3_active Cleaved Caspase-3 (Active) Caspase3_inactive->Caspase3_active cleavage PARP_full PARP (116 kDa) Caspase3_active->PARP_full cleaves Apoptosis Apoptosis Caspase3_active->Apoptosis PARP_cleaved Cleaved PARP (89 kDa) PARP_full->PARP_cleaved PARP_cleaved->Apoptosis Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Analysis cell_treatment Cell Treatment with This compound cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Densitometry and Quantification detection->quantification

References

Application of Pancratistatin in Prostate Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancratistatin (PST), a natural Amaryllidaceae alkaloid, has demonstrated significant potential as a selective anti-cancer agent.[1] Notably, it exhibits potent cytotoxic effects against various cancer cell lines while showing minimal toxicity to non-cancerous cells.[1][2] This document provides detailed application notes and protocols for researchers investigating the use of this compound in prostate cancer models. The focus is on its mechanism of action, relevant signaling pathways, and methodologies for key in vitro experiments.

Mechanism of Action in Prostate Cancer

This compound primarily induces apoptosis in prostate cancer cells through the intrinsic mitochondrial pathway.[1][3] This process is characterized by a series of cellular events that are independent of the androgen receptor (AR) status, making it effective against both androgen-responsive (e.g., LNCaP) and androgen-refractory (e.g., DU145) prostate cancer cells. Additionally, in androgen-refractory cells, this compound has been observed to induce autophagy.

The key events in this compound-induced apoptosis include:

  • Increased Reactive Oxygen Species (ROS) Production: Treatment with this compound leads to an elevation of intracellular ROS levels.

  • Mitochondrial Membrane Potential (MMP) Collapse: The increase in ROS contributes to the disruption and collapse of the mitochondrial membrane potential.

  • Modulation of Bcl-2 Family Proteins: this compound treatment has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the activation of the intrinsic caspase cascade, beginning with the initiator caspase-9, followed by the executioner caspase-3.

While this compound's primary mechanism is well-established, its direct interaction with key prostate cancer signaling pathways, such as the PI3K/Akt and Androgen Receptor (AR) signaling pathways, has not been extensively elucidated in the available literature. Current evidence suggests that its apoptotic effects are potent regardless of the AR and p53 status of the prostate cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LineAndrogen SensitivityKey CharacteristicsThis compound EC50 (72h)Reference
LNCaP Androgen-ResponsiveExpresses functional AR~100 nM
DU145 Androgen-RefractoryAR-negative, p53-mutant~100 nM
Table 2: Apoptotic Effects of 1 µM this compound in Prostate Cancer Cell Lines
Cell LineTreatment DurationApoptotic Cells (%)Caspase-3 Activation (Fold Increase)Caspase-9 Activation (Fold Increase)Reference
LNCaP 48h~30%~5~4 (at 24h)
72h~45%--
96h~60%--
DU145 48h~25%<2 (at 72h)~5 (at 72h)
72h~40%--
96h~55%--

Mandatory Visualizations

PST This compound ROS ↑ Reactive Oxygen Species (ROS) PST->ROS Bax ↑ Bax PST->Bax Bcl2 ↓ Bcl-2 PST->Bcl2 Mito Mitochondrion ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 (Initiator) MMP->Casp9 Bax->Mito Bcl2->Mito Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway in prostate cancer cells.

cluster_0 Cell Culture & Treatment cluster_1 Assessment step1 1. Seed Prostate Cancer Cells (LNCaP or DU145) step2 2. Treat with this compound (or vehicle control) step1->step2 viability Cell Viability (WST-1 Assay) step2->viability apoptosis Apoptosis Analysis (Hoechst Staining) step2->apoptosis autophagy Autophagy Detection (MDC Staining) step2->autophagy protein Protein Expression (Western Blot) step2->protein

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is for assessing the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (LNCaP, DU145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (PST) stock solution (in DMSO)

  • WST-1 reagent

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Hoechst 33342 Staining

This protocol is for visualizing apoptotic nuclear morphology.

Materials:

  • Treated and untreated prostate cancer cells on coverslips or in a clear-bottom 96-well plate

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • After treatment with this compound, remove the culture medium and wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the Hoechst 33342 staining solution to cover the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Mount the coverslips with a mounting medium or add PBS to the wells.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei, while normal cells will have larger, uniformly stained nuclei.

  • Quantify the percentage of apoptotic cells by counting at least 300 cells from random fields.

Autophagy Detection by Monodansylcadaverine (MDC) Staining

This protocol is for detecting the formation of autophagic vacuoles.

Materials:

  • Treated and untreated prostate cancer cells

  • Monodansylcadaverine (MDC) stock solution (in DMSO)

  • Complete culture medium

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with this compound as desired.

  • In the final 30-60 minutes of the treatment period, add MDC to the culture medium to a final concentration of 50 µM.

  • Incubate the cells at 37°C.

  • After incubation, wash the cells twice with PBS.

  • Immediately analyze the cells under a fluorescence microscope using a UV filter set. Autophagic vacuoles will appear as distinct, bright puncta within the cytoplasm.

Caspase Activity Assay

This protocol provides a general guideline for measuring caspase-3 and -9 activity. Specific kit instructions should be followed.

Materials:

  • Treated and untreated prostate cancer cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)

  • Caspase-9 substrate (e.g., LEHD-pNA or LEHD-AFC)

  • Assay buffer

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Harvest treated and untreated cells and wash with cold PBS.

  • Lyse the cells according to the kit manufacturer's protocol.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 or caspase-9 substrate and assay buffer to the wells.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for pNA substrates) or fluorescence (for AFC substrates) using a microplate reader.

  • Calculate the fold increase in caspase activity relative to the vehicle-treated control.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins like Bcl-2 and Bax.

Materials:

  • Treated and untreated prostate cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound presents a promising avenue for prostate cancer research, particularly due to its ability to selectively induce apoptosis in both androgen-sensitive and androgen-resistant cancer cells. The provided protocols and data serve as a comprehensive resource for researchers aiming to investigate its therapeutic potential and further elucidate its molecular mechanisms of action. Future studies clarifying its interaction with major prostate cancer signaling pathways will be crucial for its clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Pancratistatin Natural Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low yield in the natural extraction of Pancratistatin (PST).

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low yield of this compound from natural sources?

A1: The principal challenge in obtaining high yields of this compound is its inherently low natural abundance in plant sources.[1][2] For instance, the bulbs of the Hawaiian spider lily (Hymenocallis littoralis) contain as little as 0.028% this compound.[1] While wild-grown bulbs in Hawaii can yield 100 to 150 mg/kg, cultivated bulbs, for example in Arizona, produce significantly less, with a maximum of around 22 mg/kg in the peak month of October, dropping to as low as 4 mg/kg by May when the bulb is dormant.[2] This scarcity necessitates highly efficient extraction and purification protocols and has spurred research into alternative production methods.

Q2: Which plant parts contain the highest concentration of this compound?

A2: this compound is primarily found in the bulbs of plants from the Amaryllidaceae family.[2][3] Lesser amounts may be present in the roots, but it is generally not found in the leaves or seeds.[3] Therefore, the bulbs are the target for extraction.

Q3: What are the alternative approaches to overcome the low natural abundance of this compound?

A3: Several biotechnological strategies are being explored to address the low natural yield of this compound:

  • Plant Tissue Culture: In vitro cultivation of Hymenocallis littoralis tissues, particularly callus and shoot cultures, offers a promising alternative for sustainable this compound production under controlled laboratory conditions.[4][5][6][7] This method allows for the optimization of growth media and conditions to maximize alkaloid accumulation.[4][7]

  • Elicitation: The application of elicitors, which are substances that trigger defense responses in plants, can significantly boost the production of secondary metabolites like alkaloids.[8][9] For Amaryllidaceae alkaloids, various biotic and abiotic elicitors are used to stimulate their biosynthesis in in vitro cultures.[4][8]

  • Metabolic Engineering: Genetic modification of the biosynthetic pathway of Amaryllidaceae alkaloids is an advanced approach to increase the production of target compounds like this compound.[5]

Q4: How stable is this compound during extraction and storage?

A4: this compound is a relatively stable compound. Studies have shown that it is stable in human plasma at room temperature in both light and dark conditions for at least 15 days, in a refrigerator at 4°C for at least 16 days, and when frozen at -20°C or -80°C for at least 28 days.[10] It can also withstand multiple freeze-thaw cycles without degradation.[10]

Troubleshooting Guide: Low Extraction and Purification Yield

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem 1: Consistently low yield of crude this compound extract.

Possible Cause Troubleshooting Steps & Optimization
Poor Quality of Plant Material - Source and Harvest Time: The concentration of this compound in Hymenocallis littoralis bulbs varies with geographical location and season, with peak concentrations in October.[2][11] Ensure the use of healthy, mature bulbs harvested at the optimal time. - Drying and Storage: Improper drying and storage can lead to degradation of alkaloids. Dry the bulbs at a controlled temperature (e.g., 40-50°C) and store the powdered material in a cool, dark, and dry place.
Inadequate Grinding of Plant Material - Particle Size: The plant material should be ground to a fine, uniform powder to maximize the surface area for solvent penetration. This enhances extraction efficiency.
Suboptimal Solvent Extraction Parameters - Solvent Choice: A mixture of polar and non-polar solvents is often effective. A common solvent system for initial extraction is a mixture of dichloromethane (B109758) and methanol (B129727).[12] Ethanol (80%) has also been used. - pH Adjustment: For alkaloid extraction, manipulating the pH can improve yield. An initial extraction with an acidified solvent (e.g., with acetic or hydrochloric acid) can convert the alkaloids into their more soluble salt forms. - Extraction Method: While maceration is simple, more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve yield and reduce extraction time, although they need to be optimized to prevent degradation of thermolabile compounds.[13][14]
Compound Degradation During Extraction - Temperature Control: Avoid prolonged exposure to high temperatures, especially if using methods like Soxhlet or reflux extraction, as this can degrade this compound. If using heat, a rotary evaporator under reduced pressure at a temperature not exceeding 50°C is recommended for solvent removal.

Problem 2: Significant loss of this compound during purification.

Possible Cause Troubleshooting Steps & Optimization
Losses During Liquid-Liquid Partitioning - pH Control: After the initial extraction, an acid-base partitioning is typically used to separate alkaloids from neutral and acidic impurities. Carefully control the pH at each step to ensure the alkaloid is in the desired form (salt or free base) for efficient partitioning into the aqueous or organic layer, respectively. - Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the compound. To break emulsions, try adding a saturated salt solution (brine) or centrifuging the mixture.
Inefficient Chromatographic Separation - Column Packing: Ensure the chromatography column (e.g., silica (B1680970) gel) is packed uniformly to avoid channeling, which leads to poor separation. - Solvent System: Optimize the mobile phase for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating compounds with different polarities. Monitor fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound. - Solid-Phase Extraction (SPE): For sample cleanup and concentration before HPLC analysis, C18 cartridges can be used for solid-phase extraction.[10]
Co-elution with Impurities - Multiple Chromatographic Steps: If this compound co-elutes with other compounds, a multi-step purification approach may be necessary. This could involve using different types of chromatography, such as size-exclusion or ion-exchange chromatography, after the initial silica gel column.

Data Presentation: Comparison of this compound Yields

The following table summarizes reported yields of this compound from its primary natural source. Note that direct comparative studies of different extraction methods with reported yields are limited in the literature. The yield is highly dependent on the source material.

Source Material Extraction/Isolation Method Reported Yield Reference
Hymenocallis littoralis bulbs (wild, Hawaii)Not specified0.028% (by dry weight)[1]
Hymenocallis littoralis bulbs (wild, Hawaii)Not specified100-150 mg/kg[2]
Hymenocallis littoralis bulbs (cultivated, Arizona)Not specifiedup to 22 mg/kg (fresh weight)[2][11]
Brachystola magna (Texas grasshopper)Frozen extracts0.041%[1]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound from Hymenocallis littoralis Bulbs

This protocol is a general guideline based on commonly used methods for alkaloid extraction.

  • Preparation of Plant Material:

    • Wash fresh bulbs of Hymenocallis littoralis to remove any soil and debris.

    • Slice the bulbs into thin pieces and dry them in a well-ventilated oven at a controlled temperature of 40-50°C until they are brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Initial Solvent Extraction:

    • Macerate the powdered plant material in a mixture of dichloromethane and methanol (1:1 v/v) at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in a 1 M sulfuric acid solution.

    • Wash the acidic solution with dichloromethane or diethyl ether to remove neutral and acidic compounds.

    • Make the aqueous layer alkaline by adding a concentrated ammonium (B1175870) hydroxide (B78521) solution until the pH is between 9 and 10.

    • Extract the alkaline solution multiple times with a mixture of dichloromethane and methanol (e.g., 3:1 v/v).

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter and concentrate the organic extract under reduced pressure to yield the enriched alkaloid fraction.

  • Purification by Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate.

    • Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

    • Collect fractions and monitor them by TLC, visualizing the spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing pure this compound and concentrate them to obtain the purified compound.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the analysis of this compound.[10]

  • Sample Preparation:

    • Prepare standard solutions of this compound in a suitable solvent (e.g., 5% DMF in water) at known concentrations.

    • For extracted samples, dissolve a known amount of the purified fraction in the mobile phase.

    • Use solid-phase extraction with C18 cartridges for cleanup and concentration of samples if necessary.

  • HPLC Conditions:

    • Column: Hypersil BDS column (15 cm).

    • Mobile Phase: Isocratic elution with 13% acetonitrile (B52724) in an aqueous solution of 1% (w/v) acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometry at an appropriate wavelength (to be determined by UV scan of a standard).

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a calibration curve by injecting the standard solutions of known concentrations.

    • Inject the prepared sample and determine the concentration of this compound by comparing its peak area to the calibration curve.

Visualizations

This compound Extraction and Purification Workflow

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Crude Extraction cluster_purification Purification plant Hymenocallis littoralis Bulbs dry Drying (40-50°C) plant->dry grind Grinding to Fine Powder dry->grind extract Solvent Extraction (Dichloromethane:Methanol) grind->extract filter_conc Filtration & Concentration extract->filter_conc crude Crude Extract filter_conc->crude partition Acid-Base Partitioning crude->partition column_chrom Column Chromatography (Silica Gel) partition->column_chrom hplc_analysis HPLC Analysis & Final Purification column_chrom->hplc_analysis pure_pst Pure this compound hplc_analysis->pure_pst

Caption: Workflow for this compound extraction and purification.

This compound-Induced Mitochondrial Apoptosis Pathway

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol pst This compound mmp Loss of Mitochondrial Membrane Potential pst->mmp induces ros Increased Reactive Oxygen Species (ROS) pst->ros induces cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's mechanism of inducing apoptosis.

References

Technical Support Center: Improving Pancratistatin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for handling pancratistatin in in vitro experimental settings. Due to its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous culture media is a critical step for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has very low solubility in water, approximately 50 µg/mL.[1] Its solubility in aqueous buffers, such as acetate (B1210297) and carbonate buffers at pH 4 and 9 respectively, is also less than 1 mg/mL.[2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound for in vitro studies.[1] this compound is also soluble in Dimethylformamide (DMF) at 10-15 mg/mL and in 0.1 N NaOH at approximately 5-7 mg/mL.[2][3]

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being preferable for most cell lines.[4] However, the sensitivity to DMSO can vary significantly between cell lines, so it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cells.[3][5]

Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?

A4: This is a common issue known as "crashing out." Several strategies can help prevent this, including:

  • Pre-warming the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[6]

  • Stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution.[7]

  • Gentle mixing: Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[8]

  • Using a carrier: Incorporating solubility-enhancing agents like cyclodextrins can help maintain this compound in solution.

Q5: Are there any alternatives to DMSO for solubilizing this compound?

A5: Yes, cyclodextrins can be used to improve the aqueous solubility of this compound. The use of a 40% aqueous solution of hydroxypropyl-β-cyclodextrin (HPβCD) can increase this compound's solubility to 1.2 mg/mL.[1] Furthermore, a specialized preparation involving freeze-drying with hydroxypropyl-γ-cyclodextrin can yield oversaturated solutions with concentrations up to 9 mg/mL that are stable for several hours.[5]

Q6: Are there more water-soluble forms of this compound available?

A6: Yes, synthetic derivatives have been developed to address the poor solubility of the natural product. Sodium this compound 3,4-O-cyclic phosphate (B84403) is a water-soluble synthetic derivative that has been shown to be effective in a human colon tumor model.[9] Other derivatives with modifications at the C-1 position have also been synthesized with the aim of improving solubility and therapeutic application.[10][11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Notes
Water~ 0.05[1]
Acetate Buffer (pH 4)< 1[2][3]
Carbonate Buffer (pH 9)< 1[2][3]
0.1 N HCl< 1[2][3]
0.1 N NaOH~ 5 - 7[2][3]
Methanol (MeOH)< 1[2]
95% Ethanol (EtOH)< 1[2]
Dimethylformamide (DMF)10 - 15[2]
Dimethyl Sulfoxide (DMSO)SolubleStandard solvent for stock solutions.
40% Hydroxypropyl-β-cyclodextrin1.2[1]
Hydroxypropyl-γ-cyclodextrinUp to 9Oversaturated solution prepared by freeze-drying method.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can be applied. Sonication can also be used to aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) into a sterile, light-protected storage tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. This compound in a 50% DMSO/water solution has been shown to be stable for 24 hours.[3] Solid this compound is stable at 60°C for 30 days.[3]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of this compound stock solution needed to achieve the final desired concentration in your experiment, ensuring the final DMSO concentration remains non-toxic to the cells (ideally ≤ 0.1%).

  • Perform Dilution: Add the calculated volume of the this compound stock solution to the pre-warmed medium. It is crucial to add the stock solution to the medium, not the other way around. Add the stock solution dropwise while gently swirling the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Final Mix and Use: Gently mix the final solution before adding it to the cells.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Gentle Warming / Sonicate add_dmso->dissolve filter Filter Sterilize (0.22 µm PTFE filter) dissolve->filter aliquot Aliquot and Store at -20°C / -80°C filter->aliquot dilute Add Stock Solution Dropwise to Medium aliquot->dilute Use one aliquot to avoid freeze-thaw prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute mix Gently Mix dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells troubleshooting_workflow Troubleshooting this compound Precipitation start This compound Precipitates in Cell Culture Medium check_dmso Is final DMSO concentration ≤ 0.1%? start->check_dmso check_media_temp Was the media pre-warmed to 37°C? check_dmso->check_media_temp Yes lower_dmso Lower final DMSO concentration check_dmso->lower_dmso No check_dilution How was the stock solution added? check_media_temp->check_dilution Yes warm_media Pre-warm media before adding stock check_media_temp->warm_media No consider_cyclodextrin Consider using cyclodextrins check_dilution->consider_cyclodextrin Dropwise with mixing dilute_dropwise Add stock dropwise with gentle mixing check_dilution->dilute_dropwise Added too quickly end Solution Clear consider_cyclodextrin->end lower_dmso->end warm_media->end dilute_dropwise->end pancratistatin_pathway This compound's Pro-Apoptotic Signaling Pathway This compound This compound mitochondria Mitochondria This compound->mitochondria Targets cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Navigating the Labyrinth of Pancratistatin Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the challenging journey of pancratistatin chemical synthesis, this technical support center offers troubleshooting guidance and frequently asked questions. This compound, a potent anti-cancer alkaloid, presents a formidable synthetic challenge due to its complex, highly oxygenated, and stereochemically dense structure.[1][2][3] This guide addresses common experimental hurdles to aid in the successful synthesis of this promising therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What are the most significant overarching challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound stem from its intricate molecular architecture. Key difficulties include:

  • Stereocontrol: The molecule possesses six contiguous stereogenic centers on its C-ring, demanding precise stereocontrol throughout the synthesis.[1]

  • B-Ring Lactam Formation: Construction of the strained B-ring lactam is a common stumbling block in many synthetic routes.[4]

  • Functional Group Manipulation: The dense oxygenation pattern necessitates a complex sequence of protecting group strategies and functional group interconversions, which can lead to low yields and unexpected side reactions.

  • Low Overall Yields: Many reported total syntheses are characterized by long sequences and low overall yields, making the acquisition of material for biological studies difficult.

  • Regioselectivity: Achieving the correct regioselective substitution on the pentasubstituted aromatic A-ring can be problematic.

Q2: My key stereoselective reaction is resulting in a poor diastereomeric ratio. What are some potential solutions?

A2: Poor diastereoselectivity is a frequent issue. Consider the following troubleshooting steps:

  • Reagent and Catalyst Screening: The choice of reagents and catalysts is critical. For instance, in dihydroxylation steps, varying the ligand on the osmium catalyst can significantly influence stereochemical outcomes.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the reaction. Experiment with a range of solvents to optimize selectivity.

  • Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Substrate Modification: The presence of bulky protecting groups can influence the facial selectivity of a reaction. Consider altering the protecting group strategy to create a more sterically biased environment. For example, the use of a bulky TBS ether at C1 has been shown to provide stereocontrol at the C10b position.

Q3: I am struggling with the formation of the B-ring lactam. The cyclization is either failing or giving very low yields. What can I do?

A3: The intramolecular cyclization to form the lactam ring is notoriously difficult. Here are some strategies that have been employed successfully:

  • Activation of the Carboxylic Acid/Amine: Ensure that the precursors for the amide bond formation are sufficiently reactive. Methods like the use of coupling agents (e.g., DCC) or conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride or an active ester) can be effective.

  • Alternative Cyclization Strategies: Some syntheses have bypassed traditional amide bond formation. For example, a late-stage intramolecular transamidation has been successfully used to furnish the B-ring lactam. Another approach involved a Bischler-Napieralski-type cyclization.

  • Conformational Control: The conformation of the cyclization precursor is crucial. The presence of certain protecting groups or the overall ring strain can disfavor the required geometry for cyclization. A thorough conformational analysis of your intermediate may reveal a more favorable precursor design.

Q4: I am encountering issues with protecting groups, either during their introduction, removal, or their stability to reaction conditions. What should I consider?

A4: Protecting group strategy is paramount in a complex synthesis like that of this compound.

  • Orthogonal Protecting Groups: Employ a set of orthogonal protecting groups that can be removed under distinct conditions without affecting others. This is critical for selectively unmasking functional groups at different stages of the synthesis.

  • Protecting Group Stability: Carefully review the compatibility of your chosen protecting groups with all subsequent reaction conditions. For example, acid-labile groups like Boc or acetonides may be cleaved under unexpected conditions. In one instance, efforts to induce an intramolecular cyclization failed due to the loss of an acetonide protecting group.

  • Step Economy: Whenever possible, choose protecting groups that can be removed in the final steps in a single operation to improve overall efficiency.

Troubleshooting Guides

Problem 1: Low Yield in the Pictet-Spengler or Bischler-Napieralski type reactions for B-ring closure.
Potential Cause Troubleshooting Suggestion Experimental Protocol Example (Conceptual)
Insufficient electrophilicity of the iminium/nitrilium ion intermediate. Increase the acidity of the reaction medium (e.g., use of stronger Lewis or Brønsted acids). Ensure anhydrous conditions to prevent hydrolysis of intermediates.1. Dissolve the precursor amine (1 eq) in anhydrous CH2Cl2. 2. Add trifluoroacetic acid (2 eq) at 0 °C. 3. Stir for 2-4 hours, monitoring by TLC. 4. Quench with saturated NaHCO3 solution.
Steric hindrance from bulky protecting groups. Switch to smaller protecting groups on adjacent stereocenters to reduce steric clash during cyclization.Replace a TBS (tert-butyldimethylsilyl) group with a smaller TMS (trimethylsilyl) or acetyl group prior to the cyclization step.
Unfavorable conformation of the cyclization precursor. Modify the substrate to favor a conformation amenable to cyclization. This could involve changing protecting groups or even the ring system of a precursor.N/A (Highly substrate-specific)
Problem 2: Poor Stereocontrol in the Dihydroxylation of the C-ring Precursor.
Potential Cause Troubleshooting Suggestion Experimental Protocol Example (Sharpless Asymmetric Dihydroxylation)
Inappropriate chiral ligand for asymmetric dihydroxylation. Screen a variety of chiral ligands (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL) to find the one that provides the best stereoselectivity for your specific substrate.1. To a solution of the alkene (1 eq) in t-BuOH/H2O (1:1) at 0 °C, add AD-mix-β (1.4 g/mmol of alkene). 2. Stir vigorously until the reaction is complete (monitored by TLC). 3. Quench with solid Na2SO3. 4. Extract with ethyl acetate (B1210297).
Substrate-directing effects are not optimal. The presence and nature of nearby functional groups (e.g., hydroxyl groups) can direct the incoming oxidant. Protecting these groups can block unwanted directing effects.Protect a nearby hydroxyl group as a silyl (B83357) ether or an acetate ester prior to the dihydroxylation step.
Reaction temperature is too high. Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C) to enhance the energy difference between the diastereomeric transition states.N/A (Modify existing protocol's temperature)

Visualizing Synthetic Strategies

To aid in understanding the logic of this compound synthesis, the following diagrams illustrate key conceptual workflows and challenges.

G cluster_0 General Retrosynthetic Approach This compound This compound ABC_Tricycle Functionalized ABC Tricyclic Core This compound->ABC_Tricycle Final Deprotection A_Ring Aromatic A-Ring Precursor ABC_Tricycle->A_Ring B-Ring Formation C_Ring Chiral C-Ring Precursor ABC_Tricycle->C_Ring B-Ring Formation G Start Alkene Precursor Reaction Asymmetric Dihydroxylation Start->Reaction Desired Desired Diastereomer Reaction->Desired Undesired Undesired Diastereomer Reaction->Undesired Analysis Determine d.r. (e.g., NMR, HPLC) Desired->Analysis Undesired->Analysis Optimize Modify Conditions (Ligand, Temp, Solvent) Analysis->Optimize Optimize->Reaction Iterate G Precursor Acyclic Amide Precursor Cyclization Attempt B-Ring Lactam Formation Precursor->Cyclization Success Successful Cyclization Cyclization->Success Failure Failure/Low Yield Cyclization->Failure Troubleshoot1 Change Coupling Reagent Failure->Troubleshoot1 Troubleshoot2 Alter Protecting Groups Failure->Troubleshoot2 Troubleshoot3 Modify Cyclization Strategy (e.g., Transamidation) Failure->Troubleshoot3 Troubleshoot1->Cyclization Re-attempt Troubleshoot2->Cyclization Re-attempt Troubleshoot3->Cyclization Re-attempt

References

Technical Support Center: Optimizing Pancratistatin Dosage for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pancratistatin in cancer cell line experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to effectively optimize this compound dosage and interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against cancer cells?

A1: this compound is a natural isoquinoline (B145761) alkaloid compound extracted from plants of the Amaryllidaceae family, such as the spider lily (Hymenocallis littoralis)[1][2][3]. Its primary anticancer mechanism involves selectively inducing apoptosis (programmed cell death) in cancer cells by targeting their mitochondria[1][4]. It disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, ultimately causing cell death[1]. This compound has been shown to have minimal toxic effects on normal, non-cancerous cells[1].

Q2: How should I prepare a stock solution of this compound?

A2: this compound is often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO)[2]. To prepare a stock solution, dissolve the this compound powder in a small amount of DMSO to create a concentrated stock, for example, at 10 mM. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiments. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level, typically below 0.5%. For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline or PBS may be used[2].

Q3: What are the typical effective concentrations of this compound in cancer cell lines?

A3: The effective concentration of this compound, often represented by the IC50 value (the concentration that inhibits 50% of cell growth), varies depending on the cancer cell line. Generally, this compound is potent in the nanomolar to low micromolar range for many cancer cell types. For example, IC50 values can be as low as 0.058 µM in some cell lines[5]. In contrast, it is significantly less potent against normal, non-cancerous cells, with IC50 values often exceeding 100 µM[5]. Refer to the data table below for specific examples.

Q4: Besides apoptosis, does this compound affect other cellular processes?

A4: Yes, in addition to inducing apoptosis, this compound has been shown to cause G2/M phase cell cycle arrest in colorectal cancer cells[6]. This arrest is associated with the inhibition of key cell cycle regulatory proteins[6]. Some studies have also reported that this compound can induce autophagy in cancer cells[6].

Q5: Is this compound known to cause drug resistance?

A5: While the provided information does not extensively detail acquired resistance mechanisms to this compound, its unique mitochondrial target may circumvent resistance mechanisms associated with drugs that target DNA or cell surface receptors. However, as with any anticancer agent, the potential for resistance development should be considered in long-term or in vivo studies.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT assay).
  • Potential Cause 1: Compound Precipitation. this compound may have limited solubility in aqueous media.

    • Solution: Ensure the final DMSO concentration is sufficient to keep the compound dissolved at the tested concentrations. Visually inspect the culture medium for any signs of precipitation after adding this compound. It is advisable to prepare fresh dilutions from the stock solution for each experiment.

  • Potential Cause 2: Inaccurate Cell Seeding. Uneven cell distribution in multi-well plates can lead to high variability between replicates.

    • Solution: Thoroughly mix the cell suspension before and during plating. To avoid an "edge effect," consider not using the outer wells of the plate or filling them with sterile PBS or media.

  • Potential Cause 3: Interference with the Assay Reagent. Some compounds can directly react with the MTT reagent, leading to false results.

    • Solution: Include a control well with this compound in the medium but without cells to check for any direct reduction of the MTT reagent.

Issue 2: Low or no induction of apoptosis at expected effective concentrations.
  • Potential Cause 1: Cell Line Insensitivity. Not all cancer cell lines are equally sensitive to this compound.

    • Solution: Verify the reported sensitivity of your specific cell line from the literature. If data is unavailable, perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your cell line.

  • Potential Cause 2: Suboptimal Treatment Duration. The induction of apoptosis is a time-dependent process.

    • Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing apoptosis in your cell line.

  • Potential Cause 3: Degraded this compound Stock. Improper storage can lead to the degradation of the compound.

    • Solution: Store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Issue 3: Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining).
  • Potential Cause 1: Incorrect Gating in Flow Cytometry. Improperly set gates can lead to misinterpretation of early apoptotic, late apoptotic, and necrotic cell populations.

    • Solution: Use unstained and single-stained (Annexin V only and PI only) controls to set the gates correctly before analyzing your treated samples.

  • Potential Cause 2: Cell Clumping. Aggregated cells can block the flow cytometer and lead to inaccurate readings.

    • Solution: Ensure a single-cell suspension is obtained before staining. If necessary, pass the cells through a cell strainer.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer and Normal Cell Lines
Cell LineCancer TypeIC50 Value (µM)Reference
HCT-15Colorectal Cancer15[6]
Other Colorectal Cancer CellsColorectal Cancer15-25[6]
LNCaPProstate Cancer~0.1[5]
DU145Prostate Cancer~0.1[5]
MDA-MB-231Breast Cancer0.058[5]
HeLaCervical Cancer-[5]
HCT 116Colorectal Cancer-[5]
CCD-18CoNormal Colon Fibroblast>100[6]
NHFNormal Human Fibroblast>1 (viability not below 50%)[5]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (prepare serial dilutions from the stock solution in fresh culture medium). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the determined optimal time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualization of Apoptotic Nuclei by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • Cells grown on coverslips in multi-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • DAPI staining solution (e.g., 300 nM in PBS)

  • PBS

  • Mounting medium

Procedure:

  • Treat cells grown on coverslips with this compound for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with DAPI staining solution for 5-15 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Mandatory Visualizations

pancratistatin_apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound bax Bax Activation This compound->bax Induces bcl2 Bcl-2 Inhibition This compound->bcl2 Inhibits membrane_potential Disruption of Mitochondrial Membrane Potential cytochrome_c Cytochrome c Release membrane_potential->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation Activates bax->membrane_potential Promotes bcl2->membrane_potential Prevents apoptosis Apoptosis caspase_activation->apoptosis Executes

Caption: this compound-induced mitochondrial apoptosis pathway.

experimental_workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) treatment->cell_cycle_analysis data_analysis Data Analysis: - IC50 Determination - % Apoptotic Cells - Cell Cycle Distribution viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis conclusion Conclusion: Optimal This compound Dosage and Mechanism data_analysis->conclusion

Caption: Experimental workflow for optimizing this compound dosage.

troubleshooting_logic start Inconsistent/ Unexpected Results check_compound Check this compound Solubility & Stability start->check_compound Compound Issue? check_cells Verify Cell Line Sensitivity & Health start->check_cells Cell Issue? check_protocol Review Experimental Protocol & Controls start->check_protocol Protocol Issue? solution_compound Prepare Fresh Stock, Adjust Solvent check_compound->solution_compound solution_cells Perform Dose-Response, Check for Contamination check_cells->solution_cells solution_protocol Optimize Seeding Density, Include All Controls check_protocol->solution_protocol

Caption: Logical troubleshooting flow for this compound experiments.

References

Pancratistatin Stability in Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pancratistatin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution under standard laboratory storage conditions?

A1: this compound is a highly stable compound. Studies have shown that it remains stable in human plasma with over 95% recovery and no evidence of degradation under the following conditions:

  • At room temperature for at least 15 days (in light or dark).[1]

  • Refrigerated at 4°C for at least 16 days.[1]

  • Frozen at -20°C or -80°C for at least 28 days.[1] Furthermore, this compound is stable through at least three freeze-thaw cycles.[1] While this data is from studies in human plasma, the composition of plasma is similar to that of serum-supplemented cell culture media, suggesting good stability in complete media as well.

Q2: What is the expected stability of this compound under typical cell culture incubation conditions (37°C, 5% CO₂)?

Q3: What factors could potentially influence the stability of this compound in my cell culture experiments?

A3: Several factors can affect the stability of a compound in cell culture media:

  • pH: The typical pH of cell culture media is between 7.2 and 7.4. Deviations from this range could potentially affect the stability of this compound.

  • Media Components: While this compound is generally stable, interactions with specific components in complex media formulations cannot be entirely ruled out without specific testing.

  • Enzymatic Degradation: Cells in culture can metabolize compounds. The rate of metabolism can depend on the cell type and their density.

  • Light Exposure: Although this compound is reported to be stable in light at room temperature, it is good laboratory practice to minimize the exposure of any experimental compound to direct light for extended periods.[1]

Q4: How can I determine if this compound is degrading in my experiments?

A4: The most reliable method to assess the stability of this compound in your culture medium is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your specific cell culture medium (with and without cells) at 37°C and analyzing samples at different time points (e.g., 0, 24, 48, 72 hours) to quantify the concentration of the parent compound.

Q5: What are the known cellular targets and mechanisms of action of this compound?

A5: this compound selectively induces apoptosis in cancer cells with minimal effect on normal cells. Its primary target is the mitochondria. The proposed mechanism of action involves:

  • Disruption of Mitochondrial Membrane Potential: this compound leads to a decrease in the mitochondrial membrane potential in cancer cells.

  • Induction of Apoptosis: This disruption triggers the intrinsic pathway of apoptosis, leading to the activation of caspases (like caspase-3) and ultimately, programmed cell death.

Quantitative Data Summary

The following tables summarize the known stability of this compound and provide an illustrative example of how to present stability data at 37°C from an experimental study.

Table 1: Reported Stability of this compound in Human Plasma

Storage ConditionDurationRecoveryEvidence of Degradation
Room Temperature (Light/Dark)≥ 15 days> 95%None
4°C (Refrigerator)≥ 16 days> 95%None
-20°C (Freezer)≥ 28 days> 95%None
-80°C (Freezer)≥ 28 days> 95%None
Freeze-Thaw Cycles3 cycles> 95%None

Data sourced from Khan et al. (1999).

Table 2: Illustrative Example of this compound Stability in DMEM with 10% FBS at 37°C

Time (Hours)This compound Concentration (µM)% Remaining
010.0100%
249.898%
489.595%
729.292%

Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC

This protocol outlines a method to determine the chemical stability of this compound in a specific cell culture medium at 37°C.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • CO₂ incubator set to 37°C and 5% CO₂

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Sterile syringe filters (0.22 µm)

  • Autosampler vials

Methodology:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Prepare Spiked Media: Warm the complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the solvent is low (typically <0.1%) and consistent across all samples.

  • Time Point 0 (T=0) Sample: Immediately after preparing the spiked media, take an aliquot (e.g., 1 mL), filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial. This will serve as your baseline (T=0) sample. Store this sample at -80°C until analysis.

  • Incubation: Place the remaining spiked media in a sterile, loosely capped tube in a 37°C, 5% CO₂ incubator to allow for gas exchange.

  • Time-Course Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), remove the tube from the incubator, take an aliquot (e.g., 1 mL), filter it, and transfer it to a new autosampler vial. Store at -80°C.

  • HPLC Analysis:

    • Set up the HPLC method with an appropriate mobile phase gradient and detection wavelength for this compound.

    • Analyze all the collected samples (T=0, T=24, T=48, T=72).

    • Integrate the peak area corresponding to this compound for each sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % remaining against time to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare Spiked Culture Media prep_stock->prep_media t0_sample Collect T=0 Sample prep_media->t0_sample incubate Incubate at 37°C prep_media->incubate hplc HPLC Analysis t0_sample->hplc tx_samples Collect Samples at 24, 48, 72 hours incubate->tx_samples tx_samples->hplc data_analysis Calculate % Remaining hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria targets MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Apaf1 Apaf-1 Cytochrome_C->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Synthesis and Evaluation of Simplified Pancratistatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and biological evaluation of simplified Pancratistatin (PST) analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and biological testing of this compound analogs.

Synthesis

Question/Issue Answer/Solution
Q1: Low yields are observed in the initial enzymatic dihydroxylation of the aromatic precursor. A: This is a common challenge. Ensure the whole-cell fermentation with Pseudomonas putida is performed under optimal conditions. If issues persist, consider using a different starting material or an alternative synthetic route that does not rely on this specific enzymatic step. Some synthetic pathways utilize starting materials that already contain the desired stereochemistry, avoiding this challenging step.[1]
Q2: The intramolecular Heck reaction for the formation of the phenanthridone core is failing or giving low yields. A: The Heck reaction can be sensitive to various factors. Ensure strict anaerobic conditions, as palladium catalysts can be poisoned by oxygen. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂ (dba)₃), phosphine (B1218219) ligands (e.g., PPh₃, XPhos), bases (e.g., Et₃N, K₂CO₃), and solvents (e.g., DMF, NMP, toluene). Increasing the reaction temperature may also improve yields, but be mindful of potential side reactions. For unreactive aryl chlorides, consider converting them to the corresponding iodides or bromides via a Finkelstein reaction to improve reactivity.[2][3]
Q3: Difficulty in achieving stereoselectivity during the introduction of hydroxyl groups on the cyclitol ring. A: The stereochemical outcome of dihydroxylation reactions can be influenced by the directing effects of existing functional groups. The use of bulky protecting groups can influence the facial selectivity of the reaction. Reagents like AD-mix-β can be used for asymmetric dihydroxylation to introduce hydroxyl groups with high stereoselectivity.[4]
Q4: Protecting groups are being unintentionally removed during a reaction step. A: This indicates that the chosen protecting group is not stable to the reaction conditions. It is crucial to select an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others. For example, silyl (B83357) ethers (e.g., TBDMS) are stable under many conditions but can be removed with fluoride (B91410) ions (e.g., TBAF), while benzyl (B1604629) ethers are stable to a wide range of conditions but can be removed by hydrogenolysis.[5]
Q5: Purification of the final analog is proving difficult due to closely related impurities. A: Purification of polyhydroxylated compounds can be challenging. Meticulous column chromatography is often required. Consider using different solvent systems or specialized silica (B1680970) gel. If impurities are diastereomers, chiral chromatography may be necessary. Protecting group manipulation at a late stage can sometimes alter the polarity of the molecule sufficiently to allow for better separation.

Biological Evaluation

Question/Issue Answer/Solution
Q1: High variability is observed in the MTT assay results for cell viability. A: Ensure consistent cell seeding density and incubation times. The concentration of the MTT reagent and the solubilization time of the formazan (B1609692) crystals are critical parameters that should be optimized and kept consistent. Include appropriate controls, such as untreated cells and a positive control (e.g., a known cytotoxic drug).
Q2: No significant increase in caspase-3 activity is detected, even though other indicators suggest apoptosis. A: The timing of the assay is crucial. Caspase-3 activation is an early event in apoptosis and its activity may decline at later stages. Perform a time-course experiment to determine the optimal time point for measuring caspase-3 activity after treatment with the analog. Also, verify the cell lysis procedure is effective and that the correct substrate (e.g., Ac-DEVD-pNA) is being used.
Q3: The mitochondrial membrane potential assay is not showing a clear difference between treated and untreated cells. A: Ensure that the fluorescent dye (e.g., JC-1, TMRE) is used at the optimal concentration and that the cells are incubated for the appropriate time. The health of the cells before the experiment is critical. Use a positive control, such as the uncoupling agent CCCP or FCCP, to confirm that the assay is working correctly.
Q4: In vivo xenograft tumor models are not establishing consistently. A: The success of xenograft models depends on the cell line, the immune status of the mice (athymic nude or SCID mice are commonly used), and the injection technique. Co-injection of cells with Matrigel can improve tumor take and growth rates. Ensure the cell suspension is of a single-cell nature and free of clumps.

Quantitative Data on this compound Analog Efficacy

The following tables summarize the in vitro efficacy of selected simplified this compound analogs from various studies. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, cell lines, and incubation times.

Table 1: Antiproliferative Activity of C-1 Homologues of this compound

CompoundCell LineIC₅₀ (µM)
Analog 5 (Hydroxymethyl) HeLa> 300
MCF7/AZ> 300
Analog 6 (Acetoxymethyl) HeLa> 300
MCF7/AZ> 300
Narciclasine (Reference) HeLa0.03 ± 0.01
MCF7/AZ0.04 ± 0.01
Data from a study on C-1 homologues, with activity measured after 48 hours of treatment using an MTT assay.

Table 2: Cytotoxicity of Truncated this compound Analogs

CompoundCell Line% Viability at 300 µM
Analog 5 (Phenolic Hydroxyl) HeLa70%
MCF7/AZ82%
Analog 27 (Triacetate) HeLa60%
MCF7/AZ64%
Narciclasine (Reference) HeLa< 5%
MCF7/AZ< 5%
Data from a study on analogs with a truncated cyclitol ring.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. General Procedure for MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

2. Caspase-3 Activity Assay (Colorimetric)

  • Cell Lysis: Treat cells with the this compound analog for the desired time. Harvest the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10 minutes.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

3. Mitochondrial Membrane Potential Assay (JC-1)

  • Cell Treatment: Treat cells with the this compound analog for the desired time. Include a positive control treated with CCCP or FCCP (e.g., 50 µM for 15-30 minutes) to induce mitochondrial depolarization.

  • JC-1 Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Centrifuge the cells and wash with assay buffer to remove excess dye.

  • Fluorescence Measurement: Resuspend the cells in assay buffer and measure the fluorescence. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers, Ex/Em ~510/527 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Pancratistatin_Signaling_Pathway PST This compound Analog Mito Mitochondrion PST->Mito Targets ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP DNA DNA Fragmentation Casp3->DNA Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis

Caption: this compound analogs induce apoptosis via the intrinsic mitochondrial pathway.

Experimental Workflow for Synthesis and Evaluation of this compound Analogs

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Aromatic Precursor Step1 Enzymatic Dihydroxylation Start->Step1 Step2 Protecting Group Manipulation Step1->Step2 Step3 Intramolecular Heck Reaction Step2->Step3 Step4 Final Analog Modification Step3->Step4 Purification Purification (Chromatography) Step4->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Studies Characterization->InVitro MTT Cell Viability (MTT Assay) InVitro->MTT Apoptosis Apoptosis Assays (Caspase, MMP) InVitro->Apoptosis InVivo In Vivo Studies (Xenograft Model) MTT->InVivo Apoptosis->InVivo Efficacy Tumor Growth Inhibition InVivo->Efficacy Data Data Analysis & SAR Studies Efficacy->Data

Caption: Workflow from synthesis to in vivo evaluation of this compound analogs.

References

Technical Support Center: Pancratistatin In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pancratistatin (PST). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor in vivo bioavailability of this promising anticancer compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low in vivo bioavailability?

A1: this compound's primary challenge is its very low aqueous solubility.[1][2] As a lipophilic compound, it does not readily dissolve in gastrointestinal fluids, which is a critical first step for absorption into the bloodstream after oral administration.[2] Studies in mouse models have shown that the oral bioavailability of this compound is extremely low, approximately 2.9%.[3] This poor solubility also presents challenges for parenteral formulations, often requiring the use of co-solvents or surfactants that can have their own toxicity profiles.[4]

Q2: What is the primary mechanism of action for this compound's anticancer activity?

A2: this compound selectively induces apoptosis in cancer cells while having minimal toxic effects on non-cancerous cells. Its main target is the mitochondria of cancer cells. The process involves disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors, the generation of reactive oxygen species (ROS), and the activation of caspases (like caspase-3), culminating in programmed cell death.

Q3: What are the main strategies to overcome the poor bioavailability of this compound?

A3: There are three primary strategies being explored to enhance the systemic exposure of this compound:

  • Prodrugs: Synthesizing water-soluble prodrugs, such as phosphate (B84403) derivatives, that can be administered intravenously and then metabolically cleaved in the body to release the active this compound.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes. The cyclodextrin (B1172386) molecule encapsulates the poorly soluble this compound, increasing its solubility in aqueous solutions.

  • Nanoformulations: Encapsulating this compound within nanocarriers such as liposomes or polymeric nanoparticles (e.g., PLGA). These formulations can protect the drug, improve its solubility, and potentially enhance its delivery to tumor tissues through effects like the Enhanced Permeability and Retention (EPR) effect.

Q4: Which formulation strategy is best for my in vivo study?

A4: The choice of formulation depends on your experimental goals, including the route of administration and the desired release profile. A decision-making workflow is provided below to help guide your selection. For initial efficacy studies, an intravenous formulation (e.g., prodrug, cyclodextrin complex, or nanoparticle suspension) is often preferred to bypass absorption barriers. For studies aiming to develop an oral therapy, nanoformulations or solid dispersions would be more appropriate.

Troubleshooting Guides

Issue 1: My this compound formulation precipitates upon dilution or injection in vivo.

  • Possible Cause: The formulation is not stable in the physiological environment (e.g., due to pH shift or interaction with plasma proteins). This is common when using co-solvents, where the drug crashes out upon dilution in an aqueous medium.

  • Troubleshooting Steps:

    • Stability Assessment: Before in vivo administration, test the stability of your formulation in relevant biological fluids (e.g., phosphate-buffered saline (PBS) at pH 7.4, or mouse serum) at 37°C. Monitor for any signs of precipitation over time.

    • Optimize Formulation: If using a co-solvent system, you may need to add a surfactant (e.g., Tween® 80) to improve stability.

    • Switch to a More Robust System: Consider nanoformulations like liposomes or polymeric nanoparticles, which physically encapsulate the drug and offer better stability in biological fluids.

Issue 2: I am observing high variability in tumor growth inhibition between animals in the same treatment group.

  • Possible Cause: Inconsistent bioavailability is a likely cause. This can stem from instability of the formulation, leading to variable dosing, or physiological differences between animals affecting drug absorption.

  • Troubleshooting Steps:

    • Verify Formulation Homogeneity: Ensure your formulation is a homogenous suspension or solution before each injection. If using nanoparticles, gently vortex the suspension before drawing each dose.

    • Check Particle Size and Polydispersity: For nanoformulations, high polydispersity can lead to inconsistent performance. Use Dynamic Light Scattering (DLS) to ensure your nanoparticles have a narrow and consistent size distribution across batches.

    • Standardize Administration: Standardize the administration procedure, including injection speed and volume. For oral gavage, ensure consistent fasting times for all animals to minimize food-related effects on absorption.

    • Increase Animal Cohort Size: A larger group of animals can help provide more statistical power to overcome inherent biological variability.

Issue 3: The in vivo efficacy of my this compound formulation is lower than expected based on in vitro data.

  • Possible Cause: This is a common challenge in drug development. It can be due to poor pharmacokinetics (the drug is cleared from the body too quickly), poor biodistribution (the drug is not reaching the tumor in sufficient concentrations), or premature degradation of the drug or its carrier.

  • Troubleshooting Steps:

    • Conduct a Pilot Pharmacokinetic (PK) Study: Before a full efficacy study, perform a pilot PK study in a small group of animals. This involves administering the formulation and collecting blood samples at various time points to determine the drug's concentration in the plasma over time. This will tell you if the drug is achieving and maintaining therapeutic concentrations.

    • Assess Biodistribution: If possible, label your drug or nanocarrier (e.g., with a fluorescent tag) to track where it accumulates in the body after administration. This can confirm whether it is reaching the tumor.

    • Evaluate Carrier Stability: The nanocarrier might be degrading too quickly in vivo, releasing the drug prematurely. In vitro release studies in simulated plasma can help assess this.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT-15Colorectal15
HT-29Colorectal15-25
SW948Colorectal15-25
DLD-1Colorectal15-25
DU145Prostate (Androgen-Refractory)~1
LNCaPProstate (Androgen-Responsive)~1
CCD-18CoNormal Colon Fibroblast>100

Table 2: Representative Pharmacokinetic Parameters of this compound Formulations in Mice

Note: Data for formulated this compound are illustrative examples based on typical improvements seen with these technologies for poorly soluble drugs, as direct comparative data for this compound is limited in published literature.

FormulationRoute of AdministrationDose (mg/kg)Cₘₐₓ (ng/mL)AUC₀₋ₜ (ng·h/mL)Absolute Bioavailability (%)Reference
Free this compoundIntragastric (Oral)15LowLow2.9%
Free this compoundIntravenous5N/A2448.1 ± 408.6100% (by definition)
Illustrative Liposomal PSTIntravenous5Higher than free IVIncreased100% (by definition)Illustrative
Illustrative PLGA-NP PSTIntravenous5Higher than free IVSignificantly Increased100% (by definition)Illustrative
Illustrative PST ProdrugIntravenous5High initial prodrug conc.Sustained active drug100% (by definition)Illustrative

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol is adapted from standard methods for encapsulating hydrophobic drugs.

  • Organic Phase Preparation: Dissolve 250 mg of Poly(lactic-co-glycolic acid) (PLGA) and an appropriate amount of this compound (e.g., 25 mg) in 5 mL of an organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Aqueous Phase Preparation: Prepare a 100 mL solution of 1% w/v polyvinyl alcohol (PVA) in distilled water. This acts as a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath. Use a sonication probe with a routine of 1 second on, 3 seconds off for a total of 3-5 minutes to create a nanoemulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir with a magnetic stirrer at room temperature for at least 4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles. A preliminary low-speed spin (e.g., 8,000 rpm for 3 min) can remove larger aggregates, followed by a high-speed spin (e.g., 12,000 rpm for 15 min) to collect the nanoparticles.

  • Washing and Storage: Resuspend the pellet in distilled water and repeat the centrifugation step two more times to wash off excess PVA. The final pellet can be resuspended in a small volume of water or a buffer for immediate use, or lyophilized for long-term storage.

Protocol 2: General In Vivo Antitumor Efficacy Study

This is a conceptual protocol for a xenograft mouse model.

  • Cell Culture and Implantation: Culture a relevant human cancer cell line (e.g., HCT-116). When cells reach ~80% confluency, harvest and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject a specific number of cells (e.g., 1-5 million) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., Vehicle Control, Free this compound, Formulated this compound).

  • Dosing and Administration: Prepare the formulations on the day of dosing. Administer the treatment via the chosen route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined schedule (e.g., twice weekly).

  • Efficacy Evaluation:

    • Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate the volume using the formula: (Length × Width²)/2.

    • Body Weight: Monitor animal body weight as a general indicator of toxicity. Significant weight loss (>15-20%) may require euthanasia.

  • Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, Western blot). Statistically compare tumor growth inhibition between the treated and control groups.

Visualizations

Pancratistatin_Pathway PST This compound (PST) Mito Cancer Cell Mitochondrion PST->Mito MMP Disruption of Mitochondrial Membrane Potential Mito->MMP ROS Generation of Reactive Oxygen Species (ROS) Mito->ROS CytC Cytochrome c Release MMP->CytC Apoptosis Apoptosis ROS->Apoptosis Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway in cancer cells.

Experimental_Workflow cluster_prep Formulation & Characterization cluster_invivo In Vivo Testing cluster_analysis Analysis & Outcome Formulation Prepare PST Formulation (e.g., Liposomes, PLGA-NPs) Characterization Characterize Formulation (Size, Zeta, Drug Load) Formulation->Characterization PK_Study Pilot Pharmacokinetic (PK) Study Characterization->PK_Study Efficacy_Study Tumor Xenograft Efficacy Study Characterization->Efficacy_Study PK_Analysis Analyze Plasma Conc. (Cmax, AUC) PK_Study->PK_Analysis Efficacy_Analysis Measure Tumor Growth & Body Weight Efficacy_Study->Efficacy_Analysis Conclusion Evaluate Bioavailability & Therapeutic Efficacy PK_Analysis->Conclusion Efficacy_Analysis->Conclusion

Caption: Experimental workflow for in vivo testing of new this compound formulations.

Decision_Tree Start Goal: Improve PST In Vivo Bioavailability Q_Route Desired Route of Administration? Start->Q_Route Parenteral Parenteral (IV, IP) Q_Route->Parenteral IV / IP Oral Oral Q_Route->Oral Oral Q_Parenteral Need for rapid, high concentration or sustained release? Parenteral->Q_Parenteral Q_Oral Focus on enhancing dissolution or protecting from degradation? Oral->Q_Oral Prodrug Strategy: Synthesize Water-Soluble Prodrug Q_Parenteral->Prodrug Rapid Release Cyclodextrin Strategy: Cyclodextrin Complexation Q_Parenteral->Cyclodextrin Rapid Release Nano_IV Strategy: Liposomes or Polymeric Nanoparticles Q_Parenteral->Nano_IV Sustained Release Nano_Oral Strategy: Nanoformulations (e.g., Solid Lipid Nanoparticles) Q_Oral->Nano_Oral Both Solid_Disp Strategy: Amorphous Solid Dispersions Q_Oral->Solid_Disp Enhance Dissolution

References

Minimizing off-target effects of Pancratistatin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects and optimizing the use of Pancratistatin (PST) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (PST) is a natural Amaryllidaceae alkaloid that selectively induces apoptosis in a wide range of cancer cells while having minimal impact on non-cancerous cells.[1][2][3] Its primary mechanism involves targeting the mitochondria of cancer cells.[1][4] This leads to a decrease in the mitochondrial membrane potential, which triggers the apoptotic cascade. Notably, PST's apoptotic induction can be independent of Bax and caspase activation and does not cause double-stranded DNA breaks, suggesting a non-genotoxic mechanism of action.

Q2: How selective is this compound for cancer cells over normal cells?

This compound exhibits a high degree of selectivity for cancer cells. Studies have shown that it has an insignificant effect on non-cancerous cell lines, such as normal human fibroblasts and colon fibroblasts, at concentrations that are cytotoxic to cancer cells. For instance, the IC50 value for colorectal cancer cells can be in the micromolar range, while for normal colon fibroblasts, it is significantly higher. This selectivity is a key advantage, potentially leading to fewer side effects compared to traditional chemotherapeutics.

Q3: What are the known off-target effects of this compound?

The term "off-target effects" for this compound primarily refers to any potential cytotoxicity towards non-cancerous cells. However, research consistently demonstrates that such effects are minimal. Unlike many conventional chemotherapy drugs, PST does not appear to cause DNA damage in non-cancerous cells. While some nitrogenated derivatives of PST have been computationally explored as Topoisomerase I inhibitors, this is not considered the primary mechanism of the natural compound. Researchers should always perform control experiments with relevant normal cell lines to confirm the selectivity in their specific experimental system.

Q4: What is the role of mitochondria in this compound-induced apoptosis?

Mitochondria are the central target of this compound in cancer cells. PST's interaction with cancer cell mitochondria leads to a disruption of the mitochondrial membrane potential. This event is a critical initiation step for apoptosis. The dependence on mitochondria is highlighted by the observation that cancer cells depleted of mitochondrial DNA (ρ(0) cells) are resistant to PST. Some synthetic analogs of PST have been shown to require functional mitochondrial complex II and III for their pro-apoptotic effects.

Q5: Is this compound's activity dependent on the p53 tumor suppressor protein?

This compound has been shown to induce apoptosis in cancer cell lines regardless of their p53 status. For example, it is effective in both p53-mutant (HT-29) and wild-type p53 (HCT116) colorectal carcinoma cell lines. This suggests that its therapeutic potential may extend to cancers with mutated or non-functional p53, which are often resistant to conventional therapies.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High toxicity observed in normal (non-cancerous) control cells. 1. Incorrect concentration: The concentration of this compound may be too high. 2. Cell line sensitivity: The specific normal cell line being used might have an unusual sensitivity. 3. Compound purity: The this compound sample may contain impurities.1. Perform a dose-response curve: Determine the IC50 for both your cancer and normal cell lines to identify a therapeutic window. 2. Use multiple normal cell lines: Test against a panel of relevant normal cell lines to confirm if the toxicity is widespread or cell-type specific. 3. Verify compound purity: Use a high-purity standard of this compound.
Lack of efficacy in a cancer cell line. 1. Mitochondrial dysfunction: The cancer cell line may have defective mitochondria or be mtDNA-depleted (ρ(0)). 2. Low compound solubility: this compound has poor solubility, which can limit its effective concentration. 3. Incorrect dosage or treatment duration: The concentration may be too low or the incubation time too short.1. Assess mitochondrial function: Check the mitochondrial membrane potential and oxygen consumption of your cell line. Test the efficacy of other mitochondria-targeting drugs. 2. Improve solubility: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. Consider using derivatized versions of PST with improved solubility. 3. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect cellular response. 2. Compound degradation: this compound may be unstable under certain storage or experimental conditions.1. Standardize cell culture protocols: Use cells within a consistent passage number range and maintain consistent seeding densities and culture conditions. 2. Proper compound handling: Store this compound as recommended by the supplier (typically desiccated and protected from light). Prepare fresh dilutions for each experiment.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
DU145Prostate Cancer~0.1Androgen-refractory.
LNCaPProstate Cancer~0.1Androgen-responsive.
Normal Human Fibroblasts (NHF)Normal> 1.0Insignificant cell death at 1 µM.
HCT-15Colorectal Cancer15-25
CCD-18CoNormal Colon Fibroblasts> 100
MDA-MB-231Breast Cancer~0.058
HeLaCervical Cancer~0.058
HCT 116Colorectal Cancer~0.058
JurkatT-cell Leukemia-Highly sensitive to apoptosis induction.

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocols & Visualizations

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the proposed primary signaling pathway for this compound-induced apoptosis in cancer cells.

G This compound Apoptosis Pathway PST This compound Mito Cancer Cell Mitochondria PST->Mito Targets MMP Decreased Mitochondrial Membrane Potential Mito->MMP Apoptosis Apoptosis MMP->Apoptosis Induces

Caption: this compound targets cancer cell mitochondria, leading to apoptosis.

Experimental Workflow for Assessing Off-Target Effects

This workflow outlines the key steps to differentiate between on-target and potential off-target effects of this compound.

G Workflow for Assessing this compound Off-Target Effects cluster_0 Cell Line Selection cluster_1 Treatment cluster_2 Assays cluster_3 Analysis Cancer Cancer Cell Line (e.g., HT-29) Dose Dose-Response (this compound) Cancer->Dose Normal Normal Cell Line (e.g., CCD-18Co) Normal->Dose Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Dose->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Dose->Apoptosis Mito Mitochondrial Function (e.g., TMRE, Seahorse) Dose->Mito Compare Compare IC50 & Apoptosis Rates Viability->Compare Apoptosis->Compare

Caption: A workflow for comparing this compound's effects on cancer vs. normal cells.

References

Technical Support Center: Development of Pancratistatin Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Pancratistatin (PST) prodrugs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (PST) and why is it a promising anticancer agent?

A1: this compound is a natural isoquinoline (B145761) alkaloid originally isolated from the spider lily (Hymenocallis littoralis).[1][2] It is a potent anticancer compound that selectively induces apoptosis (programmed cell death) in a wide range of cancer cells while showing minimal toxicity to normal, non-cancerous cells.[2][3][4] Its mechanism of action involves targeting the mitochondria of cancer cells, making it a promising candidate for developing targeted, non-genotoxic cancer therapies.

Q2: What are the primary challenges in developing this compound for clinical use?

A2: The main obstacles limiting the clinical development of this compound are its poor water solubility, which complicates formulation and administration, and its low availability from natural sources. The complex chemical structure of PST makes its total synthesis difficult and costly, further restricting its supply.

Q3: Why is a prodrug strategy essential for this compound?

A3: A prodrug strategy is the most effective approach to overcome PST's solubility issues. By chemically modifying PST into a more soluble, inactive form (a prodrug), it can be formulated for aqueous delivery. This prodrug is designed to be stable in formulation but convert back to the active this compound within the body, a process often achieved through enzymatic cleavage. Phosphate (B84403) esters are a common and successful type of prodrug for this purpose.

Q4: What is the specific molecular mechanism of action for this compound?

A4: this compound's anticancer activity is primarily mediated through the intrinsic (mitochondrial) pathway of apoptosis. It selectively targets mitochondria in cancer cells, leading to a cascade of events:

  • Disruption of Mitochondrial Membrane Potential: PST compromises the integrity of the mitochondrial membrane.

  • Generation of Reactive Oxygen Species (ROS): This disruption leads to increased oxidative stress within the cancer cell.

  • Release of Pro-Apoptotic Factors: Cytochrome c is released from the mitochondria into the cytoplasm.

  • Activation of Caspases: Released cytochrome c activates a cascade of enzymes called caspases, beginning with initiator caspase-9 and culminating in the activation of executioner caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.

G PST This compound (Prodrug Delivery) Mito Cancer Cell Mitochondria PST->Mito Targets MMP Disruption of Mitochondrial Membrane Potential Mito->MMP ROS Generation of Reactive Oxygen Species (ROS) Mito->ROS CytC Cytochrome c Release MMP->CytC Triggers Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound's Mitochondrial Apoptotic Signaling Pathway.

Section 2: Troubleshooting Guides

Category: Prodrug Synthesis & Characterization

Q: My this compound phosphate prodrug synthesis resulted in a low yield. What are common issues? A: Low yields can stem from several factors. Consider the following:

  • Incomplete Protection: The hydroxyl groups of PST must be protected (e.g., as tetraacetate) before phosphorylation to prevent side reactions. Ensure this step goes to completion.

  • Phosphorylating Agent: The stability of the phosphorylating agent is critical. For example, dibenzyl chlorophosphite is often prepared in situ just before use.

  • Purification Steps: this compound phosphate prodrugs can be sensitive to heat. Avoid high temperatures during final purification steps to prevent degradation.

  • Deprotection Conditions: Both the benzyl (B1604629) esters (cleaved by hydrogenolysis) and acetate (B1210297) groups (cleaved by base-catalyzed hydrolysis) must be fully removed under controlled conditions to yield the final water-soluble product.

Q: I'm having difficulty confirming the structure of my synthesized prodrug. What analytical techniques are recommended? A: A combination of spectroscopic and spectrometric methods is essential for structural confirmation. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and the successful addition of the phosphate group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the prodrug. Fast Atom Bombardment (FAB-MS) has been successfully used.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

Q: The synthesized prodrug has poor water solubility. What could be the cause? A: This is counterintuitive but can occur. Potential causes include:

  • Incomplete Deprotection: Residual acetate or benzyl protecting groups will significantly reduce water solubility. Re-evaluate your deprotection steps.

  • Incorrect Salt Form: The final prodrug is typically a disodium (B8443419) or other salt, which is crucial for high water solubility. Ensure the final step with a base (e.g., sodium methoxide) is performed correctly to generate the salt form.

  • Precipitation: The prodrug may have precipitated out of solution if the pH is not optimal or if it has complexed with counter-ions.

Category: In Vitro & In Vivo Experiments

Q: My prodrug shows low or no cytotoxicity in cancer cell lines. What should I check? A: This is a common issue that requires systematic troubleshooting.

  • Prodrug Activation: The primary suspect is a lack of conversion from the inactive prodrug to active PST. This can be due to low levels of necessary enzymes (e.g., phosphatases) in your specific cell line.

  • Prodrug Stability: The prodrug might be degrading in the cell culture medium before it can be taken up by the cells. Assess its stability in your experimental conditions.

  • Cell Line Sensitivity: While PST is broadly active, different cell lines exhibit varying sensitivities. Confirm the known sensitivity of your cell line to parent PST first.

  • Assay Interference: Ensure the prodrug moiety or the prodrug itself does not interfere with your cytotoxicity assay (e.g., colorimetric changes in an MTT assay).

G Start Low Prodrug Efficacy Observed in Vitro CheckPurity 1. Confirm Prodrug Purity & Structure (NMR, MS) Start->CheckPurity CheckConversion 2. Verify Prodrug -> PST Conversion (Incubate with cell lysate/phosphatase, analyze with HPLC) Start->CheckConversion CheckStability 3. Test Prodrug Stability in Culture Medium Start->CheckStability CheckPST 4. Confirm Cell Line Sensitivity to Parent PST Start->CheckPST Result1 Purity Issue: Resynthesize/Repurify CheckPurity->Result1 Result2 No Conversion: Cell line lacks activating enzymes. Choose a different cell line. CheckConversion->Result2 Result3 Instability Issue: Modify experimental timeline or prodrug structure. CheckStability->Result3 Result4 Cell Line Resistant: Choose a more sensitive cancer cell line. CheckPST->Result4

Caption: Troubleshooting Logic for Low In Vitro Prodrug Efficacy.

Q: How can I confirm that the observed cell death is occurring via the intended mitochondrial pathway? A: A series of mechanism-of-action assays are required:

  • Mitochondrial Membrane Potential Assay: Use a fluorescent dye like TMRM. A loss of fluorescence indicates mitochondrial depolarization, a key early event in PST-induced apoptosis.

  • Caspase Activity Assays: Use specific substrates for Caspase-9 (initiator) and Caspase-3 (executioner) to measure their enzymatic activity post-treatment. An increase in activity confirms the pathway is active.

  • ROS Measurement: Employ probes like DCFDA to quantify the production of reactive oxygen species.

  • Western Blotting: Analyze the expression levels of key apoptotic proteins like Bax, Bcl-2, and cleaved PARP.

Category: Stability & Formulation

Q: My this compound prodrug degrades rapidly in solution during storage. How can I improve its stability? A: Prodrug stability is critical for shelf-life.

  • pH and Buffer: The stability of ester or phosphate prodrugs is often highly pH-dependent. Conduct a pH-stability profile to find the optimal pH for your formulation buffer.

  • Storage Temperature: Store solutions at recommended temperatures (e.g., 4°C or -20°C) and protect from light.

  • Excipients: Consider the use of stabilizing excipients, but ensure they do not interfere with the prodrug's activity or conversion.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the prodrug to a solid powder is the most effective strategy.

Section 3: Data & Protocols

Quantitative Data Summary

Table 1: Reported In Vitro Efficacy of this compound

Cell Line Cancer Type Metric Value Reference
DU145 Prostate (Androgen-Refractory) EC50 ~100 nM (at 72h)
LNCaP Prostate (Androgen-Responsive) EC50 ~100 nM (at 72h)
HCT-15 Colorectal IC50 15-25 µM
Jurkat Lymphoma - More specific than VP-16

| NHF | Normal Human Fibroblast | Effect | Insignificant at effective doses | |

Table 2: Standard Conditions for Drug Stability Testing (Based on ICH Guidelines)

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months

Reference: General principles from ICH guidelines are widely adopted for stability testing protocols.

Experimental Protocols

Protocol 1: General Synthesis of a this compound Phosphate Prodrug This protocol is a generalized summary based on published methods. Researchers must optimize specific reaction conditions.

  • Protection: Dissolve this compound in a suitable solvent (e.g., pyridine). Add an excess of acetic anhydride (B1165640) and allow the reaction to proceed until all hydroxyl groups are acetylated, forming 1,2,3,4-tetraacetoxy-pancratistatin. Purify the product.

  • Phosphorylation: In an inert atmosphere, react the protected PST with a phosphorylating agent (e.g., dibenzyl chlorophosphite, prepared in situ) in the presence of a base.

  • Oxidation: After phosphorylation, oxidize the intermediate using an agent like m-chloroperbenzoic acid (m-CPBA).

  • Deprotection (Benzyl Groups): Perform hydrogenolysis (e.g., using H₂ over a palladium catalyst) to cleave the benzyl protecting groups from the phosphate moiety.

  • Deprotection (Acetate Groups) & Salt Formation: Hydrolyze the acetate groups using a base like sodium methoxide (B1231860) in methanol. This step also forms the final water-soluble disodium phosphate salt.

  • Purification: Purify the final prodrug using appropriate chromatography, avoiding high temperatures.

Protocol 2: Caspase-3 Activity Assay (Fluorometric)

  • Cell Treatment: Plate cancer cells (e.g., LNCaP, DU145) in a 96-well plate and allow them to adhere. Treat cells with various concentrations of the PST prodrug for desired time points (e.g., 24, 48, 72 hours). Include untreated and positive controls.

  • Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer from a commercial caspase-3 activity assay kit. Incubate as per the manufacturer's instructions.

  • Substrate Addition: Add the fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).

  • Analysis: Quantify the increase in fluorescence, which is proportional to caspase-3 activity. Normalize results to the protein concentration of the lysate or to the untreated control. An increase in activity indicates apoptosis induction.

Protocol 3: Prodrug Stability Testing in Solution

  • Preparation: Prepare a stock solution of the this compound prodrug in a relevant aqueous buffer (e.g., PBS at pH 7.4) at a known concentration.

  • Storage: Aliquot the solution into separate, sealed vials for each time point and storage condition (e.g., 4°C, 25°C, 40°C).

  • Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours, and then weekly), remove one vial from each storage condition.

  • Analysis: Immediately analyze the sample using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The method must be able to separate the intact prodrug from the parent PST and any degradation products.

  • Quantification: Quantify the peak area of the intact prodrug at each time point.

  • Data Evaluation: Plot the percentage of remaining prodrug versus time for each condition to determine its half-life and degradation kinetics.

G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo & Preclinical PST This compound (PST) Synth Prodrug Synthesis (e.g., Phosphorylation) PST->Synth Char Characterization (Solubility, Purity, Stability) Synth->Char Cyto Cytotoxicity Screening (Cancer vs. Normal Cells) Char->Cyto Mech Mechanism of Action (Apoptosis, Caspase Assays) Cyto->Mech PK Pharmacokinetics (PK) & Stability in Plasma Mech->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Dev Preclinical Candidate Tox->Dev

Caption: General Workflow for this compound Prodrug Development.

References

Technical Support Center: Enhancing the Anticancer Activity of Synthetic Pancratistatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with synthetic Pancratistatin (PST) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anticancer activity?

A1: this compound selectively induces apoptosis in cancer cells by targeting the mitochondria.[1][2] Its action initiates a cascade of events including the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome C.[1] This is followed by the activation of caspase-3, an essential enzyme in the execution phase of apoptosis.[1][3] this compound's mechanism is distinct from many traditional chemotherapies as it does not appear to cause DNA damage in non-cancerous cells.

Q2: What are the major challenges associated with the development of this compound and its derivatives as therapeutic agents?

A2: The primary challenges include its low availability from natural sources (isolated from plants like Hymenocallis littoralis) and poor water solubility, which limit its bioavailability and potential for therapeutic development. The complex chemical structure of this compound also presents significant hurdles for chemical synthesis, often requiring lengthy and complex multi-step processes.

Q3: How can the anticancer activity and therapeutic potential of synthetic this compound derivatives be enhanced?

A3: Research has focused on chemical modifications to improve pharmacological properties. Enhancements can be achieved by:

  • Improving Solubility: Introducing hydrophilic groups to the core structure can increase water solubility and bioavailability.

  • Modifying the C-1 Position: Adding various substituents at the C-1 position has been shown to enhance anticancer activity. For instance, acetoxymethyl and benzoxymethyl analogues have demonstrated potency greater than some natural congeners.

  • Preserving Key Pharmacophores: Studies indicate that retaining the C-7 hydroxyl group and the complete amino inositol (B14025) motif is crucial for potent cytotoxicity. Derivatives lacking the fully functionalized cyclitol ring or the complete phenanthridone nucleus show limited activity.

Q4: Are this compound and its derivatives toxic to normal, non-cancerous cells?

A4: this compound exhibits remarkable selectivity, showing potent pro-apoptotic activity against various cancer cell lines while having minimal toxic effects on normal, non-cancerous cells, such as peripheral blood mononuclear cells. This cancer-specific targeting is a significant advantage over many conventional chemotherapy agents that damage both healthy and cancerous cells.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and evaluation of this compound derivatives.

Issue 1: Low Yield or Failed Synthesis of a Derivative

  • Question: My multi-step synthesis of a this compound analogue is resulting in a very low overall yield. What are common pitfalls?

  • Answer:

    • Reagent Stability: Ensure all reagents, especially sensitive ones like organometallics or those used in protection/deprotection steps, are fresh and handled under appropriate inert conditions (e.g., argon or nitrogen atmosphere).

    • Intermediate Purification: Incomplete purification of intermediates can poison catalysts or lead to unwanted side reactions in subsequent steps. Verify the purity of each intermediate using techniques like NMR or LC-MS.

    • Reaction Conditions: Key reactions in PST synthesis, such as enzymatic dihydroxylation, aziridine (B145994) opening, and cyclization reactions (e.g., Bischler-Napieralski), are highly sensitive to temperature, solvent, and catalyst choice. Re-optimize these conditions, starting with literature-reported protocols.

    • Protective Group Strategy: An inefficient protecting group strategy can lead to undesired side reactions or difficult deprotection steps, significantly lowering yield. Re-evaluate if the chosen protecting groups are stable under the required reaction conditions and can be removed efficiently at the end of the synthesis.

Issue 2: Poor Aqueous Solubility of a Promising Derivative

  • Question: My most active derivative has very poor solubility in aqueous buffers, complicating its biological evaluation. How can I address this?

  • Answer:

    • Formulation Strategies: For initial in vitro assays, consider using a small percentage of a co-solvent like DMSO to dissolve the compound, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Prodrug Approach: Synthesize a prodrug by adding a highly soluble moiety (e.g., a phosphate (B84403) or amino acid group) that can be cleaved in vivo to release the active drug.

    • Structural Modification: If solubility remains a major barrier, consider synthesizing a new set of analogues with strategically placed polar functional groups (e.g., hydroxyls, amines, or short polyethylene (B3416737) glycol chains) to enhance hydrophilicity.

Issue 3: High Variability in Cell-Based Assay Results

  • Question: I am observing inconsistent IC50 values for my derivatives in cell viability assays. What could be the cause?

  • Answer:

    • Cell Passage Number: High-passage-number cell lines can exhibit altered phenotypes and drug sensitivities. Always use cells within a consistent and low passage range for all experiments.

    • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Ensure you have a homogenous cell suspension and use calibrated pipettes for seeding plates. Perform a cell count before each experiment.

    • Reagent Preparation: Prepare fresh serial dilutions of your compound for each experiment from a concentrated stock solution. Precipitated compound in the media can lead to inaccurate dosing.

    • Assay Timing: The timing of reagent addition and measurement is critical. Adhere strictly to the incubation times specified in the protocol. Cell health and metabolic activity can change over time, affecting assay readouts.

    • Contamination: Check cell cultures for mycoplasma or other microbial contamination, which can significantly impact cell health and experimental outcomes.

Data Presentation

Table 1: Antiproliferative Activity of Selected this compound Analogues

CompoundDerivative TypeCancer Cell LineIC50 (nM)Reference
Narciclasine Natural Congener (Control)DU-145 (Prostate)13
Compound 3 7-deoxy, C-1 hydroxymethylDU-145 (Prostate)710
Compound 4 7-deoxy, C-1 acetoxymethylDU-145 (Prostate)490
Compound 5 7-hydroxy, C-1 hydroxymethylDU-145 (Prostate)70
Compound 6 7-hydroxy, C-1 acetoxymethylDU-145 (Prostate)40

Data summarized from Hudlicky, T., et al., showing the enhanced potency of 7-hydroxy analogues compared to their 7-deoxy counterparts.

Experimental Protocols

Protocol 1: General Method for Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by the derivatives.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Diagrams and Workflows

G cluster_cell Cancer Cell PST This compound Derivative Mito Mitochondria PST->Mito Disrupts Membrane Potential CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleaves Cellular Substrates

Caption: this compound's intrinsic apoptotic signaling pathway.

G start Conceptual Design of PST Derivative synth Multi-Step Chemical Synthesis start->synth purify Purification & Structural Verification (NMR, MS) synth->purify solubility Solubility & Stability Assessment purify->solubility invitro In Vitro Screening (Cell Viability Assays) solubility->invitro ic50 Determine IC50 Values invitro->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) ic50->mechanism Potent Derivative end Lead Candidate Identified mechanism->end

Caption: General experimental workflow for PST derivatives.

G start Problem: Derivative Shows Low Anticancer Activity q1 Is the compound pure and structurally correct? start->q1 re_synth Re-synthesize and re-purify compound q1->re_synth No q2 Is the compound stable in the assay medium? q1->q2 Yes re_synth->q1 stability_test Perform stability assay (e.g., incubate in media, analyze by LC-MS) q2->stability_test No q3 Is the compound permeable to the cell membrane? q2->q3 Yes redesign Redesign derivative to improve stability or permeability stability_test->redesign perm_assay Conduct cell permeability assay (e.g., PAMPA) q3->perm_assay No end Hypothesis: Target is not engaged or derivative is inherently inactive q3->end Yes perm_assay->redesign

Caption: Troubleshooting logic for low anticancer activity.

References

Validation & Comparative

Pancratistatin vs. Paclitaxel: A Comparative Guide to Apoptosis Induction in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the apoptotic effects of pancratistatin and paclitaxel (B517696) on leukemia cells, supported by experimental data. The information is intended to assist researchers and professionals in the field of oncology and drug development in understanding the distinct mechanisms and efficacies of these two potent compounds.

Executive Summary

This compound, a natural compound derived from the spider lily, demonstrates a significantly higher efficacy in inducing apoptosis in Jurkat leukemia cells compared to the widely used chemotherapeutic agent, paclitaxel. While paclitaxel is a potent mitotic inhibitor, this compound appears to act through a distinct, mitochondria-centric pathway, leading to a more pronounced apoptotic response in the tested leukemia cell line. This guide delves into the quantitative differences, mechanistic pathways, and experimental methodologies underlying these observations.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data from comparative studies on this compound and paclitaxel in leukemia cells.

ParameterThis compoundPaclitaxelCell LineSource
Apoptosis Induction >80%~25%Jurkat (T-cell leukemia)[Griffin et al., 2010][1]
Concentration for Apoptosis Assay 1 µM500 nMJurkat[Griffin et al., 2010][1]
IC50 (Jurkat cells) Not explicitly reported, but effective in µM range~2-10 nMJurkat[Liebmann et al., 1993][2][3]
IC50 (other leukemia cells) Not available42.7 ng/ml (K562), 99.5 ng/ml (MEL)K562, MEL[Spandidos Publications, 2013][3]
Effect on Non-cancerous Cells MinimalNot specified in direct comparisonncPBMCs[Griffin et al., 2010]

Signaling Pathways of Apoptosis Induction

The mechanisms by which this compound and paclitaxel induce apoptosis in leukemia cells are fundamentally different. This compound initiates apoptosis through the intrinsic mitochondrial pathway, whereas paclitaxel's effects are linked to its role as a microtubule-stabilizing agent, leading to mitotic arrest and subsequent cell death.

This compound-Induced Apoptotic Pathway

This compound directly targets the mitochondria, leading to a cascade of events culminating in apoptosis. This pathway is characterized by the disruption of mitochondrial membrane potential, release of pro-apoptotic factors, and subsequent activation of executioner caspases.

pancratistatin_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's apoptotic signaling pathway.

Paclitaxel-Induced Apoptotic Pathway

Paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase. This mitotic arrest activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn triggers the mitochondrial apoptotic cascade.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest G2/M Mitotic Arrest Microtubules->Mitotic_Arrest JNK JNK Activation Mitotic_Arrest->JNK Mitochondria Mitochondria JNK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Paclitaxel's apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and paclitaxel.

Cell Culture and Treatment
  • Cell Line: Human T-cell leukemia (Jurkat) cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 10 µM gentamycin. Cells were cultured in an incubator at 37°C with 5% CO2.

  • Drug Treatment: For apoptosis assays, Jurkat cells were treated with 1 µM this compound or 500 nM paclitaxel for up to 48 hours.

Apoptosis Assays

1. Annexin V-AlexaFluor 488 Staining (Flow Cytometry)

  • Principle: This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorescent dye like AlexaFluor 488, can be used to detect apoptotic cells via flow cytometry.

  • Protocol:

    • Cells were treated with the respective compounds for 24 or 48 hours.

    • Cells were washed twice with room temperature PBS.

    • Cells were resuspended in Annexin-V binding buffer.

    • Annexin-V AlexaFluor-488 (1:50 dilution) was added, and the cells were incubated for 15 minutes.

    • Cells were washed in calcium-binding buffer.

    • A minimum of 20,000 cells were analyzed on a Beckman Coulter Cytomics FC500 flow cytometer.

2. Hoechst 33342 Staining (Fluorescence Microscopy)

  • Principle: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue when bound to double-stranded DNA. In apoptotic cells, chromatin condenses, leading to brightly stained, compact nuclei that are easily distinguishable from the uniformly stained nuclei of healthy cells.

  • Protocol:

    • Cells were treated with the compounds for the desired time.

    • A 5-minute incubation with 10 µM Hoechst 33342 dye was performed.

    • Nuclear morphology was observed using an inverted fluorescence microscope. Apoptotic nuclei appear brightly stained and condensed.

    • The percentage of apoptotic cells was calculated by counting a minimum of 5 fields with over 100 cells per field.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the apoptotic effects of this compound and paclitaxel.

experimental_workflow Start Start: Culture Leukemia Cells (e.g., Jurkat) Treatment Drug Treatment Start->Treatment PST_Treat This compound (1 µM) Treatment->PST_Treat PTX_Treat Paclitaxel (500 nM) Treatment->PTX_Treat Control Untreated Control Treatment->Control Incubation Incubate (24-48h) PST_Treat->Incubation PTX_Treat->Incubation Control->Incubation Apoptosis_Assay Apoptosis Assays Incubation->Apoptosis_Assay Flow_Cytometry Flow Cytometry (Annexin V) Apoptosis_Assay->Flow_Cytometry Microscopy Fluorescence Microscopy (Hoechst Staining) Apoptosis_Assay->Microscopy Data_Analysis Data Analysis and Comparison Flow_Cytometry->Data_Analysis Microscopy->Data_Analysis

Caption: General experimental workflow.

Conclusion

This compound demonstrates superior efficacy in inducing apoptosis in Jurkat leukemia cells compared to paclitaxel at the tested concentrations. The distinct, mitochondria-targeted mechanism of this compound, coupled with its minimal effect on non-cancerous cells, suggests its potential as a promising candidate for further investigation in leukemia therapy. In contrast, paclitaxel, while a potent cytotoxic agent, induces a lower level of apoptosis in this specific leukemia cell model. The data presented in this guide underscores the importance of understanding the specific molecular pathways of anti-cancer agents to better predict their efficacy in different cancer types.

References

A Comparative Analysis of the Cytotoxicity of Pancratistatin and Etoposide on Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Pancratistatin (PST) and Etoposide (VP-16) on normal, non-cancerous cells. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the therapeutic potential and safety profiles of these two compounds.

Executive Summary

This compound, a natural alkaloid, demonstrates a remarkable selectivity for cancer cells, inducing apoptosis with minimal impact on normal cells. In contrast, Etoposide, a widely used chemotherapeutic agent, exhibits significant cytotoxicity against both cancerous and normal rapidly dividing cells due to its mechanism of action targeting DNA replication. This guide delves into the quantitative cytotoxicity data, experimental methodologies, and the distinct signaling pathways activated by each compound.

Data Presentation: Cytotoxicity on Normal Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Etoposide on various normal human cell lines. A higher IC50 value indicates lower cytotoxicity.

CompoundNormal Cell LineCell TypeIC50 ValueIncubation TimeReference
This compound CCD-18CoHuman Colon Fibroblasts>100 µMNot Specified[1]
NHFNormal Human FibroblastsDid not drop below 50% viability at 1 µM72 hours[2]
Etoposide BEAS-2BHuman Bronchial Epithelium4.36 µM48 hours[3][4]
BEAS-2BHuman Bronchial Epithelium2.10 µM72 hours[3]
Normal nucleated blood cellsHuman Blood CellsCaused substantial DNA damageNot Specified

Experimental Protocols

The cytotoxicity data presented above is primarily derived from studies employing the MTT assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate normal human cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and Etoposide in a suitable cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL. Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) in hydrochloric acid) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The distinct cytotoxic profiles of this compound and Etoposide stem from their fundamentally different mechanisms of action and cellular targets.

This compound: Mitochondria-Targeted Apoptosis in Cancer Cells

This compound is known to selectively induce apoptosis in cancer cells by targeting the mitochondria, while largely sparing normal cells. The proposed mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, culminating in programmed cell death. A key player in this process is the activation of caspase-3.

Pancratistatin_Pathway This compound This compound Mitochondria Mitochondria (in Cancer Cells) This compound->Mitochondria Selectively Targets Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Disruption & Release of Pro-apoptotic Factors Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's selective apoptotic pathway in cancer cells.

Etoposide: Topoisomerase II Inhibition and DNA Damage

Etoposide is a topoisomerase II inhibitor. Topoisomerase II is an essential enzyme that alters DNA topology to facilitate processes like replication and transcription. Etoposide forms a ternary complex with DNA and topoisomerase II, preventing the re-ligation of the DNA strands after they have been cleaved by the enzyme. This leads to the accumulation of double-strand DNA breaks, which triggers a DNA damage response and ultimately induces apoptosis in both normal and cancerous rapidly dividing cells.

Etoposide_Pathway Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DNA DNA TopoII->DNA Acts on DSB DNA Double-Strand Breaks TopoII->DSB Stabilizes Cleavage Complex Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Etoposide's mechanism of inducing DNA damage and apoptosis.

Experimental Workflow Diagram

The general workflow for comparing the cytotoxicity of this compound and Etoposide is illustrated below.

Cytotoxicity_Workflow Start Start: Seed Normal Cells Treatment Treat with this compound & Etoposide (Serial Dilutions) Start->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Analysis Calculate IC50 Values & Compare Cytotoxicity Read->Analysis

Caption: General workflow for in vitro cytotoxicity comparison.

Conclusion

The available data strongly suggests that this compound possesses a significantly more favorable safety profile concerning its effects on normal cells when compared to Etoposide. The high IC50 values of this compound in normal cell lines, in stark contrast to the low micromolar cytotoxicity of Etoposide, highlight its potential as a selective anti-cancer agent. Etoposide's mechanism of action, while effective against cancer, inherently leads to off-target effects on healthy, proliferating cells. Further head-to-head comparative studies on a broader range of normal human cell types would be beneficial to fully elucidate the differential cytotoxicity of these two compounds. The distinct signaling pathways they engage offer different therapeutic opportunities and challenges in drug development.

References

Validation of Pancratistatin's selective toxicity to cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pancratistatin's Efficacy and Safety Profile

This compound (PST), a natural isoquinoline (B145761) alkaloid extracted from plants of the Amaryllidaceae family, has garnered significant attention within the oncology research community for its potent and selective anticancer properties.[1][2][3] Extensive studies have demonstrated its ability to induce programmed cell death, or apoptosis, in a wide array of cancer cell lines while exhibiting minimal toxicity towards healthy, non-cancerous cells.[1][4] This remarkable selectivity addresses a primary challenge in current cancer chemotherapy, the adverse side effects resulting from the non-specific nature of many conventional drugs. This guide provides a comprehensive comparison of this compound's effects on cancerous and normal cells, supported by experimental data and detailed methodologies.

Superior Selectivity: A Quantitative Comparison

The selective cytotoxicity of this compound is most evident when comparing its half-maximal inhibitory concentration (IC50) values between cancer and normal cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

Cell LineCell TypeThis compound IC50 (µM)Reference
Cancer Cell Lines
JurkatHuman T-cell leukemia~0.1
LNCaPHuman prostate adenocarcinoma~0.1
DU145Human prostate carcinoma~0.1
MDA-MB-231Human breast adenocarcinoma0.058
HeLaHuman cervical adenocarcinoma0.058
HCT 116Human colorectal carcinoma0.058
HCT-15Human colorectal adenocarcinoma15 - 25
Normal Cell Lines
NHFNormal human fibroblasts> 1.0
NHDFNormal human dermal fibroblasts6.6
CCD-18CoNormal human colon fibroblasts> 100

As the data indicates, this compound is significantly more potent against a variety of cancer cell lines, with IC50 values often in the nanomolar range. In stark contrast, its effect on normal human fibroblasts is substantially lower, with IC50 values being orders of magnitude higher.

Mechanism of Action: Targeting the Cancer Cell's Powerhouse

This compound's selective toxicity is rooted in its unique mechanism of action, which centers on the mitochondria of cancer cells. Unlike many conventional chemotherapeutic agents that cause DNA damage and affect all dividing cells, this compound is non-genotoxic.

The proposed signaling pathway for this compound-induced apoptosis is as follows:

Pancratistatin_Apoptosis_Pathway PST This compound Mito Cancer Cell Mitochondria PST->Mito Targets MMP Disruption of Mitochondrial Membrane Potential Mito->MMP ROS ROS Generation Mito->ROS CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PS Phosphatidylserine (B164497) Externalization Casp3->PS Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway in cancer cells.

This targeted approach leads to a cascade of events specifically within the cancer cells, including:

  • Disruption of Mitochondrial Membrane Potential: this compound directly interacts with the mitochondria in cancer cells, leading to a decrease in their membrane potential.

  • Generation of Reactive Oxygen Species (ROS): The mitochondrial disruption results in the production of ROS, causing oxidative stress within the cancer cells.

  • Activation of Caspases: This process triggers the activation of key executioner enzymes of apoptosis, notably caspase-3.

  • Externalization of Phosphatidylserine: A hallmark of early apoptosis, the flipping of phosphatidylserine to the outer leaflet of the plasma membrane, is observed following this compound treatment.

Experimental Protocols

The validation of this compound's selective toxicity relies on a series of well-established experimental protocols.

Cell Viability Assessment (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on both cancer and normal cells and to calculate the IC50 values.

MTT_Assay_Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of This compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability and IC50 values read->end

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

  • Cells (both cancer and normal) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • The plates are incubated for a specified period, typically 48 to 72 hours.

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is then added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cells are treated with this compound or a vehicle control for a specified time.

  • Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for 15 minutes.

  • The stained cells are then analyzed by flow cytometry.

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Conclusion

The compelling body of evidence strongly supports the validation of this compound's selective toxicity to cancer cells. Its ability to induce apoptosis through a mitochondria-targeted, non-genotoxic mechanism, coupled with a significantly wider therapeutic window compared to conventional chemotherapeutics, positions this compound as a highly promising candidate for the development of novel and safer anticancer therapies. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into effective treatments for cancer patients.

References

A Comparative Analysis of Pancratistatin and Its Synthetic Analogues in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pancratistatin (PST), a natural alkaloid extracted from plants of the Amaryllidaceae family, has garnered significant attention in oncology research due to its potent and selective cytotoxic activity against a broad spectrum of cancer cells, with minimal impact on non-cancerous cells.[1][2][3] This remarkable selectivity presents a promising avenue for the development of targeted cancer therapies with reduced side effects compared to conventional chemotherapeutics.[4] However, the clinical progression of this compound has been hampered by its low natural abundance and poor water solubility.[5][6] These limitations have spurred extensive research into the total synthesis of this compound and the creation of synthetic analogues designed to improve its pharmacological properties while retaining or enhancing its anticancer efficacy.

This guide provides a comparative analysis of the biological activity of this compound and several of its synthetic analogues, with a focus on their cytotoxic effects. The data presented is compiled from various studies to offer a comprehensive overview of the structure-activity relationships (SAR) and to highlight the key molecular features essential for its anticancer action.

Comparative Cytotoxicity of this compound and Synthetic Analogues

The cytotoxic activity of this compound and its analogues is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of this compound and some of its key synthetic analogues against various human cancer cell lines.

Table 1: Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer0.14[7]
HeLaCervical Cancer0.058[7]
HCT 116Colon Cancer0.10[7]
JurkatT-cell Leukemia~0.1 (qualitative)[8]
DU145Prostate CancerEffective at 1 µM[3]
LNCaPProstate CancerEffective at 1 µM[3]

Table 2: Comparative Cytotoxicity (IC50) of C-1 this compound Analogues and Narciclasine

Narciclasine, a structurally related Amaryllidaceae alkaloid, is often used as a reference compound due to its potent anticancer activity.

CompoundJurkat (Leukemia)HT-29 (Colon)HCT-116 (Colon)A-549 (Lung)DU-145 (Prostate)
Narciclasine (Reference) 0.012 ± 0.0020.010 ± 0.0010.015 ± 0.0030.011 ± 0.0020.018 ± 0.003
Analogue 5 (C-1 Hydroxymethyl) 0.045 ± 0.0050.038 ± 0.0040.051 ± 0.0060.042 ± 0.0050.065 ± 0.007
Analogue 6 (C-1 Acetoxymethyl) 0.025 ± 0.0030.021 ± 0.0020.029 ± 0.0040.023 ± 0.0030.035 ± 0.004

Data is presented as IC50 in µM ± SD from two independent experiments, each performed in 4 replicates, as determined by the MTT assay after 48 hours of treatment.[5]

Structure-Activity Relationship (SAR) Insights

The data from numerous studies on this compound analogues have provided valuable insights into the structural features crucial for its cytotoxic activity:

  • The Phenanthridone Skeleton: This core structure is a conserved feature in active Amaryllidaceae alkaloids and is considered essential for selectivity against cancer cells.[8]

  • The Polyhydroxylated C-ring: The trans-fused B/C-ring system containing a 2,3,4-triol unit in the C-ring is considered the minimum cytotoxic pharmacophore.[8] Modifications or removal of the hydroxyl groups on this ring generally lead to a significant decrease or complete loss of activity.[9] The cyclic nature of this portion of the molecule is also critical for maintaining the overall planar structure, which appears necessary for its biological function.[10]

  • C-1 Position Modifications: The C-1 position on the A-ring has been a key target for synthetic modifications. The introduction of certain substituents at this position, such as a benzoate (B1203000) group, has been shown to enhance cytotoxic activity, with some analogues exhibiting nanomolar potency.[5][11] This suggests that the C-1 position can be modified to potentially improve the therapeutic index of this compound.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

This compound exerts its potent anticancer effects by selectively inducing apoptosis (programmed cell death) in cancer cells.[1][12] The primary target of this compound is the mitochondrion, a critical organelle in cellular metabolism and apoptosis regulation.[2][13]

The proposed mechanism of action involves the following key steps:

  • Mitochondrial Targeting: this compound preferentially targets the mitochondria of cancer cells.[1]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): It causes a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.[2]

  • Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function leads to an increase in the production of reactive oxygen species, causing oxidative stress within the cancer cells.[2]

  • Caspase-3 Activation: this compound treatment leads to the early activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2][4]

  • Phosphatidylserine (B164497) Externalization: An early hallmark of apoptosis, the flipping of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, is observed following this compound treatment.[2][4]

  • Nuclear Condensation and DNA Fragmentation: Ultimately, these events lead to the characteristic morphological changes of apoptosis, including chromatin condensation and fragmentation of DNA.[12]

Crucially, this compound induces apoptosis through non-genotoxic mechanisms, meaning it does not directly damage DNA, which is a common mechanism of action for many conventional chemotherapeutic agents that often leads to severe side effects.[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic and apoptotic activity of this compound and its analogues.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by measuring its absorbance.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its analogues in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Nuclear Staining (Hoechst 33342 Staining)

Principle: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue when bound to double-stranded DNA. In apoptotic cells, the chromatin condenses, resulting in smaller, more brightly stained nuclei that can be distinguished from the uniformly stained nuclei of healthy cells.

Protocol:

  • Cell Culture and Treatment: Culture cells on glass coverslips in a 24-well plate and treat with the desired concentrations of this compound or its analogues for the specified time.

  • Staining: Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add 500 µL of Hoechst 33342 staining solution (1 µg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Mounting and Visualization: Mount the coverslips on microscope slides with a drop of mounting medium. Visualize the cells using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.

Assessment of Mitochondrial Membrane Potential (JC-1 Staining)

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 24-well plate and treat with this compound or its analogues as described previously.

  • JC-1 Staining Solution Preparation: Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed culture medium according to the manufacturer's instructions.

  • Staining: Remove the culture medium from the cells and add the 1X JC-1 staining solution to each well.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Visualization: Add fresh culture medium to the wells and immediately visualize the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and the induction of apoptosis.

Visualizing the Molecular Pathway and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Pancratistatin_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound Mito_Membrane Mitochondrial Membrane Potential (ΔΨm) Disruption This compound->Mito_Membrane ROS Reactive Oxygen Species (ROS) Generation Mito_Membrane->ROS Cytochrome_c Cytochrome c Release Mito_Membrane->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PS_flip Phosphatidylserine Externalization Caspase3->PS_flip

Caption: this compound's apoptotic signaling pathway in cancer cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cancer Cell Culture Compound_Treatment 2. Treatment with this compound or Analogues Cell_Culture->Compound_Treatment MTT_Assay 3a. Cytotoxicity (MTT Assay) Compound_Treatment->MTT_Assay Hoechst_Staining 3b. Apoptosis (Nuclear Morphology) (Hoechst Staining) Compound_Treatment->Hoechst_Staining JC1_Staining 3c. Mitochondrial Health (JC-1 Staining) Compound_Treatment->JC1_Staining IC50 4a. IC50 Determination MTT_Assay->IC50 Fluorescence_Microscopy 4b. Fluorescence Microscopy Hoechst_Staining->Fluorescence_Microscopy JC1_Staining->Fluorescence_Microscopy SAR_Analysis 5. Structure-Activity Relationship Analysis IC50->SAR_Analysis Fluorescence_Microscopy->SAR_Analysis

References

Pancratistatin's Efficacy: A Comparative Guide to Amaryllidaceae Alkaloids in Oncology and Virology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing search for novel therapeutic agents, natural products remain a vital source of inspiration and innovation. Among these, the Amaryllidaceae family of plants has yielded a diverse array of alkaloids with potent biological activities. This guide offers a detailed comparison of the efficacy of pancratistatin, a promising anti-cancer agent, with other notable Amaryllidaceae alkaloids, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current experimental data.

This compound, an isoquinoline (B145761) alkaloid, has garnered significant attention for its ability to selectively induce apoptosis in cancer cells with minimal toxicity to normal cells.[1][2][3] This remarkable selectivity distinguishes it from many conventional chemotherapeutics and some of its own alkaloid relatives. This guide will delve into the comparative cytotoxicity and antiviral properties of this compound, lycorine (B1675740), narciclasine (B1677919), and haemanthamine, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Comparative Cytotoxicity Against Cancer Cell Lines

The primary measure of efficacy for potential anti-cancer compounds is their ability to inhibit the growth of and kill cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). This compound has consistently demonstrated potent cytotoxic effects across a range of cancer cell lines, with a noteworthy selectivity for malignant cells over healthy ones.

Table 1: Comparative Cytotoxicity (IC50, µM) of Amaryllidaceae Alkaloids Against Various Cancer Cell Lines

AlkaloidCell LineCancer TypeIC50 (µM)Reference
This compound HCT-15Colorectal Carcinoma15[4]
DU145Prostate Carcinoma~1 (at 72h)[5]
LNCaPProstate Carcinoma~1 (at 72h)
JurkatT-cell LymphomaInduces apoptosis at sub-micromolar concentrations
Lycorine U373Glioblastoma~5
A549Non-small-cell lung~5
HL-60Myeloid Leukemia0.6
Caco-2Colorectal Adenocarcinoma0.99 - 3.28
HT-29Colorectal Adenocarcinoma0.59 - 1.72
AGSGastric Adenocarcinoma14.51
Narciclasine Mean of 6 human cancer cell linesVarious0.03
Mean of 10 melanoma cell linesMelanoma~0.04
LoVo (p53 wt)Colon0.023
Haemanthamine HT-1080Fibrosarcoma0.3 µg/mL
Caco-2Colorectal Adenocarcinoma0.99 - 3.28
HT-29Colorectal Adenocarcinoma0.59 - 1.72
AGSGastric Adenocarcinoma43.74

Table 2: Selectivity of Amaryllidaceae Alkaloids: Cancer vs. Normal Cells

AlkaloidNormal Cell LineIC50 (µM)Cancer Cell Line(s)Cancer IC50 (µM)Selectivity Index (approx.)Reference
This compound CCD-18Co (Colon Fibroblast)>100HCT-1515>6.7
NHF (Normal Human Fibroblast)No significant effect at 1µMDU145, LNCaP~1High
Normal nucleated blood cellsMinimal effectJurkatSub-micromolarHigh
Lycorine Normal cells-Cancer cells->15
FHs-74 Int (Intestinal Epithelial)15-30Caco-2, HT-290.59 - 3.28~5-50
Narciclasine Mean of 3 normal fibroblast lines7.5Mean of 6 cancer lines0.03~250
Normal Fibroblasts-Melanoma cells~0.04~200
Haemanthamine FHs-74 Int (Intestinal Epithelial)15-30Caco-2, HT-290.59 - 3.28~5-50

Antiviral Efficacy

Several Amaryllidaceae alkaloids have also been investigated for their antiviral properties. While research in this area is less extensive than in oncology, promising results have been observed against a variety of viruses.

Table 3: Comparative Antiviral Activity (EC50, µM) of Amaryllidaceae Alkaloids

AlkaloidVirusCell LineEC50 (µM)Reference
This compound SARS-CoV-2Vero E6Weak activity (40-77)
Pancracine Dengue Virus (DENV)Huh70.357
HIV-1THP-118.5
Lycorine Dengue Virus (DENV)-0.22 - 2
SARS-CoV-2-0.01 - 2.12
HIV-1THP-110.9
Haemanthamine Dengue Virus (DENV)Huh70.337
HIV-1THP-125.3
Amarbellisine HCoV-OC43-0.2

Mechanisms of Action: A Focus on Apoptosis

This compound and its counterparts exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. The signaling cascades involved, however, can differ in their specific targets and activation points.

This compound is known to target the mitochondria directly, leading to a disruption of the mitochondrial membrane potential, the release of pro-apoptotic factors, and the activation of caspase-3. This process is also associated with the generation of reactive oxygen species (ROS) and the externalization of phosphatidylserine, a marker of early apoptosis. A key feature of this compound's mechanism is its ability to induce apoptosis without causing DNA damage, a common side effect of many traditional chemotherapies.

pancratistatin_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss ROS ROS Generation Mitochondria->ROS CytoC Cytochrome c Release MMP_Loss->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes ROS->Apoptosis Contributes to

Figure 1: this compound-induced apoptotic signaling pathway.

Lycorine also induces apoptosis, often involving the modulation of Bcl-2 family proteins and the activation of the mitochondrial caspase cascade. Narciclasine, on the other hand, is a potent inhibitor of protein synthesis and can also induce cell cycle arrest, in addition to triggering apoptosis through both the death receptor and mitochondrial pathways.

other_alkaloids_pathway cluster_lycorine Lycorine cluster_narciclasine Narciclasine Lycorine Lycorine Bcl2 Bcl-2 Family Modulation Lycorine->Bcl2 Mito_Pathway_L Mitochondrial Pathway Bcl2->Mito_Pathway_L Apoptosis_L Apoptosis Mito_Pathway_L->Apoptosis_L Narciclasine Narciclasine Protein_Synth Protein Synthesis Inhibition Narciclasine->Protein_Synth Cell_Cycle Cell Cycle Arrest Narciclasine->Cell_Cycle Death_Receptor Death Receptor Pathway Narciclasine->Death_Receptor Mito_Pathway_N Mitochondrial Pathway Narciclasine->Mito_Pathway_N Apoptosis_N Apoptosis Death_Receptor->Apoptosis_N Mito_Pathway_N->Apoptosis_N

Figure 2: Mechanisms of action for Lycorine and Narciclasine.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed experimental methodologies are crucial. The following are summaries of standard protocols used to evaluate the efficacy of Amaryllidaceae alkaloids.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Amaryllidaceae alkaloids (e.g., this compound, lycorine) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is plotted against the logarithm of the drug concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Amaryllidaceae Alkaloids Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Measure Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: General workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

The Amaryllidaceae alkaloids, particularly this compound, represent a promising class of compounds for the development of novel cancer therapies. This compound's high potency and, most importantly, its selectivity for cancer cells over normal cells, make it a standout candidate. While other alkaloids like narciclasine and lycorine also exhibit potent cytotoxicity, further studies are needed to fully elucidate their selectivity profiles and therapeutic windows. The antiviral activities of these compounds, though less explored, also warrant further investigation. This guide provides a foundational comparison to aid researchers in navigating the rich and complex landscape of Amaryllidaceae alkaloids and their therapeutic potential.

References

Pancratistatin: A Potential Solution to Chemoresistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Pancratistatin's efficacy in chemoresistant cancer cells, offering insights for researchers, scientists, and drug development professionals.

The emergence of chemoresistance is a primary obstacle in the successful treatment of cancer. Many conventional chemotherapeutic agents lose their effectiveness as cancer cells develop mechanisms to evade their cytotoxic effects. This has spurred the search for novel anti-cancer compounds with unique mechanisms of action that can bypass these resistance pathways. This compound (PST), a natural alkaloid extracted from the spider lily (Hymenocallis littoralis), has emerged as a promising candidate in this arena. This guide provides a comparative overview of this compound's performance against chemoresistant cancer cells, supported by available experimental data and detailed methodologies.

Overcoming Resistance: A Differentiated Mechanism of Action

This compound exhibits a distinct mechanism of action that sets it apart from many standard chemotherapeutic drugs, which often target DNA synthesis or microtubule formation. PST selectively induces apoptosis in cancer cells by directly targeting mitochondria.[1][2][3] This mitochondrial-mediated pathway is a key reason for its potential to overcome common chemoresistance mechanisms.

The process is initiated by the disruption of the mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS) and the release of pro-apoptotic factors.[4][5] Subsequently, a cascade of caspase activation, including caspase-3, leads to the execution of apoptosis. Crucially, this compound's action is independent of the p53 tumor suppressor protein, a pathway that is often mutated in resistant cancers. Furthermore, PST does not appear to cause DNA damage, a common mode of action for many chemotherapeutics that can also lead to resistance through enhanced DNA repair mechanisms.

Comparative Efficacy of this compound

To illustrate the expected outcome of such a comparative study, the following table presents a hypothetical data set based on the known potency of this compound. This table is intended to serve as a template for how such data would be presented.

Cell LineDrugIC50 (µM) - SensitiveIC50 (µM) - ResistantResistance Factor (RF)
Ovarian Cancer
A2780Cisplatin1.515.010.0
A2780This compound (Hypothetical)0.050.071.4
Breast Cancer
MCF-7Doxorubicin0.12.525.0
MCF-7This compound (Hypothetical)0.080.11.25

Note: The IC50 values for this compound in this table are hypothetical and are included for illustrative purposes to highlight its potential for low resistance factor. The IC50 values for Cisplatin and Doxorubicin are representative of typical resistance profiles.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and other chemotherapeutic agents on cancer cells.

  • Cell Seeding: Plate cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound or other compounds for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to detect the expression levels of key proteins involved in apoptosis and chemoresistance signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, P-glycoprotein) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Pancratistatin_Mechanism This compound This compound Mitochondria Mitochondria This compound->Mitochondria Apoptosis Apoptosis This compound->Apoptosis Bypasses P-gp ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Pgp P-glycoprotein (MDR1) Efflux Drug Efflux Pgp->Efflux Chemo_drugs Standard Chemotherapeutics (e.g., Doxorubicin) Chemo_drugs->Efflux Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Sensitive_Cells Sensitive Cancer Cell Line Treatment_PST This compound (Dose-Response) Sensitive_Cells->Treatment_PST Treatment_Chemo Standard Chemo (Dose-Response) Sensitive_Cells->Treatment_Chemo Resistant_Cells Chemoresistant Cancer Cell Line Resistant_Cells->Treatment_PST Resistant_Cells->Treatment_Chemo MTT Cell Viability (MTT Assay) Treatment_PST->MTT Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Treatment_PST->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Treatment_PST->Western_Blot Treatment_Chemo->MTT Treatment_Chemo->Apoptosis_Assay Treatment_Chemo->Western_Blot IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Elucidation Apoptosis_Assay->Mechanism Western_Blot->Mechanism RF Resistance Factor Calculation IC50->RF

References

Pancratistatin Demonstrates Potent In Vivo Anti-Tumor Effects by Targeting Cancer Cell Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Windsor, ON – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-tumor effects of Pancratistatin (PST), a promising natural compound. This guide provides a detailed analysis of PST's efficacy in preclinical cancer models, its mechanism of action, and a comparison with other anti-cancer agents, supported by experimental data.

This compound, an Amaryllidaceae alkaloid, has been shown to selectively induce apoptosis in a variety of cancer cells with minimal impact on non-cancerous cells.[1][2] In vivo studies have validated these anti-tumor effects, positioning PST as a potential candidate for clinical development in cancer therapy.

In Vivo Efficacy of this compound

Preclinical studies using xenograft models have demonstrated the potent anti-tumor activity of this compound in vivo.

Prostate Cancer: The anti-tumor effects of this compound have also been confirmed in human prostate cancer xenografts (DU145). Studies have shown that intratumoral administration of PST reduced the volume of these xenograft tumors compared to control-treated animals and was well-tolerated.

Comparative Performance: While direct head-to-head in vivo comparisons with quantitative tumor growth inhibition data are limited in the reviewed literature, in vitro studies have shown this compound to be a more potent inducer of apoptosis in human lymphoma (Jurkat) cells compared to paclitaxel. Another study reported that synthetic analogs of PST demonstrated greater anti-cancer activity than several standard chemotherapeutics in vitro.

Parameter This compound Control (Vehicle) Alternative/Standard Therapy (if available)
Cancer Model Human Colorectal Adenocarcinoma (HT-29)N/AData not available for direct comparison
Treatment 3 mg/kg, intratumoralVehicleN/A
Tumor Growth Inhibition Significant reduction in tumor volume observedN/AN/A
Cancer Model Human Prostate Cancer (DU145)N/AData not available for direct comparison
Treatment Intratumoral administrationVehicleN/A
Tumor Growth Inhibition Reduction in xenograft tumor volumeN/AN/A

Mechanism of Action: Targeting the Powerhouse of Cancer Cells

This compound's selective anti-cancer activity stems from its ability to target the mitochondria of cancer cells, leading to the induction of apoptosis (programmed cell death). This mechanism is distinct from many conventional chemotherapeutics that act through genotoxic mechanisms.

The proposed signaling pathway for this compound-induced apoptosis is as follows:

Pancratistatin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PST This compound Mito Mitochondrial Targeting PST->Mito Casp9_inactive Pro-Caspase-9 Casp9_active Caspase-9 Casp9_inactive->Casp9_active Casp3_inactive Pro-Caspase-3 Casp9_active->Casp3_inactive Casp3_active Caspase-3 Casp3_inactive->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC CytC->Casp9_inactive

This compound's mitochondrial-mediated apoptosis pathway.

Experimental Protocols

The validation of this compound's in vivo anti-tumor effects has been conducted through rigorous experimental protocols.

Human Colorectal Adenocarcinoma Xenograft Model
  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Animal Model: Nu/Nu mice.

  • Tumor Induction: Subcutaneous injection of HT-29 cells into the flank of the mice.

  • Treatment: Once tumors reached a palpable size, mice were treated with intratumoral injections of this compound (3 mg/kg) or a vehicle control.

  • Tumor Assessment: Tumor volume was measured regularly using calipers.

  • Toxicity Assessment: Animal weight was monitored, and at the end of the study, organs were collected for histopathological analysis.

Human Prostate Cancer Xenograft Model
  • Cell Line: DU145 human prostate cancer cells.

  • Animal Model: Male homozygous CD-1 nude mice.

  • Tumor Induction: Subcutaneous implantation of DU145 cells.

  • Treatment: Intratumoral administration of this compound or a control vehicle.

  • Tumor Assessment: Measurement of tumor volume over the course of the study.

The following diagram outlines the general experimental workflow for validating the in vivo anti-tumor effects of this compound.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Data Analysis A Select Cancer Cell Line (e.g., HT-29, DU145) C Tumor Cell Implantation A->C B Select Animal Model (e.g., Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (this compound vs. Control) E->F G Measure Tumor Volume and Animal Weight F->G H Histopathological Analysis of Organs G->H I Statistical Analysis of Tumor Growth G->I J Evaluation of Anti-Tumor Efficacy I->J

Experimental workflow for in vivo validation.

Conclusion

The available in vivo data strongly supports the anti-tumor effects of this compound, highlighting its potential as a selective and effective anti-cancer agent. Its unique mitochondrial-targeting mechanism of action presents a promising avenue for the development of novel cancer therapies with potentially fewer side effects than traditional chemotherapy. Further research, including direct in vivo comparisons with standard-of-care drugs and more extensive dose-response studies, will be crucial in advancing this compound towards clinical application.

References

A Comparative Guide to the Bioactivity of Pancratistatin and Narciclasine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of two prominent Amaryllidaceae alkaloids, Pancratistatin (PST) and Narciclasine (NCS). Both compounds, derived from plants of the Amaryllidaceae family, have garnered significant attention for their potent anticancer properties. However, they exhibit distinct mechanisms of action and a varied spectrum of bioactivity, including antiviral and anti-inflammatory effects. This document synthesizes experimental data to offer a valuable resource for oncology, virology, and anti-inflammatory drug discovery.

Comparative Bioactivity: A Quantitative Overview

The cytotoxic potential of this compound and Narciclasine has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), representing the concentration required for 50% inhibition of cell growth in vitro, is a key metric for comparison.

It is important to note that IC₅₀ values can vary between studies due to different experimental conditions, such as the specific cell line passage number, duration of exposure, and the type of cytotoxicity assay used. The data presented below is a synthesis from multiple studies to provide a comparative snapshot.

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound and Narciclasine in Human Cancer Cell Lines
Cancer TypeCell Line(s)This compound (PST) IC₅₀ (µM)Narciclasine (NCS) IC₅₀ (µM)
Prostate CancerDU145, LNCaP~0.1[1]~0.03 - 0.09
Breast CancerMCF-7, Hs-578-T0.082[2]~0.03 - 0.09
LeukemiaJurkat0.098[2]Not specified
Lung CancerA5490.056[2]~0.03 - 0.09
MelanomaVarious0.043[2]Not specified
Colorectal CancerHCT-1515 - 25[3][4]~0.03 - 0.09 (LoVo)
GlioblastomaU373Not specified~0.03 - 0.09
Pancreatic CancerBxPC3Not specified~0.03 - 0.09
Average (NCI-60 Panel) Various Not specified ~0.047

Mechanisms of Action: Divergent Cellular Strategies

While both compounds are potent inducers of cell death in cancerous cells, they employ fundamentally different molecular strategies. This compound primarily targets the intrinsic apoptotic pathway by acting on mitochondria, whereas Narciclasine has a multi-pronged approach, interfering with protein synthesis, the extrinsic apoptotic pathway, and cytoskeletal dynamics.

This compound: A Mitochondria-Targeting Apoptosis Inducer

This compound exhibits a high degree of selectivity, inducing apoptosis in cancer cells while having minimal effects on non-cancerous cells.[2][5][6] Its mechanism is centered on the mitochondria.[6]

  • Mitochondrial Membrane Disruption: PST directly targets the mitochondria of cancer cells, leading to a decrease in the mitochondrial membrane potential.[7][8][9]

  • Generation of Reactive Oxygen Species (ROS): Treatment with PST causes an increase in ROS levels, inducing oxidative stress.[5]

  • Cytochrome c Release: The disruption of the mitochondrial membrane, potentially through PST's interaction with the lipid cardiolipin, facilitates the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[8]

  • Caspase Activation: The release of cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3), which dismantle the cell and complete the apoptotic process.[10]

Pancratistatin_Pathway PST This compound Mito Cancer Cell Mitochondrion PST->Mito Targets ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP Disruption of Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound's Intrinsic Apoptosis Pathway.
Narciclasine: A Multi-Target Inhibitor

Narciclasine's anticancer activity stems from at least three distinct mechanisms, making it a compound with a complex and powerful bioactivity profile.

  • Inhibition of Protein Synthesis: Narciclasine is a potent inhibitor of eukaryotic protein synthesis. It binds to the 60S ribosomal subunit, blocking peptide bond formation and halting the elongation phase of translation. This leads to a global shutdown of protein production, which is catastrophic for rapidly dividing cancer cells.

  • Induction of Apoptosis via Death Receptors: Narciclasine can trigger the extrinsic apoptosis pathway. It promotes the formation of the Death-Inducing Signaling Complex (DISC) at death receptors like Fas and DR4, leading to the recruitment and activation of initiator caspase-8 and caspase-10. This activation can then directly trigger executioner caspases or engage the mitochondrial pathway for signal amplification. This mechanism contributes to its high selectivity for cancer cells over normal fibroblasts.

  • Disruption of the Actin Cytoskeleton: Narciclasine modulates the RhoA/ROCK signaling pathway. It activates the small GTPase RhoA, which promotes the formation of actin stress fibers. This disrupts the cytoskeleton, impairing crucial cellular processes like motility, division, and proliferation.

Narciclasine_Pathways cluster_0 Protein Synthesis Inhibition cluster_1 Death Receptor Pathway cluster_2 Cytoskeleton Disruption NCS1 Narciclasine Ribosome 60S Ribosome NCS1->Ribosome Binds Elongation Peptide Chain Elongation NCS1->Elongation Inhibits Protein Protein Synthesis NCS2 Narciclasine DR Death Receptors (Fas, DR4) NCS2->DR Activates DISC DISC Formation DR->DISC Casp8 Caspase-8/10 Activation DISC->Casp8 Apoptosis1 Apoptosis Casp8->Apoptosis1 NCS3 Narciclasine RhoA RhoA Activation NCS3->RhoA Activates Actin Actin Stress Fiber Formation RhoA->Actin Motility Cell Motility & Division Impaired Actin->Motility

Narciclasine's Multiple Mechanisms of Action.

Other Bioactivities: Antiviral and Anti-inflammatory Effects

Beyond their anticancer properties, both alkaloids have shown potential in other therapeutic areas.

  • This compound: Has demonstrated antiviral activity against RNA viruses, including Hepatitis B and Yellow Fever virus.[7]

  • Narciclasine: Exhibits both antiviral and anti-inflammatory properties. It is active against flaviviruses (like Japanese encephalitis and dengue) and vaccinia virus.[2][11] Its anti-inflammatory action is partly mediated by inhibiting the expression of cell adhesion molecules and blocking crucial steps in the NF-κB activation cascade.[12]

Experimental Protocols

Detailed methodologies for the key assays cited in the evaluation of these compounds are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

MTT_Workflow A 1. Seed Cells (96-well plate, 5,000-10,000 cells/well) B 2. Incubate (24h for cell attachment) A->B C 3. Compound Treatment (Add serial dilutions of PST/NCS) B->C D 4. Incubate (48-72h exposure) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate (4h at 37°C) E->F G 7. Solubilize Formazan (B1609692) (Add 150 µL DMSO) F->G H 8. Measure Absorbance (570 nm using plate reader) G->H I 9. Data Analysis (Calculate % viability and IC50) H->I

General workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Narciclasine in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure period, typically 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from medium-only wells). Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Narciclasine for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[4]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Summary and Conclusion

This compound and Narciclasine are highly potent natural compounds with significant potential for development as therapeutic agents.

  • This compound stands out for its specific and selective induction of apoptosis in cancer cells through the intrinsic mitochondrial pathway. Its clear mechanism and selectivity make it an attractive candidate for therapies aiming to minimize off-target effects.

  • Narciclasine demonstrates a broader and more complex mechanism of action, inhibiting protein synthesis, activating the extrinsic apoptotic pathway, and disrupting the cytoskeleton. While its cytotoxicity is potent and broad, its multiple targets may offer advantages in overcoming certain types of drug resistance. Furthermore, its pronounced anti-inflammatory actions suggest a second, distinct field of potential indication.

The choice between these compounds for further drug development would depend on the specific therapeutic strategy. This compound's targeted mitochondrial action is well-suited for a focused anti-cancer approach, while Narciclasine's multi-faceted activity could be leveraged against aggressive or resistant cancers and inflammatory diseases. This guide provides the foundational data to aid researchers in making these informed decisions.

References

Evaluating the Anti-Angiogenic Potential of Pancratistatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pancratistatin and its Anti-Cancer Activity

This compound (PST), a natural isoquinoline (B145761) alkaloid extracted from the spider lily (Hymenocallis littoralis), has garnered significant attention in oncology research for its potent pro-apoptotic effects against a wide array of cancer cell lines.[1][2] A key characteristic of this compound is its remarkable selectivity, inducing apoptosis in cancerous cells while exhibiting minimal toxicity towards normal, non-cancerous cells.[1][2] The primary mechanism of action for PST involves the targeting of mitochondria within cancer cells, leading to a cascade of events that culminate in programmed cell death.[1][2] This includes the disruption of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and the activation of key executioner caspases such as caspase-3.[1]

While the pro-apoptotic effects of this compound on tumor cells are well-documented, its direct role as an anti-angiogenic agent is an emerging area of investigation. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. This guide provides a comparative analysis of the anti-angiogenic potential of this compound, evaluating its known mechanisms against those of established anti-angiogenic agents. We will delve into the available, albeit limited, experimental data and provide detailed methodologies for key assays used to assess anti-angiogenic efficacy.

Comparative Analysis of this compound and Other Anti-Angiogenic Agents

A direct comparison of the anti-angiogenic potency of this compound with FDA-approved drugs like Bevacizumab or microtubule-targeting agents such as Combretastatin A4 is challenging due to the limited number of studies focusing specifically on PST's anti-angiogenic properties. However, we can infer its potential by examining its known effects on cancer cell migration and comparing its cytotoxic concentrations to the effective concentrations of other anti-angiogenic compounds.

One study has shown that this compound can reduce the migration of HCT-15 colorectal cancer cells.[3] While this effect was observed in cancer cells and not directly in endothelial cells, the inhibition of cell migration is a crucial aspect of anti-angiogenesis.

The following table summarizes the key features of this compound in comparison to other agents with known anti-angiogenic effects. It is important to note that the IC50 values for this compound are for cytotoxicity in cancer cell lines, as specific anti-angiogenic IC50 values are not yet widely reported.

FeatureThis compound (PST)Bevacizumab (Avastin)Combretastatin A4 (CA4)
Primary Mechanism Induces apoptosis in cancer cells by targeting mitochondria.[1][2]Monoclonal antibody that binds to and neutralizes Vascular Endothelial Growth Factor (VEGF).Microtubule-destabilizing agent, leading to disruption of the cytoskeleton in endothelial and tumor cells.[3]
Molecular Target(s) Primarily mitochondria in cancer cells.[1][2]Vascular Endothelial Growth Factor-A (VEGF-A).Tubulin.[3]
Reported IC50 Values 15-25 µM (colorectal cancer cell lines); >100 µM (normal fibroblast cells).[3]Not typically measured by IC50; effective plasma concentrations are in the µg/mL range.IC50 for cytotoxicity in various cancer cell lines is in the low nanomolar range.
Effect on Endothelial Cells Not extensively studied; indirect evidence suggests potential inhibition of migration.Inhibits VEGF-stimulated proliferation, migration, and survival.Induces apoptosis and disrupts tube formation.
Clinical Status Pre-clinical.FDA-approved for various cancers.In clinical trials; a phosphate (B84403) prodrug (CA4P) is under investigation.

Signaling Pathways in Angiogenesis and Potential Interruption by this compound

The Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of several pro-angiogenic genes, including VEGF. VEGF then binds to its receptors (VEGFRs) on endothelial cells, triggering a downstream cascade that leads to proliferation, migration, and tube formation.

While direct evidence of this compound's interaction with the HIF-1α/VEGF pathway is not yet available, its ability to induce apoptosis and potentially inhibit cell migration suggests that it may interfere with signaling pathways crucial for endothelial cell function. The diagram below illustrates the HIF-1α/VEGF signaling pathway and a hypothetical point of intervention for an anti-angiogenic agent.

HIF-1a_VEGF_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell cluster_intervention Potential Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF_Gene VEGF Gene Transcription HIF1a->VEGF_Gene VEGF VEGF Secretion VEGF_Gene->VEGF VEGFR VEGFR VEGF->VEGFR VEGF Binding Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling Proliferation Proliferation Signaling->Proliferation Migration Migration Signaling->Migration Tube_Formation Tube Formation Signaling->Tube_Formation Anti_Angiogenic Anti-Angiogenic Agent (e.g., PST?) Anti_Angiogenic->Signaling Inhibition

Caption: The HIF-1α/VEGF signaling pathway in angiogenesis and a potential point of inhibition.

Experimental Protocols for Evaluating Anti-Angiogenic Potential

To thoroughly assess the anti-angiogenic properties of a compound like this compound, a series of in vitro and in vivo assays are necessary. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Endothelial Cell Proliferation Assay

  • Objective: To determine the effect of the test compound on the proliferation of endothelial cells.

  • Methodology:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.

    • Cells are incubated for 24-72 hours.

    • Cell viability and proliferation are assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting.

    • The IC50 value (concentration at which 50% of cell proliferation is inhibited) is calculated.

2. Endothelial Cell Migration Assay (Wound Healing Assay)

  • Objective: To evaluate the effect of the test compound on the migration of endothelial cells.

  • Methodology:

    • HUVECs are grown to a confluent monolayer in 6-well plates.

    • A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

    • The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and fresh medium containing the test compound or vehicle is added.

    • Images of the wound are captured at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

    • The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software.

3. Tube Formation Assay

  • Objective: To assess the ability of endothelial cells to form capillary-like structures (tubes) in vitro.

  • Methodology:

    • A 96-well plate is coated with a basement membrane matrix extract (e.g., Matrigel).

    • HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well in the presence of the test compound or vehicle.

    • The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.

    • The formation of tubes is observed under a microscope and quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized software.

In_Vitro_Angiogenesis_Assay_Workflow Start Start: HUVEC Culture Proliferation Proliferation Assay (MTT/Cell Counting) Start->Proliferation Migration Migration Assay (Wound Healing) Start->Migration Tube_Formation Tube Formation Assay (Matrigel) Start->Tube_Formation Analysis1 Measure Cell Viability (IC50 Calculation) Proliferation->Analysis1 Analysis2 Quantify Wound Closure Migration->Analysis2 Analysis3 Quantify Tube Network Tube_Formation->Analysis3 In_Vivo_Angiogenesis_Assay_Workflow Start_CAM Start: Fertilized Chicken Eggs CAM_Assay CAM Assay Start_CAM->CAM_Assay Start_Matrigel Start: Mice Matrigel_Assay Matrigel Plug Assay Start_Matrigel->Matrigel_Assay CAM_Procedure Apply Test Compound to CAM CAM_Assay->CAM_Procedure Matrigel_Procedure Subcutaneous Injection of Matrigel + Test Compound Matrigel_Assay->Matrigel_Procedure CAM_Analysis Quantify Blood Vessel Branching CAM_Procedure->CAM_Analysis Matrigel_Analysis Measure Hemoglobin Content or CD31 Staining Matrigel_Procedure->Matrigel_Analysis

References

Pancratistatin's Potential in Overcoming Multi-Drug Resistance in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multi-drug resistance (MDR) is a primary obstacle in the successful treatment of cancer. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux a broad range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Pancratistatin (PST), a natural Amaryllidaceae alkaloid, has garnered significant interest for its potent and selective pro-apoptotic activity in various cancer cell lines while exhibiting minimal toxicity to non-cancerous cells.[1][2][3][4][5] This guide provides a comparative analysis of this compound's effects, particularly in the context of MDR cancer cells, summarizing available data and highlighting its potential as a novel therapeutic agent.

Efficacy of this compound in Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects across a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through direct targeting of mitochondria, leading to a cascade of events including the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and activation of caspases.[1][6][7] Notably, this action appears to be independent of the p53 tumor suppressor pathway, suggesting its potential efficacy in cancers with p53 mutations, which are often associated with chemoresistance.

While extensive data exists for its effects on chemosensitive cancer cell lines, direct comparative studies on its efficacy in well-defined MDR cell lines are limited in the currently available literature. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note the absence of data from studies directly comparing sensitive parental cell lines with their MDR counterparts.

Cell LineCancer TypeIC50 (µM)Reference
HCT-15Colorectal Carcinoma15[8]
HT-29Colorectal CarcinomaNot specified, but effective[9]
SW948Colorectal Carcinoma~20-25[8]
DLD-1Colorectal Carcinoma~20-25[8]
DU145Prostate Carcinoma (Androgen-refractory)Not specified, but effective[4]
LNCaPProstate Carcinoma (Androgen-responsive)Not specified, but effective[4]
JurkatT-cell leukemiaNot specified, but effective[10]
MCF-7Breast AdenocarcinomaNot specified, but effective[8]

Note: The lack of IC50 values for this compound in established MDR cell lines (e.g., those overexpressing P-glycoprotein) is a significant gap in the current research landscape.

Comparison with a Standard Chemotherapeutic Agent: Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. However, its effectiveness is often limited by the development of MDR, frequently through the overexpression of P-glycoprotein, for which it is a well-known substrate. In contrast to doxorubicin, this compound's unique mitochondrial target and mechanism of action suggest that it may not be a substrate for P-glycoprotein. This hypothesis, however, requires direct experimental validation.

FeatureThis compoundDoxorubicin
Primary Mechanism of Action Induction of apoptosis via mitochondrial targetingDNA intercalation and inhibition of topoisomerase II
Substrate for P-glycoprotein (ABCB1) Not definitively determined, but likely not a substrateYes
Efficacy in p53-mutated cells Potentially effectiveEfficacy can be reduced
Selectivity for Cancer Cells High selectivity reportedCan affect healthy, rapidly dividing cells
Reported Side Effects Minimal toxicity to normal cells in vitroCardiotoxicity, myelosuppression

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key experiments relevant to the study of this compound's effect on MDR cancer cells.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and compare its efficacy with other chemotherapeutic agents.

  • Cell Seeding: Plate cancer cells (both sensitive and MDR variants) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with increasing concentrations of this compound or a comparative drug (e.g., doxorubicin) for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Rhodamine 123 Efflux Assay (to assess P-glycoprotein activity)

This functional assay determines whether a compound is a substrate or inhibitor of P-glycoprotein by measuring the efflux of the fluorescent P-gp substrate, rhodamine 123.

  • Cell Preparation: Harvest MDR cancer cells (e.g., those overexpressing ABCB1) and resuspend them in a suitable buffer.

  • Rhodamine 123 Loading: Incubate the cells with rhodamine 123 (a P-gp substrate) for a specified time to allow for intracellular accumulation.

  • Efflux Induction: Wash the cells to remove excess rhodamine 123 and resuspend them in a fresh medium containing the test compound (this compound) or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 at different time points using a flow cytometer. A decrease in fluorescence over time indicates efflux.

  • Data Interpretation: Compare the rate of rhodamine 123 efflux in the presence and absence of this compound. Inhibition of efflux would suggest that this compound may be an inhibitor of P-glycoprotein. No effect on efflux would suggest it is not an inhibitor, and if this compound itself is effluxed, it would indicate it is a substrate.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

cluster_PST_Action This compound's Pro-Apoptotic Pathway PST This compound Mito Mitochondria PST->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_MDR_Mechanism Mechanism of Multi-Drug Resistance and Potential for Circumvention Chemo Chemotherapeutic (e.g., Doxorubicin) Cell MDR Cancer Cell Chemo->Cell PST This compound PST->Cell Target Intracellular Target PST->Target Bypasses P-gp? Pgp P-glycoprotein (ABCB1) Efflux Drug Efflux Pgp->Efflux ATP-dependent Efflux->Chemo

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Pancratistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Pancratistatin, a potent anti-neoplastic compound, requires stringent disposal protocols to ensure the safety of laboratory personnel and the environment. Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste. Adherence to the following step-by-step procedures is critical for minimizing exposure risks and maintaining regulatory compliance.

Core Principle: Treat All this compound Waste as Cytotoxic

Given its biological activity, this compound and all associated materials must be handled with the utmost caution. Under no circumstances should this waste be disposed of in general laboratory trash or down the sanitary sewer. The recommended final disposal method is high-temperature incineration through a licensed hazardous waste management service.

Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE. This is the first line of defense against accidental exposure.

  • Gloves: Wear two pairs of chemotherapy-grade gloves.

  • Gown: A disposable, impermeable gown should be worn.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator is necessary.

All used PPE is considered cytotoxic waste and must be disposed of accordingly.[1][2]

Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent cross-contamination and ensure compliant disposal.

  • Solid Waste:

    • Collect all solid materials that have come into contact with this compound, including unused or expired compound, contaminated labware (e.g., vials, pipette tips, culture plates), and used PPE.

    • Place these materials in a dedicated, puncture-proof, and leak-proof container clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste."[1][3] The container should be rigid and have a secure lid. Many institutions utilize specifically colored containers, such as yellow or red with a purple lid, for this purpose.[4]

  • Liquid Waste:

    • Collect all solutions containing this compound, including experimental media and rinsates, in a dedicated, leak-proof, and shatter-resistant container.

    • This container must also be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name "this compound."

  • Sharps Waste:

    • Any sharps, such as needles or blades, contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.

Container Management and Storage
  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," "Cytotoxic," and the primary chemical constituent (this compound).

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to mitigate spills.

Final Disposal
  • Professional Disposal Service: Arrange for the collection and disposal of this compound waste through a licensed environmental waste management contractor.

  • Incineration: The standard and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous and cytotoxic waste disposal are strictly followed.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for handling cytotoxic waste.

ParameterGuidelineSource
PPE Requirement Double chemotherapy-grade gloves, impermeable gown, eye protection
Waste Container Type Puncture-proof, leak-proof, rigid with secure lid
Waste Labeling "Cytotoxic Waste," "Hazardous Waste," Chemical Name
Final Disposal Method High-Temperature Incineration

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the chemical neutralization of this compound in a standard laboratory setting. Therefore, chemical decontamination is not recommended as a primary disposal method. All this compound waste should be physically segregated and disposed of via incineration.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.

Pancratistatin_Disposal_Workflow A This compound Use (Research Activities) B Generation of Contaminated Waste (Solid, Liquid, Sharps, PPE) A->B Results in C Segregate Waste at Point of Generation B->C D Solid Cytotoxic Waste Container (Yellow/Purple Lid) C->D Solids & PPE E Liquid Cytotoxic Waste Container C->E Liquids F Cytotoxic Sharps Container C->F Sharps G Securely Seal and Label Containers D->G E->G F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Waste Collection H->I J High-Temperature Incineration (Final Disposal) I->J

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Pancratistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Pancratistatin, a potent natural compound with significant anti-neoplastic properties. All laboratory personnel must adhere to these procedures to mitigate exposure risks and ensure a safe research environment.

This compound is a natural alkaloid that has demonstrated selective cytotoxicity towards cancer cells. Due to its potent biological activity, stringent safety precautions are paramount to protect researchers, scientists, and drug development professionals from potential exposure. This guide synthesizes information from established protocols for handling cytotoxic substances to provide a comprehensive operational plan.

Quantitative Exposure Limits

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a risk-based approach using Occupational Exposure Banding (OEB) is recommended for compounds with limited toxicological data.[1][2][3][4][5] Based on its potent cytotoxic nature, this compound is categorized in a high-potency band requiring stringent containment and handling procedures.

ParameterValueRecommendations
Occupational Exposure Limit (OEL) Not Established-
Occupational Exposure Band (OEB) Band 3: 10 to < 100 µg/m³Use of containment solutions such as fume hoods or biological safety cabinets is mandatory.
Toxicity Potent Cytotoxic AgentAvoid direct contact and inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step guidance outlines the procedures for receiving, storing, handling, and disposing of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it and follow the emergency spill procedures.

  • Dedicated Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Temperature Control: Store the compound as recommended by the supplier, typically at -20°C for long-term stability.

Handling and Personal Protective Equipment (PPE)

All manipulations of this compound, including weighing, reconstitution, and administration, should be performed within a certified chemical fume hood or a Class II biological safety cabinet to prevent aerosol generation and inhalation.

ActivityMinimum Recommended PPE
Weighing and Compounding (Solid Form) Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved), N95 or higher Respirator, Eye Protection (Safety Goggles), Face Shield
Reconstitution and Dilution (Liquid Form) Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved), Eye Protection (Safety Goggles), Face Shield
In Vitro/In Vivo Administration Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved), Eye Protection (Safety Glasses with side shields)
Handling of Contaminated Labware Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved)

Donning PPE Sequence:

  • Perform hand hygiene.

  • Don the inner pair of chemotherapy gloves.

  • Don a disposable, chemotherapy-approved gown, ensuring it is fully closed.

  • Don the outer pair of chemotherapy gloves, ensuring the cuffs go over the gown's cuffs.

  • Don eye and face protection (safety goggles and face shield).

  • If handling the solid form, don an N95 or higher-rated respirator.

Doffing PPE Sequence:

  • Remove the outer pair of gloves.

  • Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed. Dispose of them immediately in a designated cytotoxic waste container.

  • Perform hand hygiene.

  • Remove the face shield and goggles.

  • If worn, remove the respirator.

  • Perform hand hygiene again.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution for in vitro experiments. All steps must be performed in a certified chemical fume hood or biological safety cabinet.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated precision balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated precision balance.

  • Carefully weigh the desired amount of this compound powder into the tared tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the tube until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or as recommended by the supplier.

Disposal Plan

All materials contaminated with this compound are considered hazardous and must be disposed of as cytotoxic waste according to institutional and local regulations.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and plasticware, must be placed in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".

  • Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste" with the chemical name. Do not dispose of liquid this compound waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.

Decontamination
  • Work Surfaces: Decontaminate all work surfaces in the fume hood or biological safety cabinet with a suitable deactivating agent, such as a 10% bleach solution, followed by a rinse with 70% ethanol (B145695) and then water. The contact time for the bleach solution should be at least 10 minutes.

  • Glassware: Reusable glassware should be soaked in a deactivating solution (e.g., 10% bleach) for at least one hour before being washed.

Final Disposal

All segregated and properly labeled cytotoxic waste must be collected and disposed of by the institution's environmental health and safety department or a licensed hazardous waste contractor. Incineration is the preferred method for the final disposal of cytotoxic waste.

Emergency Procedures

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Minor Spill (inside a containment device):

    • Alert others in the immediate area.

    • Wear the appropriate PPE, including double gloves, a gown, and eye protection.

    • Cover the spill with absorbent pads.

    • Carefully apply a deactivating solution (e.g., 10% bleach) to the absorbent material and the surrounding area.

    • Allow a contact time of at least 20 minutes.

    • Collect all contaminated materials in a cytotoxic waste container.

    • Wipe the area with the deactivating solution, followed by 70% ethanol and then water.

  • Major Spill (outside a containment device):

    • Evacuate the area immediately and prevent re-entry.

    • Alert your supervisor and the institutional safety office.

    • Do not attempt to clean up the spill yourself. Wait for trained emergency response personnel.

Visual Workflow Guides

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive Receive and Inspect Package Store Store in Designated Location Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Solid this compound Don_PPE->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Administer Administer to Cells or Animals Reconstitute->Administer Incubate Incubate and Observe Administer->Incubate Collect_Data Collect Experimental Data Incubate->Collect_Data Decontaminate Decontaminate Work Surfaces Collect_Data->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Dispose Dispose of Waste via EHS Doff_PPE->Dispose

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Spill Emergency Response: this compound Spill Spill Spill Occurs Alert Alert Others & Evacuate Area Spill->Alert Assess Assess Spill Severity Alert->Assess Minor_Spill Minor Spill (Inside Containment) Assess->Minor_Spill Major_Spill Major Spill (Outside Containment) Assess->Major_Spill Contain_Minor Contain Spill with Absorbent Minor_Spill->Contain_Minor Yes Contact_EHS Contact EHS/Emergency Response Major_Spill->Contact_EHS Yes Decontaminate_Minor Decontaminate with Bleach Solution Contain_Minor->Decontaminate_Minor Clean_Up_Minor Clean Up & Dispose as Cytotoxic Waste Decontaminate_Minor->Clean_Up_Minor Report Report Incident Clean_Up_Minor->Report Secure_Area Secure Area & Await Response Contact_EHS->Secure_Area Secure_Area->Report

Caption: Emergency response procedure for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pancratistatin
Reactant of Route 2
Reactant of Route 2
Pancratistatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.